molecular formula C24H37N5O4 B1431422 Z-L-Aha-OH (DCHA) CAS No. 1423018-09-0

Z-L-Aha-OH (DCHA)

Numéro de catalogue: B1431422
Numéro CAS: 1423018-09-0
Poids moléculaire: 459.6 g/mol
Clé InChI: WWXXNIKKZNJTKM-PPHPATTJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Z-L-Aha-OH (DCHA) is a useful research compound. Its molecular formula is C24H37N5O4 and its molecular weight is 459.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-L-Aha-OH (DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-L-Aha-OH (DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4.C12H23N/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,15,19)(H,17,18);11-13H,1-10H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXXNIKKZNJTKM-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Z-L-Aha-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

Z-L-Aha-OH (DCHA) is the dicyclohexylamine (DCHA) salt of Z-L-Azidohomoalanine. The core molecule, Z-L-Aha-OH, is an amino acid analog of methionine where the terminal methyl group is replaced by an azide moiety. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine. The DCHA salt formation improves the compound's stability and handling properties.

The molecular formula for Z-L-Aha-OH (DCHA) is C24H37N5O4[1][2]. It is primarily used as a reagent in click chemistry, a set of biocompatible reactions for molecular assembly[2]. The azide group allows for covalent modification with molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC)[2].

Structural Representation

The structure of Z-L-Aha-OH (DCHA) involves an ionic interaction between the carboxylate of Z-L-Aha-OH and the protonated secondary amine of dicyclohexylamine.

Caption: Ionic salt structure of Z-L-Aha-OH (DCHA).

Physicochemical Data
PropertyValueReference
Molecular FormulaC24H37N5O4[1][2]
Molar Mass459.59 g/mol [1][2]
AppearanceWhite to off-white powderN/A
Storage2-8°C Refrigerator[2]
Shipping ConditionsAmbient[2]

Experimental Protocols

The primary application of azido-functionalized amino acids like L-Azidohomoalanine (AHA), the core of Z-L-Aha-OH, is the metabolic labeling of newly synthesized proteins. The following is a generalized protocol for cell culture applications.

Protocol: Metabolic Labeling of Proteins in Cell Culture with L-AHA

Objective: To incorporate L-Azidohomoalanine into newly synthesized proteins for subsequent detection or enrichment via click chemistry.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Methionine-free medium

  • L-Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and grow overnight in complete medium.

  • Methionine Depletion (Optional but Recommended): Aspirate the complete medium and wash the cells once with warm PBS. Add methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

  • AHA Labeling: Prepare a working solution of L-AHA in methionine-free medium at a final concentration typically ranging from 25 to 100 µM. Remove the starvation medium and add the AHA-containing medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1 to 24 hours), depending on the protein synthesis rate of the cell line and the specific proteins of interest.

  • Cell Lysis: After incubation, aspirate the labeling medium and wash the cells twice with cold PBS. Add cold cell lysis buffer supplemented with protease inhibitors.

  • Protein Extraction: Incubate the cells with lysis buffer on ice for 30 minutes with occasional vortexing. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Downstream Processing: Collect the supernatant containing the AHA-labeled proteome. The protein concentration can be determined using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry applications.

Experimental Workflow Diagram

workflow cluster_cell_culture Cell Culture & Labeling cluster_protein_extraction Protein Extraction cluster_downstream Downstream Analysis start Seed Cells deplete Methionine Depletion start->deplete label_aha Incubate with L-AHA deplete->label_aha wash Wash Cells with PBS label_aha->wash lyse Cell Lysis wash->lyse clarify Clarify Lysate lyse->clarify click_chem Click Chemistry Reaction (e.g., with alkyne-biotin or alkyne-fluorophore) clarify->click_chem analysis Analysis (e.g., Western Blot, Mass Spectrometry, Imaging) click_chem->analysis

Caption: Experimental workflow for metabolic labeling and analysis.

Signaling and Application Pathways

Z-L-Aha-OH (DCHA) itself is not known to be directly involved in specific signaling pathways. Its utility lies in its core component, L-AHA, which acts as a bio-orthogonal reporter. L-AHA is incorporated into proteins during translation, effectively tagging them for visualization or purification. This allows for the study of protein synthesis dynamics and localization, which are fundamental aspects of numerous signaling pathways.

The logical pathway for the application of Z-L-Aha-OH (DCHA) involves its deprotection and subsequent metabolic incorporation, followed by bio-orthogonal ligation.

Logical Application Pathway

logical_pathway cluster_probes Detection Probes compound Z-L-Aha-OH (DCHA) deprotection Deprotection to yield L-AHA compound->deprotection incorporation Metabolic Incorporation into Nascent Proteins deprotection->incorporation tagged_proteome Azide-Tagged Proteome incorporation->tagged_proteome click_reaction Click Chemistry Ligation tagged_proteome->click_reaction analysis_imaging Fluorescence Imaging click_reaction->analysis_imaging analysis_enrichment Affinity Purification & Mass Spectrometry click_reaction->analysis_enrichment alkyne_fluor Alkyne-Fluorophore alkyne_fluor->click_reaction alkyne_biotin Alkyne-Biotin alkyne_biotin->click_reaction

Caption: Logical pathway for the use of Z-L-Aha-OH (DCHA).

References

Z-L-Aha-OH (DCHA): A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Aha-OH (DCHA) is a protected amino acid derivative widely utilized in biochemical and pharmaceutical research. Specifically, it is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-L-azidohomoalanine. This compound serves as a crucial building block in peptide synthesis and as a versatile reagent in bioconjugation reactions. Its azide functional group makes it particularly suitable for "click chemistry," a class of rapid and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).[1]

The formation of the DCHA salt is a key feature, converting the potentially oily and less stable free acid (Z-L-Aha-OH) into a stable, crystalline solid.[2] This enhances its purity, simplifies handling, and improves shelf-life, making it an ideal intermediate for complex synthetic workflows. This guide provides an in-depth overview of its chemical properties, stability profile, and essential experimental protocols.

Chemical and Physical Properties

The fundamental physicochemical properties of Z-L-Aha-OH (DCHA) are summarized in the table below. These properties are critical for its application in synthesis and bioconjugation.

PropertyValueReference(s)
CAS Number 1423018-09-0[3]
Molecular Formula C₂₄H₃₇N₅O₄[4]
Molar Mass 459.59 g/mol [4]
Synonyms Dicyclohexylamine (S)-4-azido-2-(((benzyloxy)carbonyl)amino)butanoate[3]
Appearance White to off-white crystalline powder[5][6]
Solubility Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Sparingly soluble in water.[7][8][9]

Chemical Stability and Storage

The stability of Z-L-Aha-OH (DCHA) is governed by its constituent parts: the N-benzyloxycarbonyl (Z) protecting group, the azide functional group, and the dicyclohexylammonium (DCHA) salt.

Role of the DCHA Salt

Dicyclohexylamine (DCHA) is a strong organic base that forms a stable salt with the carboxylic acid moiety of Z-L-Aha-OH.[10] This salt formation is highly advantageous as it typically results in a crystalline solid with a well-defined melting point, which is significantly easier to purify via recrystallization and handle compared to the free acid.[2] The salt form protects the carboxylic acid and contributes to the overall stability of the molecule during storage.

cluster_props Benefits of Salt Formation Z_Aha_OH Z-L-Aha-OH (Free Acid) (Potentially oily, less stable) Salt Z-L-Aha-OH (DCHA) Salt (Crystalline, stable solid) Z_Aha_OH->Salt + DCHA DCHA Dicyclohexylamine (DCHA) (Strong organic base) Salt->Z_Aha_OH - DCHA (Acidification) Purification ✓ Enhanced Purification Salt->Purification Handling ✓ Improved Handling Salt->Handling Stability ✓ Increased Stability Salt->Stability

Diagram 1: Formation and benefits of the DCHA salt.
Stability of Protecting and Functional Groups

  • Benzyloxycarbonyl (Z) Group: The Z-group is generally stable under neutral and mildly acidic conditions. However, it can be susceptible to cleavage under harsh basic conditions (e.g., strong bases at elevated temperatures) or through catalytic hydrogenation.[10] Care must be taken during subsequent reaction steps to avoid unintended deprotection.

  • Azide (N₃) Group: The azide group is a robust functional handle for click chemistry. It is stable under a wide range of synthetic conditions but will react specifically with alkynes (in the presence of a copper catalyst or in a strain-promoted reaction) or can be reduced to an amine.[1]

Recommended Storage Conditions

For long-term stability, Z-L-Aha-OH (DCHA) should be stored in a well-sealed container in a cool, dry place. Recommended storage temperatures are typically refrigerated (2-8°C) or at room temperature for shorter periods.[1][6] It is advisable to refer to the Certificate of Analysis provided by the supplier for lot-specific storage recommendations.[11]

Experimental Protocols

Protocol for Liberation of the Free Acid from DCHA Salt

Before Z-L-Aha-OH can be used in reactions such as peptide coupling, the DCHA must be removed to liberate the free carboxylic acid. The following is a standard protocol for this conversion.[12]

Materials:

  • Z-L-Aha-OH (DCHA) salt

  • Ethyl acetate (or another suitable water-immiscible organic solvent like tert-butyl methyl ether)

  • 10% aqueous citric acid solution or 1M potassium bisulfate (KHSO₄)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspension: Suspend the Z-L-Aha-OH (DCHA) salt in 5-10 volumes of ethyl acetate in a flask.

  • Acidification: While stirring vigorously, add the 10% citric acid solution dropwise. Continue addition until the solid completely dissolves, resulting in a clear biphasic mixture. The pH of the lower aqueous layer should be acidic (pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel. The Z-L-Aha-OH (free acid) will be in the organic phase, while the dicyclohexylammonium citrate salt will remain in the aqueous phase.

  • Separation and Washing: Separate the organic layer. Wash the organic layer sequentially with an equal volume of 10% citric acid solution, followed by two to three washes with deionized water to remove residual acid.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic filtrate to dryness in vacuo using a rotary evaporator. The resulting product is the free acid, Z-L-Aha-OH, which may be a solid or an oil.

start Start: Z-L-Aha-OH (DCHA) Salt suspend 1. Suspend salt in Ethyl Acetate start->suspend acidify 2. Add 10% Citric Acid (to pH 2-3) suspend->acidify extract 3. Liquid-Liquid Extraction acidify->extract separate 4. Separate Organic Layer extract->separate wash 5. Wash with Water separate->wash dry 6. Dry over Na₂SO₄ wash->dry evaporate 7. Evaporate Solvent dry->evaporate end End: Z-L-Aha-OH (Free Acid) evaporate->end

Diagram 2: Workflow for liberating the free acid from its DCHA salt.
Stability Assessment Workflow

To assess the stability of Z-L-Aha-OH (DCHA) under specific conditions (e.g., in a formulation buffer or during a reaction), a stability study can be performed.

Methodology:

  • Sample Preparation: Prepare solutions of Z-L-Aha-OH (DCHA) in the desired solvent or buffer system at a known concentration.

  • Incubation: Incubate the samples under the test conditions (e.g., varying temperature, pH, or light exposure) for a defined period. Aliquots should be taken at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: If the incubation involves reactive conditions (e.g., a strong base), the reaction in the aliquots should be quenched immediately by neutralization.[10]

  • Analysis: Analyze the samples using a suitable analytical technique to quantify the parent compound and detect any degradation products.

    • HPLC/UPLC: A reverse-phase High-Performance Liquid Chromatography (HPLC) method is ideal for separating the parent compound from potential impurities or degradants.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the mass of any degradation products, helping to elucidate the degradation pathway.[10]

cluster_degradation Potential Degradation Pathways Z_cleavage Cleavage of Z-group analysis Analyze via HPLC / LC-MS Z_cleavage->analysis Azide_reduction Reduction of Azide Azide_reduction->analysis Hydrolysis Hydrolysis Hydrolysis->analysis parent Z-L-Aha-OH (DCHA) stress Apply Stress Conditions (e.g., pH, Temp, Light) parent->stress stress->analysis

Diagram 3: Logical workflow for stability testing and potential degradation.

Conclusion

Z-L-Aha-OH (DCHA) is a chemically stable and versatile reagent, primarily due to the formation of the dicyclohexylammonium salt, which facilitates its purification, handling, and storage. Its utility as a "clickable" building block makes it invaluable in modern drug discovery and development. Understanding its stability profile and the proper protocols for handling, particularly the liberation of the free acid, is essential for its successful application in complex synthetic and bioconjugation strategies. This guide provides the core technical information required by researchers to effectively utilize this important compound.

References

An In-depth Technical Guide to the Mechanism of Action of Z-L-Aha-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of N-benzyloxycarbonyl-L-azidohomoalanine (Z-L-Aha-OH) in click chemistry. Z-L-Aha-OH is a valuable reagent in bioconjugation and drug development, serving as a protected form of the non-canonical amino acid L-azidohomoalanine (AHA), a methionine analog. Its azide functionality allows for precise covalent modification of molecules through two primary click chemistry pathways: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Concepts: The Dual Mechanisms of Z-L-Aha-OH in Click Chemistry

Z-L-Aha-OH, with its protected amine and carboxylic acid groups, primarily participates in click chemistry via its azido group. The "Z" or "Cbz" (benzyloxycarbonyl) group is a common amine protecting group in peptide synthesis, which prevents unwanted side reactions. This protection is typically removed after the click reaction to reveal the free amine. The two main reaction pathways for the azide group of Z-L-Aha-OH are detailed below.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click reaction that involves the reaction of an azide, such as the one in Z-L-Aha-OH, with a terminal alkyne in the presence of a copper(I) catalyst. This reaction is characterized by its high yields, regioselectivity (exclusively forming the 1,4-disubstituted triazole isomer), and mild reaction conditions.

The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne. The azide then coordinates to the copper center, and a stepwise cycloaddition occurs to form a six-membered copper-containing intermediate. This intermediate then rearranges to form the stable 1,2,3-triazole ring, regenerating the copper(I) catalyst for the next cycle. The reaction is often carried out using a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate to generate the active copper(I) species in situ.

CuAAC_Mechanism cluster_0 Catalytic Cycle R_N3 Z-L-Aha-OH (R-N3) R_Alkyne Terminal Alkyne (R'-C≡CH) Cu_Acetylide Copper(I)-Acetylide Intermediate R_Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Cu_I->R_Alkyne Cu_II Cu(II) Cu_II->Cu_I Forms Reducer Sodium Ascorbate Reducer->Cu_II Reduces Triazole 1,4-Disubstituted Triazole Product Cu_Acetylide->Triazole + R-N3 Triazole->Cu_I Releases

Figure 1: Simplified CuAAC Catalytic Cycle.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide. The high ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition reaction to proceed without the need for a catalyst. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition. The azide reacts directly with the strained alkyne in a single step to form the triazole product. The reaction rate is highly dependent on the structure of the cyclooctyne, with more strained derivatives generally exhibiting faster kinetics.

SPAAC_Mechanism Z_L_Aha_OH Z-L-Aha-OH (with azide) Transition_State [3+2] Cycloaddition Transition State Z_L_Aha_OH->Transition_State Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Transition_State Triazole_Product Triazole Product Transition_State->Triazole_Product

Figure 2: SPAAC Reaction Pathway.

Quantitative Data Presentation

The choice between CuAAC and SPAAC for a specific application depends on factors such as the desired reaction rate, biocompatibility requirements, and the specific reactants involved. The following tables summarize key quantitative parameters for these reactions.

Table 1: Comparison of CuAAC and SPAAC for Azide-Alkyne Cycloadditions

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper(I))No
Typical Alkyne Terminal Alkynes (e.g., Phenylacetylene)Strained Cyclooctynes (e.g., DBCO, BCN)
Biocompatibility Limited by copper cytotoxicityHigh (Copper-free)
Reaction Rate Generally very fastVaries with cyclooctyne strain
Regioselectivity High (1,4-disubstituted triazole)Mixture of regioisomers (often close to 1:1)
Typical Yield >90%[1][2]Generally high, can be quantitative

Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
DBCOBenzyl Azide~0.6 - 1.0
BCNBenzyl Azide~0.06 - 0.1
DIBOBenzyl Azide~0.3 - 0.7
Peptide with AzideDBCO0.34[3]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with Z-L-Aha-OH. Optimization may be required for specific applications.

Protocol 1: General Procedure for CuAAC of Z-L-Aha-OH with a Terminal Alkyne

This protocol describes a typical small-scale CuAAC reaction.

Materials:

  • Z-L-Aha-OH

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand (optional, but recommended for bioconjugation)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

Procedure:

  • Dissolve Z-L-Aha-OH (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system.

  • Prepare a stock solution of CuSO₄ and, if used, the THPTA ligand.

  • Add the CuSO₄/ligand solution to the reaction mixture to a final concentration of 1-5 mol% copper.

  • Prepare a fresh stock solution of sodium ascorbate.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction or purified by column chromatography.

Protocol 2: General Procedure for SPAAC of Z-L-Aha-OH with a Strained Cyclooctyne

This protocol outlines a typical copper-free click reaction.

Materials:

  • Z-L-Aha-OH

  • Strained cyclooctyne (e.g., DBCO- or BCN-functionalized molecule)

  • Solvent (e.g., PBS, DMSO, or a mixture)

Procedure:

  • Dissolve Z-L-Aha-OH (1 equivalent) and the strained cyclooctyne (1-1.5 equivalents) in the chosen solvent.

  • Stir the reaction mixture at room temperature. Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by HPLC or other chromatographic methods.

Protocol 3: Deprotection of the Z-group by Catalytic Hydrogenation

After the click reaction, the benzyloxycarbonyl (Z) group can be removed to yield the free amine.

Materials:

  • Z-protected triazole product

  • Palladium on carbon (Pd/C, 10 wt%)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)

Procedure:

  • Dissolve the Z-protected triazole in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Mandatory Visualizations

The following diagrams illustrate key workflows involving Z-L-Aha-OH.

Bioconjugation_Workflow cluster_protein_labeling Protein Labeling cluster_click_reaction Click Reaction cluster_analysis Analysis start Start incorporation Incorporate L-Aha into Protein (in vivo or in vitro) start->incorporation azide_protein Azide-labeled Protein incorporation->azide_protein click Perform Click Reaction (CuAAC or SPAAC) azide_protein->click alkyne_probe Alkyne-functionalized Probe (e.g., Fluorophore, Biotin) alkyne_probe->click conjugate Protein-Probe Conjugate click->conjugate purification Purification (e.g., HPLC, SEC) conjugate->purification analysis Characterization (e.g., LC-MS, SDS-PAGE) purification->analysis

Figure 3: General Workflow for Protein Bioconjugation.

SPPS_Workflow Resin Solid-Phase Resin Couple_AA1 Couple First Amino Acid Resin->Couple_AA1 Deprotect_1 Deprotect Amino Group Couple_AA1->Deprotect_1 Couple_Z_Aha Couple Z-L-Aha-OH Deprotect_1->Couple_Z_Aha Deprotect_2 Deprotect Amino Group Couple_Z_Aha->Deprotect_2 Elongate Elongate Peptide Chain Deprotect_2->Elongate Cleave Cleave Peptide from Resin Elongate->Cleave Crude_Peptide Crude Azido-Peptide Cleave->Crude_Peptide Click_Reaction Click Reaction with Alkyne Probe Crude_Peptide->Click_Reaction Purify HPLC Purification Click_Reaction->Purify Final_Product Pure Peptide Conjugate Purify->Final_Product

Figure 4: Solid-Phase Peptide Synthesis with Z-L-Aha-OH.

This guide provides a foundational understanding of the application of Z-L-Aha-OH in click chemistry. For specific applications, further optimization of the provided protocols and careful consideration of the reaction kinetics are recommended.

References

An In-depth Technical Guide to the Synthesis and Purification of Z-L-Aha-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Z-L-Aha-OH (DCHA), the dicyclohexylamine (DCHA) salt of N-benzyloxycarbonyl-L-azidohomoalanine. This compound is a valuable building block in peptide synthesis and chemical biology, offering a bioorthogonal azide handle for subsequent modifications. While specific experimental data for Z-L-Aha-OH (DCHA) is not widely published, this guide is based on well-established protocols for analogous Z-protected amino acids, particularly Z-D-Leu-OH.DCHA.

Introduction

N-benzyloxycarbonyl-L-azidohomoalanine (Z-L-Aha-OH) is a derivative of the non-canonical amino acid L-azidohomoalanine (Aha). The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group during peptide synthesis. For ease of handling, purification, and storage, Z-L-Aha-OH is often converted to its dicyclohexylamine (DCHA) salt. The DCHA salt is typically a stable, crystalline solid, which is advantageous compared to the often oily or difficult-to-crystallize free acid.

This guide details the synthetic route to Z-L-Aha-OH and its subsequent purification via the formation of the DCHA salt. It also provides a protocol for the liberation of the free acid from its DCHA salt, a necessary step before its use in peptide coupling reactions.

Synthesis and Purification Workflow

The overall process for obtaining pure Z-L-Aha-OH involves a two-step synthesis followed by purification through salt formation and recrystallization. The workflow is illustrated below.

Synthesis_Workflow Overall Workflow for Z-L-Aha-OH (DCHA) Synthesis and Use cluster_synthesis Synthesis cluster_purification Purification cluster_use Application L-Aha-OH L-Azidohomoalanine (L-Aha-OH) N_Protection N-α-Protection L-Aha-OH->N_Protection Z_Cl Benzyl Chloroformate (Z-Cl) Z_Cl->N_Protection Crude_Z_Aha_OH Crude Z-L-Aha-OH N_Protection->Crude_Z_Aha_OH Salt_Formation DCHA Salt Formation Crude_Z_Aha_OH->Salt_Formation DCHA Dicyclohexylamine (DCHA) DCHA->Salt_Formation Crude_Salt Crude Z-L-Aha-OH (DCHA) Salt_Formation->Crude_Salt Recrystallization Recrystallization Crude_Salt->Recrystallization Pure_Salt Pure Z-L-Aha-OH (DCHA) Recrystallization->Pure_Salt Liberation Liberation of Free Acid Pure_Salt->Liberation Pure_Z_Aha_OH Pure Z-L-Aha-OH Liberation->Pure_Z_Aha_OH Peptide_Synthesis Peptide Synthesis Pure_Z_Aha_OH->Peptide_Synthesis

Caption: Workflow for the synthesis, purification, and application of Z-L-Aha-OH (DCHA).

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of Z-protected amino acids and their DCHA salts.

This procedure describes the protection of the α-amino group of L-azidohomoalanine using benzyl chloroformate.

Materials and Reagents:

  • L-Azidohomoalanine (L-Aha-OH)

  • Benzyl chloroformate (Z-Cl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-Azidohomoalanine in an aqueous solution of sodium hydroxide at 0-5 °C with stirring.

  • While maintaining the temperature and pH, add benzyl chloroformate portion-wise. The pH should be kept in the alkaline range by the concurrent addition of a sodium hydroxide solution.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with hydrochloric acid to precipitate the Z-L-Aha-OH.

  • If the product separates as an oil, extract it with ethyl acetate.

  • Wash the organic layer with deionized water until the aqueous wash is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-L-Aha-OH.

This protocol describes the formation and recrystallization of the DCHA salt of Z-L-Aha-OH.

Materials and Reagents:

  • Crude Z-L-Aha-OH

  • Dicyclohexylamine (DCHA)

  • Ethyl acetate (EtOAc)

  • Hexane (or heptane)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude Z-L-Aha-OH in a suitable organic solvent such as ethyl acetate.

  • Add a stoichiometric amount of dicyclohexylamine (DCHA) to the solution with stirring.

  • The Z-L-Aha-OH (DCHA) salt will precipitate from the solution. The precipitation can be enhanced by cooling the mixture.

  • Collect the precipitate by filtration and wash it with a cold solvent (e.g., a mixture of ethyl acetate and hexane).

  • For further purification, recrystallize the crude Z-L-Aha-OH (DCHA) from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Dry the purified crystals under vacuum.

Before use in peptide synthesis, the free acid must be liberated from its DCHA salt.

Materials and Reagents:

  • Z-L-Aha-OH (DCHA)

  • Ethyl acetate (EtOAc)

  • 10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the Z-L-Aha-OH (DCHA) in ethyl acetate (5-10 volumes).

  • Transfer the suspension to a separatory funnel and add an equal volume of 10% aqueous potassium bisulfate solution.

  • Shake the funnel vigorously. The aqueous layer should be acidic (pH 2-3).

  • Separate the organic layer and wash it two more times with the 10% aqueous potassium bisulfate solution.

  • Wash the organic layer with deionized water until the aqueous wash is neutral (pH ~7).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the pure Z-L-Aha-OH, which may be a solid or an oil.

Data Presentation

Table 1: Properties of Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberTypical Form
L-Azidohomoalanine (L-Aha-OH)C₄H₈N₄O₂144.13942518-29-8White powder
Benzyl Chloroformate (Z-Cl)C₈H₇ClO₂170.59501-53-1Oily liquid
Dicyclohexylamine (DCHA)C₁₂H₂₃N181.32101-83-7Liquid
Z-L-Aha-OH C₁₂H₁₄N₄O₄ 278.27 1263047-43-3 Solid or Oil
Z-L-Aha-OH (DCHA) C₂₄H₃₇N₅O₄ 459.59 1423018-09-0 Crystalline Solid

Table 2: Illustrative Yields and Purity

Based on typical yields for similar Z-protected amino acids.

StepProductTheoretical YieldExpected Purity
N-α-ProtectionZ-L-Aha-OH> 90%> 95% (crude)
DCHA Salt FormationZ-L-Aha-OH (DCHA)> 85%> 98%
RecrystallizationZ-L-Aha-OH (DCHA)> 90% (recovery)> 99%
Liberation of Free AcidZ-L-Aha-OH> 95%> 98%

Characterization

The synthesized Z-L-Aha-OH (DCHA) should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum should show signals corresponding to the protons of the benzyl group, the azidohomoalanine side chain, the α-proton of the amino acid, and the protons of the two cyclohexyl rings of DCHA. The ¹³C NMR would show distinct signals for the carbonyl carbons of the Z-group and the carboxylate, the aromatic carbons, and the aliphatic carbons of both the azidohomoalanine and dicyclohexylamine moieties.

  • Infrared (IR) Spectroscopy: To identify the functional groups. Characteristic peaks would be expected for the azide (N₃) stretch, the urethane C=O stretch, the carboxylate anion, the N-H bonds of the ammonium salt, and the aromatic and aliphatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a TFA modifier) is a common method.

Signaling Pathways and Applications

Z-L-Aha-OH is a valuable reagent in chemical biology and drug discovery. The azido group serves as a bioorthogonal handle, allowing for its selective reaction with alkyne- or cyclooctyne-containing molecules via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). This enables the site-specific labeling of peptides and proteins with fluorescent dyes, biotin, or other moieties for visualization, purification, or functional studies.

The diagram below illustrates the general principle of incorporating Z-L-Aha-OH into a peptide and its subsequent functionalization.

Application_Pathway Application of Z-L-Aha-OH in Peptide Modification Z_Aha_OH Z-L-Aha-OH Peptide_Synthesis Solid or Solution Phase Peptide Synthesis Z_Aha_OH->Peptide_Synthesis Z_Peptide_N3 Z-Protected Peptide with Azide Peptide_Synthesis->Z_Peptide_N3 Deprotection Z-Group Removal (e.g., Hydrogenolysis) Z_Peptide_N3->Deprotection Peptide_N3 Peptide with Azide Handle Deprotection->Peptide_N3 Click_Chemistry Click Chemistry (CuAAC or SPAAC) Peptide_N3->Click_Chemistry Functionalized_Peptide Functionalized Peptide Click_Chemistry->Functionalized_Peptide Functional_Molecule Functional Molecule (e.g., Fluorophore-Alkyne) Functional_Molecule->Click_Chemistry

Caption: General scheme for peptide modification using Z-L-Aha-OH.

Conclusion

The synthesis and purification of Z-L-Aha-OH (DCHA) provide a stable and convenient source of this valuable non-canonical amino acid for applications in peptide chemistry and beyond. The protocols outlined in this guide, adapted from well-established methods for similar compounds, offer a reliable pathway for researchers to produce high-purity Z-L-Aha-OH (DCHA) for their research and development needs. Proper characterization is essential to ensure the quality of the final product.

Z-L-Aha-OH (DCHA) solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Z-L-Aha-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Z-L-Aha-OH (DCHA), a reagent commonly used in bioconjugation and chemical biology. Due to the absence of specific quantitative solubility data in publicly available literature, this document offers a qualitative assessment based on the molecule's structural components, alongside a detailed experimental protocol for researchers to determine precise solubility in their specific solvent systems.

Introduction to Z-L-Aha-OH (DCHA)

Z-L-Aha-OH (DCHA) is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-L-azidohomoalanine. This compound is primarily utilized as a building block in chemical biology and drug discovery. The L-azidohomoalanine (Aha) component is a non-canonical amino acid that, as an analog of methionine, can be incorporated into proteins.[1][2] The azide group serves as a bioorthogonal handle for "click chemistry," allowing for the specific labeling and detection of newly synthesized proteins.[3][4] The benzyloxycarbonyl (Z) group is a protecting group for the amine, and the DCHA salt form is intended to improve the compound's stability and handling characteristics, often rendering it as a crystalline solid.[5][6]

Qualitative Solubility Profile

The solubility of Z-L-Aha-OH (DCHA) is governed by the principle of "like dissolves like," where the overall polarity of the solute and solvent determines the extent of dissolution.[7][8] The molecule possesses both polar (carboxylate salt, azide, carbamate) and nonpolar (benzyl group, two cyclohexyl rings) moieties. The large, bulky dicyclohexylammonium counterion significantly increases the nonpolar character of the salt.

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Qualitative Solubility of Z-L-Aha-OH (DCHA) in Common Laboratory Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterSparingly Soluble/InsolubleThe large, hydrophobic DCHA counterion and the protected amino acid's organic structure are expected to dominate, leading to poor aqueous solubility. Dicyclohexylamine itself is sparingly soluble in water.[9][10]
Methanol, EthanolLow to MediumThe alcohol's ability to hydrogen bond may allow for some dissolution, but the nonpolar regions of the solute will limit high solubility.[8]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is an excellent solvent for a wide range of organic compounds, including many protected amino acids and organic salts.[11]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar aprotic solvent widely used for dissolving protected amino acids and peptides.[12][13]
Acetonitrile (ACN)MediumAcetonitrile is polar but generally a weaker solvent for complex salts compared to DMSO or DMF.
Nonpolar Aprotic Dichloromethane (DCM)Medium to HighThe significant nonpolar character from the Z-group and DCHA salt should allow for good solubility in chlorinated solvents.
Tetrahydrofuran (THF)MediumTHF is a moderately polar ether that can dissolve many organic compounds.
TolueneLowThe polarity of the carboxylate salt and other heteroatoms will likely limit solubility in aromatic hydrocarbon solvents.
Hexanes / HeptaneInsolubleAs a salt, the compound is too polar to dissolve in highly nonpolar aliphatic hydrocarbon solvents.[14]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The thermodynamic or equilibrium solubility is most accurately determined using the shake-flask method . This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials and Equipment
  • Z-L-Aha-OH (DCHA) solid

  • Selected solvents (HPLC-grade or equivalent purity)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Thermostatic orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

Procedure
  • Preparation: Add an excess amount of Z-L-Aha-OH (DCHA) solid to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is achieved. A starting amount of ~10-20 mg in 2 mL of solvent is typically sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments can establish the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. The benzyloxycarbonyl group provides a strong chromophore, making UV detection a suitable choice.

  • Calculation: Determine the concentration of the saturated solution by applying the dilution factor. Express the solubility in desired units, such as mg/mL or mol/L.

Considerations
  • Purity: The purity of both the solute and the solvent is critical for accurate solubility measurements.

  • Temperature Control: Solubility is temperature-dependent. Maintain strict temperature control throughout the experiment.

  • Equilibrium Time: Ensure sufficient time is allowed for the system to reach equilibrium. This can be verified by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the value remains constant.

  • Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual application of Z-L-Aha-OH in research.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep1 Add excess Z-L-Aha-OH (DCHA) to a vial prep2 Add known volume of solvent prep1->prep2 Accurately equil1 Seal vial and place in thermostatic shaker (e.g., 25°C) prep2->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Centrifuge vial to pellet excess solid equil2->sep1 sep2 Collect clear supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 ana1 Dilute filtered sample to known volume sep3->ana1 ana2 Quantify concentration (e.g., by HPLC-UV) ana1->ana2 ana3 Calculate original concentration (Solubility) ana2->ana3 G cluster_cell Cellular Process cluster_click Bioorthogonal Ligation (Click Chemistry) cluster_app Downstream Applications Aha Z-L-Aha-OH (Methionine Analog) Protein Newly Synthesized Protein (NSP) Aha->Protein Incorporation during translation Protein_Aha NSP with Azide Handle (from Aha) Click CuAAC or SPAAC 'Click' Reaction Protein_Aha->Click Alkyne Alkyne-Probe (e.g., Fluorophore, Biotin) Alkyne->Click Labeled_Protein Covalently Labeled NSP Click->Labeled_Protein Detection Detection & Imaging (Fluorescence) Labeled_Protein->Detection Purification Enrichment & Purification (Biotin-Avidin) Labeled_Protein->Purification Analysis Proteomic Analysis (Mass Spectrometry) Purification->Analysis

References

An In-depth Technical Guide on the Safety and Handling of Z-L-Aha-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is based on available data for similar compounds and general laboratory safety practices. Specific safety and handling data for Z-L-Aha-OH (DCHA) is limited, and this compound should be handled with care, assuming it may have hazardous properties. Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier and adhere to your institution's safety protocols.

Introduction

Z-L-Aha-OH (DCHA) is a synthetic amino acid derivative used in biochemical research, particularly as a click chemistry reagent containing an azide group.[1] The dicyclohexylammonium (DCHA) salt form is often used to improve the crystallinity and handling properties of the parent compound, N-benzyloxycarbonyl-L-2-azidohexanoic acid.[2] As with any chemical reagent, understanding and implementing proper safety and handling precautions are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known safety considerations, handling procedures, and emergency protocols for Z-L-Aha-OH (DCHA) and related compounds.

Hazard Identification and Quantitative Data

ParameterValue/InformationSource/Comment
Chemical Name N-α-Benzyloxycarbonyl-L-2-aminohexanoic acid dicyclohexylamine salt-
Synonyms Z-L-2-aminohexanoic acid (DCHA)-
Molecular Formula C26H41N3O4Inferred from components
Acute Toxicity No data available for Z-L-Aha-OH (DCHA). For a related compound, Z-Lys(Boc)-OH DCHA, no data is available.[3]Caution is advised.
Inhalation Hazard May be harmful if inhaled and may cause respiratory tract irritation.[3][4]Avoid breathing dust.
Skin Contact Hazard May be harmful if absorbed through the skin and may cause skin irritation.[4]Wear protective gloves and clothing.
Eye Contact Hazard May cause eye irritation.[4]Wear safety goggles.
Ingestion Hazard May be harmful if swallowed.[4]Do not ingest.
Chronic Toxicity No data available.[3]Long-term effects are unknown.
Materials to Avoid Strong oxidizing agents, strong acids.[3]-
Hazardous Decomposition Products Oxides of carbon (CO, CO2) and nitrogen (NOx) upon thermal decomposition.[3][5]-

Experimental Protocols for Safe Handling

While specific experimental protocols for the safety assessment of Z-L-Aha-OH (DCHA) are not available, established procedures for handling similar DCHA salts of N-protected amino acids are instructive. The most common procedure involving this class of compounds is the conversion of the DCHA salt to the free acid, which is necessary for subsequent reactions like peptide coupling.[2][6][7]

Protocol: Liberation of the Free Acid from its DCHA Salt

This protocol is adapted from procedures for similar compounds and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Z-L-Aha-OH (DCHA)

  • Ethyl acetate (EtOAc)

  • 10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid[2][7]

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Suspension: Suspend Z-L-Aha-OH (DCHA) in 5-10 volumes of ethyl acetate in a round-bottom flask.[2]

  • Acidification: Transfer the suspension to a separatory funnel. Add an equal volume of 10% aqueous KHSO₄ solution and shake vigorously.[2] The pH of the aqueous layer should be acidic (pH 2-3) to ensure complete protonation.[6]

  • Phase Separation: Allow the layers to separate. The desired free acid will be in the organic (upper) layer.

  • Extraction and Washing:

    • Separate and remove the lower aqueous layer.

    • Wash the organic layer twice more with the 10% aqueous KHSO₄ solution.[2]

    • Wash the organic layer with deionized water until the aqueous wash is neutral (pH ~7).[2]

  • Drying: Dry the organic layer over anhydrous sodium sulfate to remove residual water.[6]

  • Solvent Removal: Filter the solution to remove the drying agent. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid, Z-L-Aha-OH.[2][6]

Visualized Workflows and Logical Relationships

To further aid in the safe handling and management of Z-L-Aha-OH (DCHA), the following diagrams, created using the DOT language, illustrate key workflows and decision-making processes.

SafeHandlingWorkflow start Receiving and Storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weighing Weighing and Preparation fume_hood->weighing reaction Chemical Reaction (e.g., Free Acid Liberation) weighing->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification workup->purification waste Waste Disposal (Segregate Halogenated and Non-halogenated Waste) purification->waste decontamination Decontaminate Glassware and Work Area waste->decontamination end End of Procedure decontamination->end

Caption: General workflow for the safe handling of Z-L-Aha-OH (DCHA).

EmergencyProcedure exposure Accidental Exposure Occurs evacuate Evacuate Immediate Area (if necessary) exposure->evacuate notify Notify Supervisor and Safety Officer evacuate->notify skin Skin Contact notify->skin Identify Exposure Type eye Eye Contact notify->eye Identify Exposure Type inhalation Inhalation notify->inhalation Identify Exposure Type ingestion Ingestion notify->ingestion Identify Exposure Type wash_skin Remove Contaminated Clothing. Wash with Soap and Plenty of Water. skin->wash_skin flush_eyes Flush Eyes with Water for Several Minutes as a Precaution. eye->flush_eyes fresh_air Move to Fresh Air. If Breathing is Difficult, Provide Oxygen. inhalation->fresh_air rinse_mouth Rinse Mouth with Water. Do NOT Induce Vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Decision-making flowchart for emergency procedures in case of accidental exposure.

Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE is mandatory when handling Z-L-Aha-OH (DCHA):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat should be worn at all times.

  • Respiratory Protection: While not typically required for handling small quantities in a fume hood, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols in an open environment.[5]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents and acids.[3][5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Both the compound and its containers should be disposed of as hazardous waste.

Conclusion

While specific toxicological and safety data for Z-L-Aha-OH (DCHA) are not extensively documented, a risk-based approach founded on the known hazards of similar chemical structures is essential for its safe handling. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, utilize appropriate personal protective equipment, and work in a controlled environment such as a fume hood. The experimental protocols and workflows provided in this guide offer a framework for minimizing risk and ensuring a safe laboratory environment. It is imperative to consult the supplier-specific MSDS for the most current and detailed safety information.

References

The Role of Dicyclohexylammonium (DCHA) Salt Formation in the Stabilization of Z-L-Azidohomoalanine (Z-L-Aha-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Z-L-Azidohomoalanine (Z-L-Aha-OH) is a non-canonical amino acid of significant interest in chemical biology and drug development, primarily for its utility in "click chemistry" applications.[1] However, like many N-protected amino acids, its free acid form can present challenges in terms of physical state, handling, and stability.[2][3] The formation of a dicyclohexylammonium (DCHA) salt is a widely adopted strategy to overcome these limitations. This technical guide provides an in-depth analysis of the role of the DCHA salt in enhancing the stability of Z-L-Aha-OH, detailing the chemical principles, comparative physical properties, and key experimental protocols for its formation, liberation, and analysis.

The Chemical Principle of Salt-Based Stabilization

The primary reason for the instability and difficult handling of many N-protected amino acids in their free acid form is their tendency to exist as oils or non-crystalline solids.[4] This physical state makes accurate weighing, purification, and storage problematic. The formation of a salt with a suitable base, such as dicyclohexylamine (DCHA), is an effective acid-base chemical strategy to address this.

The carboxylic acid group (-COOH) of Z-L-Aha-OH is acidic, while the amine group of dicyclohexylamine is basic. When combined, they undergo an acid-base reaction to form a dicyclohexylammonium salt. This ionic bond significantly alters the molecule's properties:

  • Increased Crystallinity: The salt typically forms a well-defined, stable crystalline lattice, converting the often-oily free acid into a manageable solid.[3][4]

  • Enhanced Stability: The crystalline structure reduces the molecule's susceptibility to degradation from atmospheric moisture (hygroscopicity) and simplifies long-term storage.

  • Shielding of Reactive Groups: The bulky dicyclohexylammonium cation effectively shields the carboxylate anion, reducing its potential for undesirable side reactions.[2]

The reaction is a straightforward and reversible acid-base neutralization, as depicted below.

cluster_reactants Reactants cluster_product Product Z_Aha_OH Z-L-Aha-OH (Free Acid) (Often an oil) Salt Z-L-Aha-OH DCHA Salt (Crystalline Solid) Z_Aha_OH->Salt + Formation DCHA Dicyclohexylamine (Base) DCHA->Salt + Salt->Z_Aha_OH Liberation (+ Stronger Acid) G cluster_phases Phase Separation start Start: Z-L-Aha-OH DCHA Salt (Solid) suspend 1. Suspend salt in Ethyl Acetate start->suspend add_acid 2. Add 10% aq. KHSO₄ or H₃PO₄ and shake vigorously suspend->add_acid separate 3. Transfer to Separatory Funnel Allow layers to separate add_acid->separate organic_phase Upper Organic Phase: Contains Z-L-Aha-OH aqueous_phase Lower Aqueous Phase: Contains DCHA salt wash 4. Wash Organic Phase (2x with acid, 2-3x with water) organic_phase->wash dry 5. Dry Organic Phase (e.g., over anhydrous Na₂SO₄) wash->dry evaporate 6. Filter and Evaporate Solvent (Rotary Evaporator) dry->evaporate end End Product: Z-L-Aha-OH Free Acid (Oil/Solid) evaporate->end cluster_problem The Problem cluster_solution The Solution free_acid Z-L-Aha-OH Free Acid instability Inherent Instability • Oily/Amorphous • Hygroscopic • Difficult to Purify free_acid->instability leads to salt_formation DCHA Salt Formation instability->salt_formation is solved by stability Enhanced Stability • Crystalline Solid • High Purity • Easy to Handle/Store salt_formation->stability results in liberation Liberation Protocol (Acid-Base Extraction) stability->liberation requires synthesis Use in Peptide Synthesis & Click Chemistry liberation->synthesis enabling

References

An In-depth Technical Guide to Click Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry: A Revolution in Bioconjugation

Click chemistry, a concept first introduced by Karl Barry Sharpless in 2001, describes a class of chemical reactions that are rapid, efficient, and highly specific.[1] These reactions are characterized by their modularity, high yields, and the generation of inoffensive byproducts.[1][2] In the context of biological research, click chemistry has emerged as a powerful tool for labeling and modifying biomolecules, including proteins, within their native environments.[3] This is often achieved through bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, which refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[3]

The core principle of click chemistry in protein labeling involves the introduction of a small, bioorthogonal functional group (a "handle") into a protein of interest. This is typically achieved through metabolic labeling, where cells are cultured with an amino acid analog containing the handle, or through site-specific incorporation of unnatural amino acids.[4] Subsequently, a probe molecule containing a complementary reactive group is introduced. The two groups then "click" together, forming a stable covalent bond and effectively labeling the protein with the probe, which can be a fluorophore for imaging, a biotin tag for purification, or a drug molecule.[4]

This guide provides a comprehensive overview of the most prominent click chemistry reactions used for protein labeling: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) or Tetrazine Ligation. We will delve into the core principles of each reaction, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate method for their specific application.

Core Click Chemistry Reactions for Protein Labeling

The versatility of click chemistry stems from a variety of bioorthogonal reactions. The most widely employed for protein labeling are detailed below.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal "click" reaction, involving a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] This reaction is highly efficient and results in the formation of a stable triazole linkage.[5]

Advantages:

  • High reaction rates: CuAAC reactions are generally fast, with second-order rate constants in the range of 10 to 100 M⁻¹s⁻¹.[6]

  • High specificity: The azide and alkyne groups are bioorthogonal and do not react with other functional groups found in biological systems.

  • Small handles: The azide and terminal alkyne groups are small and minimally perturbing to the structure and function of the labeled protein.

Disadvantages:

  • Copper toxicity: The copper(I) catalyst can be toxic to living cells, limiting the application of CuAAC in live-cell imaging.[3] However, the development of copper-chelating ligands has helped to mitigate this issue.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[7]

Advantages:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for labeling proteins in living cells and organisms.[7]

  • High specificity: Like CuAAC, the reaction is highly specific between the azide and the cyclooctyne.

Disadvantages:

  • Slower reaction rates: SPAAC reactions are generally slower than CuAAC, with second-order rate constants typically in the range of 10⁻² to 1 M⁻¹s⁻¹.[6]

  • Bulky handles: Strained cyclooctynes are bulkier than terminal alkynes, which could potentially interfere with protein function.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation)

The IEDDA reaction, often referred to as tetrazine ligation, is an extremely fast bioorthogonal reaction between an electron-deficient tetrazine and an electron-rich dienophile, such as a strained trans-cyclooctene (TCO).

Advantages:

  • Extremely fast reaction rates: IEDDA reactions are the fastest known bioorthogonal reactions, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹. This allows for rapid labeling even at low concentrations of reactants.

  • High specificity and biocompatibility: The reaction is highly specific and proceeds without a catalyst, making it suitable for in vivo applications.

Disadvantages:

  • Stability of reactants: Some tetrazine and strained alkene derivatives can have limited stability in aqueous environments.

Quantitative Comparison of Click Chemistry Reactions

The choice of a click chemistry reaction for protein labeling depends on the specific experimental requirements. The following table provides a quantitative comparison of the key features of CuAAC, SPAAC, and IEDDA.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reactants Azide + Terminal AlkyneAzide + Strained Cyclooctyne (e.g., DBCO, BCN)Tetrazine + Strained Alkene (e.g., TCO)
Catalyst Copper(I)NoneNone
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 10 - 100[6]10⁻² - 1[6]1 - 10⁶
Biocompatibility Limited in live cells due to copper toxicityHigh, suitable for live cells and in vivoHigh, suitable for live cells and in vivo
Handle Size SmallBulkyModerate to Bulky
Key Advantage High reaction rate and small handlesExcellent biocompatibilityExtremely fast reaction kinetics
Key Disadvantage Copper toxicitySlower reaction rate and bulky handlePotential for reactant instability

Experimental Workflows and Signaling Pathways

Click chemistry has been instrumental in elucidating complex biological processes. The following diagrams, generated using the DOT language, illustrate common experimental workflows and a signaling pathway where click chemistry is applied for protein labeling.

experimental_workflow cluster_0 Cell Culture & Metabolic Labeling cluster_1 Click Reaction & Analysis Cells Cells Amino_Acid_Analog Amino Acid Analog (with Azide or Alkyne) Cells->Amino_Acid_Analog Incubate Labeled_Proteome Labeled Proteome Amino_Acid_Analog->Labeled_Proteome Metabolic Incorporation Cell_Lysis Cell Lysis Labeled_Proteome->Cell_Lysis Labeled_Plugins Click_Probe Click Probe (Fluorophore, Biotin, etc.) Click_Probe->Labeled_Plugins Labeled_Proteins Labeled Proteins Analysis Analysis (SDS-PAGE, MS, Imaging) Labeled_Proteins->Analysis Labeled_Plugins->Labeled_Proteins Click Reaction

abpp_workflow cluster_0 Probe Incubation & Labeling cluster_1 Click Reaction & Target Identification Proteome Proteome ABP Activity-Based Probe (with Alkyne/Azide) Proteome->ABP Incubate Labeled_Enzymes Covalently Labeled Active Enzymes ABP->Labeled_Enzymes Cell_Lysis Cell Lysis Labeled_Enzymes->Cell_Lysis Tagged_Enzymes Tagged Enzymes Cell_Lysis->Tagged_Enzymes Click Reaction Reporter_Tag Reporter Tag (Biotin-Azide/Alkyne) Reporter_Tag->Tagged_Enzymes Enrichment Affinity Enrichment (Streptavidin Beads) Tagged_Enzymes->Enrichment MS_Analysis Mass Spectrometry (Target ID) Enrichment->MS_Analysis

gpcr_signaling Ligand Ligand GPCR GPCR with Unnatural Amino Acid (Alkyne/Azide) Ligand->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Click_Labeling Click Labeling with Fluorescent Probe GPCR->Click_Labeling Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Imaging Fluorescence Imaging (Localization, Trafficking) Click_Labeling->Imaging

Detailed Experimental Protocols

This section provides generalized, step-by-step protocols for the three major click chemistry reactions used in protein labeling. Researchers should optimize these protocols for their specific proteins and experimental conditions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In Vitro Protein Labeling

Materials:

  • Azide- or alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4). Avoid buffers containing chelating agents like EDTA.

  • Alkyne- or azide-containing probe (e.g., fluorescent dye, biotin).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared).

  • Copper ligand stock solution (e.g., 50 mM THPTA or TBTA in DMSO or water).

  • Degassed buffer.

Procedure:

  • In a microcentrifuge tube, combine the azide- or alkyne-modified protein with a 5- to 20-fold molar excess of the complementary alkyne- or azide-containing probe.

  • Add the copper ligand to the reaction mixture to a final concentration of 1-2 mM.

  • Add CuSO₄ to the reaction mixture to a final concentration of 0.5-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. Protect from light if using a fluorescent probe.

  • Quench the reaction by adding a chelating agent such as EDTA to a final concentration of 10 mM.

  • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or spin filtration.

  • Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning or Western blot.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

Materials:

  • Cells expressing a protein of interest metabolically labeled with an azide-containing amino acid analog (e.g., azidohomoalanine, AHA).

  • Strained cyclooctyne-containing probe (e.g., DBCO-fluorophore).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Culture cells and induce expression of the protein of interest.

  • Replace the normal culture medium with methionine-free medium supplemented with an azide-containing amino acid analog (e.g., 50 µM AHA) and incubate for 4-16 hours to allow for metabolic incorporation.

  • Wash the cells twice with warm PBS to remove excess unincorporated amino acid analog.

  • Add fresh culture medium containing the strained cyclooctyne-probe (e.g., 10-50 µM DBCO-fluorophore).

  • Incubate the cells for 30 minutes to 2 hours at 37°C. The optimal incubation time will depend on the specific probe and cell type.

  • Wash the cells three times with PBS to remove excess probe.

  • The cells are now ready for live-cell imaging or can be lysed for downstream analysis such as SDS-PAGE or mass spectrometry.

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Cell Surface Protein Labeling

Materials:

  • Cells expressing a cell-surface protein of interest containing a strained alkene (e.g., trans-cyclooctene, TCO) introduced via an unnatural amino acid.

  • Tetrazine-functionalized probe (e.g., tetrazine-fluorophore).

  • Cell culture medium or a suitable buffer (e.g., PBS).

Procedure:

  • Culture cells expressing the TCO-containing protein of interest.

  • Wash the cells twice with a suitable buffer (e.g., PBS) to remove any interfering components from the culture medium.

  • Prepare a solution of the tetrazine-probe in the same buffer at a concentration of 1-10 µM.

  • Add the tetrazine-probe solution to the cells and incubate at room temperature or 37°C for 5-30 minutes. The reaction is typically very fast.

  • Wash the cells three times with buffer to remove the unreacted probe.

  • The cells are now labeled and ready for analysis by fluorescence microscopy or flow cytometry.

Conclusion

Click chemistry has fundamentally transformed the field of protein science by providing a suite of powerful and versatile tools for protein labeling. The choice between CuAAC, SPAAC, and IEDDA depends on a careful consideration of the experimental context, including the need for biocompatibility, the desired reaction speed, and the tolerance for the size of the bioorthogonal handle. By understanding the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the power of click chemistry to advance their understanding of protein function in health and disease.

References

Methodological & Application

Application Notes and Protocols for Z-L-Aha-OH (DCHA) in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Aha-OH (DCHA), the dicyclohexylamine salt of N-benzyloxycarbonyl-L-azidohomoalanine, is a key reagent in the field of bioconjugation and chemical biology. As an amino acid analog containing an azide moiety, it serves as a versatile building block for the introduction of a reactive handle into peptides, proteins, and other molecules. This azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2][3] The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, enabling the covalent ligation of Z-L-Aha-OH-containing molecules to a wide array of alkyne-functionalized partners, such as fluorescent dyes, imaging agents, and drug molecules.[1][2][4]

These application notes provide detailed protocols for the use of Z-L-Aha-OH (DCHA) in CuAAC reactions, guidance on reaction optimization, and a summary of representative reaction parameters to facilitate its successful implementation in research and drug development.

Data Presentation: CuAAC Reaction Parameters with Azide-Containing Amino Acids and Peptides

The following table summarizes typical reaction conditions and reported yields for CuAAC reactions involving azide-modified amino acids and peptides, providing a baseline for experimental design.

Azide-Containing MoietyAlkyne PartnerCopper SourceLigandReducing AgentSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Azidohomoalanine (Aha)-containing peptidePropargyl glycosideCuSO₄NoneSodium AscorbateCHCl₃-EtOH/Phosphate Buffer (pH 7)372435(Adapted from a solid-phase synthesis example)
Azide-modified α-amino acidAlkyne-derivatized α-amino acidCuSO₄TBTASodium AscorbateNot specifiedRoom Temp.1878[1]
Azide-modified peptideAlkyne-modified peptideCopper wireNoneNoneDMF50Not specified>95[1]
Azide-modified peptideAlkyne-modified polymerCuSO₄NoneSodium AscorbateDMF100 (Microwave)0.2543[1]
Azide-labeled peptideAlkyne-labeled peptideCuSO₄TBTASodium AscorbateDMSO/H₂ORoom Temp.469-72[1]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with Z-L-Aha-OH in Solution

This protocol describes a general method for the CuAAC reaction of Z-L-Aha-OH (or a peptide containing this residue) with an alkyne-functionalized molecule in an aqueous/organic solvent mixture.

Materials:

  • Z-L-Aha-OH (or Z-L-Aha-OH containing peptide)

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvents: Deionized water, DMSO, or DMF

  • Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO or water.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of the ligand (THPTA or TBTA) in deionized water or DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the Z-L-Aha-OH containing molecule in a suitable buffer or solvent system (e.g., PBS with a co-solvent like DMSO if needed for solubility).

    • Add the alkyne-functionalized molecule to the reaction mixture. A molar ratio of 1:1.2 to 1:1.5 (azide:alkyne) is recommended.

    • Prepare the copper-ligand complex by mixing the CuSO₄ and ligand stock solutions in a 1:2 molar ratio. Let the mixture stand for 2-3 minutes.

    • Add the copper-ligand complex to the reaction mixture. A final copper concentration of 50-250 µM is typically effective.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.

  • Reaction Incubation:

    • Mix the reaction components thoroughly by vortexing.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated during this time. Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified to remove the copper catalyst and excess reagents.

    • For small molecule products, standard chromatographic techniques like column chromatography can be used.

    • For larger biomolecules, purification can be achieved by size-exclusion chromatography, dialysis, or affinity purification methods.

Protocol 2: On-Resin CuAAC Reaction for Peptides Containing Z-L-Aha-OH

This protocol is adapted for solid-phase peptide synthesis where the peptide containing the Z-L-Aha-OH residue is still attached to the resin.

Materials:

  • Peptide-resin containing the Z-L-Aha-OH residue

  • Alkyne-functionalized molecule

  • Copper(I) Iodide (CuI) or Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (if using CuSO₄)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF or DCM in a reaction vessel.

  • Reagent Addition:

    • Dissolve the alkyne-functionalized molecule (typically 2-5 equivalents relative to the peptide on the resin) in DMF.

    • Add the alkyne solution to the swollen resin.

    • Add the copper source. If using CuI, it can be added directly. If using CuSO₄, a reducing agent like sodium ascorbate is required.

    • Add a base such as DIPEA (2-4 equivalents).

  • Reaction Incubation:

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing:

    • After the reaction, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and the copper catalyst.

  • Cleavage and Deprotection:

    • The modified peptide can then be cleaved from the resin and deprotected using standard procedures (e.g., with a trifluoroacetic acid cocktail).

  • Purification:

    • The crude peptide is purified by reverse-phase HPLC.

Mandatory Visualizations

CuAAC_Workflow cluster_synthesis Peptide Synthesis cluster_reaction CuAAC Reaction cluster_product Bioconjugate SPPS Solid-Phase Peptide Synthesis Aha_inc Incorporation of Z-L-Aha-OH SPPS->Aha_inc Peptide_azide Peptide with Azide Group (from Z-L-Aha-OH) Aha_inc->Peptide_azide CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Peptide_azide->CuAAC Alkyne_mol Alkyne-modified Molecule (e.g., Dye, Drug) Alkyne_mol->CuAAC Bioconjugate Functionalized Peptide (Bioconjugate) CuAAC->Bioconjugate

Caption: Experimental workflow for peptide bioconjugation using Z-L-Aha-OH and CuAAC.

CuAAC_Mechanism_Simplified Cu_II Cu(II) Source (e.g., CuSO₄) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Copper_Acetylide Copper Acetylide Intermediate Cu_I->Copper_Acetylide Azide Azide (from Z-L-Aha-OH) Triazole_Product 1,4-Disubstituted Triazole Product Azide->Triazole_Product Alkyne Terminal Alkyne Alkyne->Copper_Acetylide Copper_Acetylide->Triazole_Product + Azide

Caption: Simplified signaling pathway of the CuAAC reaction mechanism.

References

Application Notes and Protocols for SPAAC Reactions with Z-L-Aha-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of Z-L-Aha-OH (DCHA) in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This copper-free click chemistry is a powerful tool for bioconjugation, enabling the precise and stable ligation of molecules under physiological conditions.[1]

Introduction

Z-L-Aha-OH ((S)-4-azido-2-(((benzyloxy)carbonyl)amino)butanoic acid) is an azide-containing amino acid derivative used as a building block in chemical biology and drug development.[2] It is often supplied as a dicyclohexylammonium (DCHA) salt to improve its crystallinity, stability, and ease of handling compared to the free acid, which can be an oil.[3][4] Before its use in SPAAC or peptide synthesis, the DCHA salt must be converted to the free acid.[3][4] The benzyloxycarbonyl (Z or Cbz) group protects the amine, preventing unwanted side reactions.[4]

SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne (e.g., DBCO or BCN) and an azide, without the need for a cytotoxic copper catalyst.[1] This makes it ideal for applications in living systems, such as live-cell imaging, in vivo click chemistry, and the development of antibody-drug conjugates (ADCs).[1][5] The reaction is highly specific and forms a stable triazole linkage under mild, physiological conditions.[1]

Experimental Protocols

Protocol 1: Conversion of Z-L-Aha-OH (DCHA) to Free Acid Z-L-Aha-OH

This protocol describes the liberation of the free amino acid from its DCHA salt via an acid-base extraction.

Materials:

  • Z-L-Aha-OH (DCHA)

  • Ethyl acetate (EtOAc)

  • 10% Phosphoric Acid (H₃PO₄) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspension: Suspend one part by weight of Z-L-Aha-OH (DCHA) in 5-10 volumes of ethyl acetate in a suitable flask. Stir the mixture at room temperature to ensure it is well-dispersed.[3][4]

  • Acidification: While stirring, slowly add 10% phosphoric acid. Continue adding the acid until the solid DCHA salt is completely dissolved and two clear liquid phases are visible.[3][4]

  • pH Check: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate and check the pH of the lower, aqueous phase. The pH should be between 2 and 3 to ensure the complete protonation of the carboxylate.[3][4]

  • Extraction and Washing:

    • Separate and remove the lower aqueous phase.[4]

    • Wash the remaining organic phase once with 2 volumes of 10% phosphoric acid.[3][4]

    • Subsequently, wash the organic phase three times with 2 volumes of deionized water. The pH of the aqueous wash should rise to ≥4 by the final wash.[3][4]

  • Drying: Transfer the washed organic phase to a clean flask and dry it over anhydrous sodium sulfate for 15-20 minutes to remove residual water.[4]

  • Solvent Removal: Filter the solution to remove the drying agent. Concentrate the filtrate to dryness in vacuo using a rotary evaporator to obtain the free acid, Z-L-Aha-OH. The product is typically a viscous oil.[3][4]

Protocol 2: SPAAC Reaction of Z-L-Aha-OH with a DBCO-Functionalized Molecule

This protocol provides a general method for the bioconjugation of the free acid Z-L-Aha-OH with a dibenzocyclooctyne (DBCO)-containing molecule.

Materials:

  • Z-L-Aha-OH (free acid, prepared as in Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester, DBCO-Biotin)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4. Other buffers like HEPES can also be used and may increase reaction rates.[6]

  • Organic Co-solvent (if needed for solubility): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation:

    • Dissolve the Z-L-Aha-OH in the chosen reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of an organic co-solvent (e.g., DMSO) before diluting it into the reaction buffer to the desired final concentration.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of Z-L-Aha-OH with the DBCO-functionalized molecule.

    • A slight molar excess (typically 1.1-1.5 equivalents) of the DBCO reagent is commonly used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) or 37°C.[7] Higher temperatures will generally increase the reaction rate.[6]

    • Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the substrates.[7] For many applications, incubation for 2-4 hours at room temperature or overnight at 4°C is sufficient.[2][8]

  • Monitoring (Optional): The reaction progress can be monitored by the decrease in the characteristic UV absorbance of the DBCO group at approximately 309-310 nm.[1][9]

  • Purification: Upon completion, purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove any unreacted starting materials.

Data Presentation

The following tables summarize typical conditions and quantitative data for SPAAC reactions involving azidoalanine derivatives.

Table 1: Typical Reaction Conditions for SPAAC with Z-L-Aha-OH

ParameterRecommended ConditionsNotes
Reactants Z-L-Aha-OH (free acid) and a strained alkyne (DBCO or BCN)Ensure Z-L-Aha-OH is fully converted from its DCHA salt.
Molar Ratio 1.1 - 1.5 equivalents of the strained alkyne relative to the azide.A slight excess of the alkyne is often used to ensure complete consumption of the azide-containing molecule.
Concentration 1-10 mM for the azide-containing molecule.Higher concentrations lead to faster reaction rates.
Solvent/Buffer Aqueous buffers such as PBS (pH 7.4), HEPES, or cell culture media (DMEM, RPMI).[3] Co-solvents (DMSO, DMF) up to 20% can be used.Reaction rates are buffer and pH-dependent.[3] HEPES (pH 7) may offer faster kinetics than PBS (pH 7).[3] Avoid buffers containing sodium azide.[8]
Temperature 4°C to 37°C.Reactions are typically run at room temperature (25°C) or physiological temperature (37°C). Incubation at 4°C overnight is also common.[2]
Reaction Time 1 - 24 hours.Dependent on reactant concentration, temperature, and the specific strained alkyne used. Reactions are often complete within 4 hours at 25°C.[2]

Table 2: Quantitative Kinetic Data for the SPAAC Reaction of L-Azidoalanine with DBCO

The following second-order rate constants were determined for the reaction between 3-azido-L-alanine and sulfo-DBCO-amine, providing a quantitative measure of reaction speed under various conditions.[3]

Buffer SystempHTemperatureSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
PBS725°C0.32
HEPES725°C0.55
DMEM-25°C0.59
RPMI-25°C0.27
PBS737°C0.85
HEPES737°C1.22
DMEM-37°C0.97
RPMI-37°C0.77

Data sourced from a study investigating the effects of buffer, pH, and temperature on SPAAC reaction rates.[3]

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for the site-specific labeling of a protein of interest (POI) using Z-L-Aha-OH and SPAAC, and the fundamental chemical transformation.

G cluster_prep Reagent Preparation cluster_reaction Bioconjugation via SPAAC cluster_analysis Purification & Analysis dcha Z-L-Aha-OH (DCHA) Salt (Crystalline Solid) acid Z-L-Aha-OH Free Acid (Oil/Solution) dcha->acid Protocol 1: Acid-Base Extraction dbco DBCO-Fluorophore (e.g., DBCO-488) mix Combine Reactants - POI-Aha - DBCO-Fluorophore - PBS Buffer, pH 7.4 dbco->mix protein Protein of Interest (POI) with incorporated L-Aha protein->mix incubate Incubate (e.g., 4h at 25°C) mix->incubate Protocol 2 purify Purification (e.g., Size-Exclusion Chromatography) incubate->purify product Fluorescently Labeled POI purify->product analysis Analysis - SDS-PAGE - Mass Spectrometry - Fluorescence Imaging product->analysis

Caption: Workflow for site-specific protein labeling using SPAAC.

G cluster_reactants Reactants cluster_product Product Aha_Label Protein-Aha (Azide) plus + DBCO_Label DBCO-Probe (Strained Alkyne) Triazole_Label Protein-Triazole-Probe (Stable Conjugate) DBCO_Label->Triazole_Label SPAAC Reaction (Physiological Conditions)

Caption: The fundamental SPAAC chemical transformation.

References

Application Notes and Protocols for Incorporating Z-L-Aha-OH into Peptides during Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the successful incorporation of Nε-benzyloxycarbonyl-L-2-aminohexanoic acid (Z-L-Aha-OH), a protected non-canonical amino acid, into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Z-L-Aha-OH is a valuable building block for modifying peptide structure and function, acting as a protected analog of lysine with a benzyloxycarbonyl (Z or Cbz) protecting group on the side-chain amine. This allows for selective deprotection and further modification, making it a versatile tool in peptidomimetic and drug discovery research.

The protocols outlined below cover the entire workflow, from the initial coupling of Fmoc-L-Lys(Z)-OH (the commercially available and practical form of Z-L-Aha-OH for SPPS) to the final cleavage and deprotection of the synthesized peptide. Adherence to these guidelines will facilitate efficient incorporation and yield high-purity peptides containing this unique amino acid.

Data Presentation

Table 1: Recommended Coupling Conditions and Expected Efficiencies for Fmoc-L-Lys(Z)-OH
Coupling ReagentActivatorBase (equivalents)Reaction Time (min)Typical Coupling Efficiency (%)Notes
HBTUHOBtDIPEA (2.0)30 - 120> 99%Standard and reliable method for most sequences.
HATUHOAtDIPEA (2.0)30 - 60> 99.5%Recommended for difficult couplings or sterically hindered sequences.
DICOxyma Pure®-60 - 180> 99%Carbodiimide-based activation; minimizes risk of racemization.

Note: Coupling efficiency can be sequence-dependent and may be affected by peptide aggregation. Monitoring the reaction using a qualitative test like the Kaiser test is recommended.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-L-Lys(Z)-OH during Fmoc-SPPS

This protocol describes the manual incorporation of a single Fmoc-L-Lys(Z)-OH residue into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-L-Lys(Z)-OH

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates the presence of free primary amines, confirming successful Fmoc deprotection.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-L-Lys(Z)-OH (3-5 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and by-products.

  • Kaiser Test (Optional but Recommended): Perform a second Kaiser test. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: Cleavage of the Peptide from the Resin and Deprotection of Acid-Labile Side Chains

This protocol is for the cleavage of the synthesized peptide from the resin and the simultaneous removal of most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). The Z-group on the lysine side chain is stable under these conditions.

Materials:

  • Peptide-resin (fully synthesized)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

  • Centrifuge tubes

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and methanol (3 times) and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • A white precipitate should form.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Lyophilization:

    • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide with the Z-protected lysine side chain.

Protocol 3: Deprotection of the Z-Group from the Lysine Side Chain

The benzyloxycarbonyl (Z) group can be removed by catalytic hydrogenation, which is a mild method that preserves the integrity of most other amino acid side chains.

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or a suitable solvent mixture

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, acetic acid, or a mixture thereof.

  • Catalyst Addition: Add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a slightly positive pressure) at room temperature.

    • Monitor the reaction progress by HPLC or mass spectrometry. The reaction is typically complete within 2-16 hours.

  • Catalyst Removal:

    • Carefully filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

    • Wash the filter cake with the reaction solvent to ensure complete recovery of the peptide.

  • Final Product Isolation:

    • Remove the solvent from the filtrate under reduced pressure.

    • Lyophilize the resulting product to obtain the fully deprotected peptide.

Visualizations

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Fmoc_Deprotection->Coupling Wash Washing Steps (DMF, DCM) Coupling->Wash Repeat Repeat Cycles (n-1 times) Wash->Repeat Elongate Peptide Chain Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash->Final_Cleavage Repeat->Fmoc_Deprotection Repeat->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Z_Aha_Incorporation cluster_SPPS_cycle SPPS Cycle for Z-L-Aha-OH Incorporation Start Deprotected Peptide-Resin (Free N-terminal Amine) Activation Activate Fmoc-L-Lys(Z)-OH (HBTU/DIPEA in DMF) Coupling Couple to Resin Start->Coupling Activation->Coupling Result Peptide-Resin with Incorporated Z-L-Aha-OH Coupling->Result

Caption: Incorporation of Z-L-Aha-OH via Fmoc-L-Lys(Z)-OH coupling.

Z_Group_Deprotection Z_Peptide Purified Peptide with Lys(Z) Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Z_Peptide->Hydrogenation Deprotected_Peptide Final Deprotected Peptide with free Lysine side-chain Hydrogenation->Deprotected_Peptide

Caption: Deprotection of the Z-group from the lysine side chain.

Application Notes: Site-Specific Antibody-Drug Conjugate (ADC) Development using Z-L-Aha-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. By combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug, ADCs offer a superior therapeutic window compared to traditional chemotherapy. However, early generation ADCs, often produced through stochastic conjugation to lysine or cysteine residues, are heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and conjugation sites. This heterogeneity can lead to unpredictable pharmacokinetics, efficacy, and toxicity.

Site-specific conjugation technologies have emerged to address these challenges, enabling the production of homogeneous ADCs with a precisely controlled DAR. One such approach involves the incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functional groups into the antibody backbone. This application note focuses on the use of Z-L-Azidohomoalanine (Z-L-Aha-OH), an azide-containing methionine analog, for the site-specific labeling of antibodies and subsequent development of ADCs.

Principle of Z-L-Aha-OH Labeling

The workflow for creating a site-specific ADC using Z-L-Aha-OH can be divided into two main stages:

  • Site-Specific Incorporation of Z-L-Aha-OH: The azide-containing ncAA, Z-L-Aha-OH, is incorporated into the antibody sequence at a predetermined site. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (typically the amber stop codon, UAG) and inserts Z-L-Aha-OH instead of a canonical amino acid. This process is carried out in a mammalian expression system, such as Chinese Hamster Ovary (CHO) cells, which are commonly used for therapeutic antibody production.

  • Bioorthogonal Conjugation (Click Chemistry): The azide group introduced into the antibody via Z-L-Aha-OH serves as a chemical handle for the attachment of a drug-linker payload. This is accomplished using "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The two primary methods used are:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate the azide on the antibody to a terminal alkyne on the drug-linker.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) on the drug-linker, which reacts spontaneously with the azide. SPAAC is often preferred for biological applications to avoid potential toxicity from the copper catalyst.

The resulting ADC has a precisely defined DAR and a homogeneous profile, leading to improved and more predictable therapeutic properties.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using site-specific incorporation of azide-containing non-canonical amino acids and click chemistry conjugation.

Table 1: Comparison of CuAAC and SPAAC for ADC Conjugation

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO
Catalyst Required Yes (Copper (I))No
Typical Reaction Time 1-4 hours4-12 hours
Conjugation Efficiency >95%>90%
Antibody Recovery >85%>90%
Biocompatibility Potential for cytotoxicity due to copper catalyst; requires careful removal.Generally considered highly biocompatible and suitable for in vivo applications.
Side Reactions Copper can catalyze the formation of reactive oxygen species, potentially damaging the antibody.Some strained alkynes can exhibit off-target reactivity with thiols.

This data is a synthesized representation from multiple sources to provide a comparative overview.

Table 2: Characterization of a Site-Specific ADC (Trastuzumab-vc-MMAE) Produced via Z-L-Aha-OH Incorporation and SPAAC

Characterization ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR) 1.95Hydrophobic Interaction Chromatography (HIC)
Purity (Monomer Content) >98%Size Exclusion Chromatography (SEC)
Conjugation Yield >90%RP-HPLC
In Vitro Plasma Stability (7 days) >95% of drug-linker remains conjugatedLC-MS
Antigen Binding Affinity (KD) Comparable to unmodified TrastuzumabSurface Plasmon Resonance (SPR)
In Vitro Cytotoxicity (IC50 on HER2+ cells) Potent and specific cell killingCell-based assay

This table presents representative data for a well-characterized site-specific ADC to illustrate typical outcomes.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Z-L-Aha-OH into Antibodies in CHO Cells

This protocol describes the transient expression of a monoclonal antibody with Z-L-Aha-OH incorporated at a specific site using the amber suppression methodology in ExpiCHO-S™ cells.

Materials:

  • ExpiCHO-S™ Cells

  • ExpiCHO™ Expression Medium

  • Plasmid encoding the heavy chain of the antibody with a UAG codon at the desired incorporation site.

  • Plasmid encoding the light chain of the antibody.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for Z-L-Aha-OH.

  • ExpiFectamine™ CHO Transfection Reagent

  • Opti-PRO™ SFM

  • Z-L-Aha-OH stock solution (100 mM in sterile water, pH 7.2)

  • Shaker flasks

Procedure:

  • Cell Culture:

    • Maintain ExpiCHO-S™ cells in ExpiCHO™ Expression Medium at 37°C, 8% CO2 with shaking at 125 rpm.

    • One day prior to transfection, split the cells to a density of 4-6 x 10^6 viable cells/mL.

    • On the day of transfection, ensure cell viability is >95%. Dilute the cells to a final density of 6 x 10^6 viable cells/mL with fresh, pre-warmed medium.

  • Transfection:

    • Prepare the DNA mixture in Opti-PRO™ SFM. For a 30 mL culture, combine:

      • Heavy chain plasmid: 10 µg

      • Light chain plasmid: 10 µg

      • Orthogonal synthetase/tRNA plasmid: 10 µg

    • Prepare the ExpiFectamine™ CHO Reagent mixture by diluting the reagent in Opti-PRO™ SFM according to the manufacturer's protocol.

    • Add the diluted ExpiFectamine™ CHO Reagent to the DNA mixture, mix gently, and incubate for 5-10 minutes at room temperature to form DNA-reagent complexes.

    • Add the DNA-reagent complexes to the cell culture flask.

  • Expression and Z-L-Aha-OH Incorporation:

    • Immediately after transfection, add the Z-L-Aha-OH stock solution to the cell culture to a final concentration of 1 mM.

    • Incubate the transfected cells at 37°C, 8% CO2 with shaking at 125 rpm.

    • 18-24 hours post-transfection, add ExpiCHO™ Feed and ExpiFectamine™ CHO Enhancer according to the manufacturer's protocol.

    • Shift the temperature to 32°C and continue incubation.

    • Harvest the cell culture supernatant containing the secreted antibody 10-14 days post-transfection by centrifugation at 3000 x g for 20 minutes.

  • Antibody Purification:

    • Clarify the supernatant by passing it through a 0.22 µm filter.

    • Purify the antibody using Protein A affinity chromatography according to standard protocols.

    • Elute the antibody and buffer exchange into a suitable buffer (e.g., PBS, pH 7.4).

    • Determine the antibody concentration using a spectrophotometer at 280 nm.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Formation

This protocol describes the conjugation of a DBCO-containing drug-linker to the Z-L-Aha-OH labeled antibody.

Materials:

  • Z-L-Aha-OH labeled antibody (in PBS, pH 7.4)

  • DBCO-functionalized drug-linker (e.g., DBCO-vc-MMAE)

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the DBCO-functionalized drug-linker in anhydrous DMSO.

    • Ensure the Z-L-Aha-OH labeled antibody is at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • Conjugation Reaction:

    • To the antibody solution, add the DBCO-functionalized drug-linker stock solution to achieve a 5-10 molar excess of the drug-linker relative to the antibody. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

    • Gently mix the reaction and incubate at room temperature for 4-12 hours, or at 4°C for 12-24 hours, protected from light.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other impurities using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Determine the final ADC concentration by measuring the absorbance at 280 nm.

    • Analyze the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.

    • Assess the purity and aggregation of the ADC using Size Exclusion Chromatography (SEC).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Formation

This protocol provides an alternative method for conjugation using a copper(I) catalyst.

Materials:

  • Z-L-Aha-OH labeled antibody (in PBS, pH 7.4)

  • Alkyne-functionalized drug-linker (e.g., Alkyne-vc-MMAE)

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO4) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the alkyne-functionalized drug-linker in anhydrous DMSO.

    • Ensure the Z-L-Aha-OH labeled antibody is at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • Conjugation Reaction:

    • In a reaction tube, combine the following in order:

      • Z-L-Aha-OH labeled antibody

      • Alkyne-functionalized drug-linker (to a final 5-10 molar excess)

      • THPTA (to a final concentration of 500 µM)

      • CuSO4 (to a final concentration of 100 µM)

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2 mM.

    • Gently mix and incubate at room temperature for 1-4 hours, protected from light.

  • Purification and Characterization of the ADC:

    • Follow steps 3 and 4 from the SPAAC protocol to purify and characterize the resulting ADC.

Visualizations

experimental_workflow cluster_incorporation Step 1: Z-L-Aha-OH Incorporation cluster_conjugation Step 2: ADC Conjugation cluster_characterization Step 3: ADC Characterization transfection Transfection of CHO Cells (Antibody & Orthogonal Pair Plasmids) expression Cell Culture & Expression (with Z-L-Aha-OH) transfection->expression purification Protein A Purification expression->purification aha_antibody Antibody with Z-L-Aha-OH click_reaction Click Chemistry (SPAAC or CuAAC) aha_antibody->click_reaction drug_linker Drug-Linker (Alkyne or DBCO) drug_linker->click_reaction adc_purification ADC Purification (SEC) click_reaction->adc_purification final_adc Purified ADC dar_analysis DAR Analysis (HIC/LC-MS) final_adc->dar_analysis purity_analysis Purity & Aggregation (SEC) final_adc->purity_analysis functional_assay Functional Assays final_adc->functional_assay cluster_incorporation cluster_incorporation cluster_conjugation cluster_conjugation cluster_characterization cluster_characterization

Caption: Overall workflow for ADC development using Z-L-Aha-OH.

signaling_pathway cluster_translation Cellular Translation Machinery cluster_protein Resulting Polypeptide mrna Antibody mRNA (with UAG codon) ribosome Ribosome mrna->ribosome Translation Initiation orthogonal_pair Orthogonal Synthetase/ tRNA-Z-L-Aha-OH ribosome->orthogonal_pair UAG Codon Recognition (Suppression) release_factor Release Factor 1 ribosome->release_factor UAG Codon Recognition (Termination) full_length Full-Length Antibody (with Z-L-Aha-OH) orthogonal_pair->full_length Incorporation truncated Truncated Antibody release_factor->truncated Termination

Caption: Mechanism of amber suppression for Z-L-Aha-OH incorporation.

logical_relationship cluster_spaac SPAAC Pathway cluster_cuaac CuAAC Pathway start Azide-Labeled Antibody spaac_reaction Strain-Promoted Cycloaddition start->spaac_reaction cuaac_reaction Copper-Catalyzed Cycloaddition start->cuaac_reaction dbco_drug DBCO-Drug dbco_drug->spaac_reaction spaac_adc Homogeneous ADC (Copper-Free) spaac_reaction->spaac_adc alkyne_drug Alkyne-Drug alkyne_drug->cuaac_reaction cuaac_adc Homogeneous ADC cuaac_reaction->cuaac_adc

Caption: Comparison of SPAAC and CuAAC conjugation pathways.

Application Notes and Protocols for Metabolic Labeling of Cells with Z-L-Aha-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Aha-OH (DCHA), the dicyclohexylamine salt of L-Azidohomoalanine (AHA), is a powerful tool for the metabolic labeling of newly synthesized proteins in living cells. As an analog of the essential amino acid methionine, AHA is recognized by the cellular translational machinery and incorporated into nascent polypeptide chains.[1][2][3] The key feature of AHA is its bioorthogonal azide moiety, which provides a chemical handle for subsequent detection and analysis.[1][2][4] This allows for the specific investigation of proteome dynamics in response to various stimuli, making it an invaluable technique in cell biology, proteomics, and drug discovery.

The detection of AHA-labeled proteins is typically achieved through "click chemistry," a set of highly specific and efficient bioorthogonal reactions.[5][6][7] The most common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group on AHA reacts with an alkyne-containing reporter molecule.[3][8] This reporter can be a fluorophore for imaging, biotin for affinity purification and subsequent mass spectrometry analysis, or other tags for various downstream applications.[2][4] Copper-free click chemistry reactions are also available, which are particularly useful for in vivo studies where copper toxicity is a concern.[4][9]

This document provides detailed application notes and protocols for the use of Z-L-Aha-OH (DCHA) in the metabolic labeling of cells.

Data Presentation

Recommended Reagent Concentrations and Incubation Times
ParameterCell TypeConcentrationIncubation TimeNotes
Z-L-Aha-OH (DCHA) Mammalian Cells (e.g., MEFs, HeLa)25-100 µM1-18 hoursOptimal concentration should be determined empirically for each cell line and experimental goal. It is crucial to use methionine-free media to maximize AHA incorporation.[1]
Yeast (S. cerevisiae)0.5-2 mM30-60 minutesHigher concentrations may be required due to the cell wall.
Bacteria (E. coli)0.5-5 mM15-45 minutesLabeling is typically rapid in prokaryotic systems.
Copper (II) Sulfate In vitro click reaction100-200 µM30-60 minutesUsed in conjunction with a reducing agent to generate Cu(I) in situ.
Copper Protectant Ligand (e.g., TBTA) In vitro click reaction500-1000 µM30-60 minutesPrevents the oxidation of Cu(I) and protects biomolecules from damage.
Reducing Agent (e.g., TCEP, Sodium Ascorbate) In vitro click reaction1-5 mM30-60 minutesReduces Cu(II) to the catalytic Cu(I) species.
Alkyne-Reporter (e.g., Alkyne-Fluorophore, Alkyne-Biotin) In vitro click reaction2-10 µM30-60 minutesThe optimal concentration depends on the specific reporter and downstream application.

Signaling Pathways and Experimental Workflows

Metabolic Labeling and Detection Workflow

G cluster_0 Cellular Protein Synthesis cluster_1 Sample Preparation cluster_2 Click Chemistry Reaction cluster_3 Downstream Analysis A 1. Starvation in Methionine-Free Medium B 2. Incubation with Z-L-Aha-OH (DCHA) A->B C 3. AHA Incorporation into Newly Synthesized Proteins B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. Addition of Click Chemistry Cocktail (CuSO4, Reductant, Ligand, Alkyne-Reporter) E->F G 7. Covalent Labeling of AHA-Containing Proteins F->G H Fluorescence Microscopy G->H I Western Blot G->I J Mass Spectrometry G->J

Caption: Workflow for metabolic labeling of proteins with Z-L-Aha-OH and subsequent detection.

Logical Flow of Experimental Design

G cluster_downstream Downstream Analysis Options A Define Experimental Question (e.g., effect of drug on protein synthesis) B Select Appropriate Cell Line and Reporter Tag A->B C Optimize AHA Labeling Conditions (Concentration and Time) B->C D Perform Metabolic Labeling (Control vs. Treated) C->D E Lyse Cells and Prepare Proteome D->E F Execute Click Chemistry Reaction E->F G Analyze Labeled Proteins F->G H Imaging (Fluorescence Microscopy) G->H I Gel Electrophoresis and Western Blot G->I J Affinity Purification and Mass Spectrometry G->J

Caption: Decision-making process for designing a metabolic labeling experiment.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Z-L-Aha-OH (DCHA)

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium[10]

  • Dialyzed Fetal Bovine Serum (dFBS)[10]

  • Z-L-Aha-OH (DCHA)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Culture cells to the desired confluency (typically 70-80%).[10]

  • Aspirate the complete culture medium and wash the cells once with warm PBS.

  • To deplete intracellular methionine reserves, incubate the cells in methionine-free medium supplemented with dFBS for 30-60 minutes at 37°C.[11]

  • Prepare the AHA labeling medium by supplementing fresh methionine-free medium with the desired concentration of Z-L-Aha-OH (DCHA) (e.g., 50 µM).

  • Remove the starvation medium and add the AHA labeling medium to the cells.

  • Incubate the cells for the desired labeling period (e.g., 4-8 hours) at 37°C.[10]

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • The lysate containing AHA-labeled proteins is now ready for downstream click chemistry and analysis.

Protocol 2: In-Gel Fluorescence Detection of AHA-Labeled Proteins

Materials:

  • AHA-labeled cell lysate (from Protocol 1)

  • Alkyne-fluorophore (e.g., Alkyne-TAMRA)

  • Copper (II) Sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • In a microcentrifuge tube, combine 20-50 µg of AHA-labeled protein lysate with the click chemistry reaction components. The final concentrations should be approximately:

    • 100-200 µM CuSO₄

    • 1-2 mM TCEP or Sodium Ascorbate

    • 500-1000 µM TBTA

    • 2-10 µM Alkyne-fluorophore

  • Adjust the final volume with PBS or lysis buffer.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the reaction by adding SDS-PAGE sample loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 3: Biotinylation and Affinity Purification of AHA-Labeled Proteins for Mass Spectrometry

Materials:

  • AHA-labeled cell lysate (from Protocol 1)

  • Alkyne-Biotin

  • Click chemistry reagents (as in Protocol 2)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Perform the click chemistry reaction as described in Protocol 2, steps 1-3, but substitute the alkyne-fluorophore with alkyne-biotin.

  • Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.[11][12]

  • Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

  • Incubate the biotinylated protein lysate with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature with gentle rotation.

  • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elute the biotinylated proteins from the beads using an appropriate elution buffer.

  • The enriched AHA-labeled proteins are now ready for downstream processing for mass spectrometry analysis, such as in-gel or in-solution digestion.

Conclusion

Z-L-Aha-OH (DCHA) is a versatile and robust reagent for the metabolic labeling of newly synthesized proteins. The combination of metabolic incorporation and bioorthogonal click chemistry provides a powerful platform for investigating the dynamics of protein synthesis and degradation in a wide range of biological contexts. The protocols provided here serve as a starting point, and optimization may be required for specific cell types and experimental goals. Careful consideration of experimental design and appropriate controls will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols: Fluorescent Probe Conjugation Using Z-L-Aha-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the use of Z-L-Aha-OH (DCHA) in fluorescent probe conjugation for the study of newly synthesized proteins. L-Azidohomoalanine (AHA), a bioorthogonal analog of methionine, is metabolically incorporated into proteins.[1] The azide moiety of the incorporated AHA can then be selectively conjugated to a fluorescent probe containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to a cyclooctyne-containing probe via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry".[1] This powerful technique allows for the visualization and analysis of nascent protein synthesis in various biological contexts.

Z-L-Aha-OH (DCHA) is a protected form of L-azidohomoalanine, where the amine group is protected by a benzyloxycarbonyl (Z) group and the molecule is stabilized as a dicyclohexylamine (DCHA) salt. This form offers improved stability for storage. For use in metabolic labeling, the Z-protecting group must be removed to yield the free L-Aha amino acid, which can then be recognized by the cellular translational machinery.

Data Presentation

Table 1: Comparison of Common Bioorthogonal Amino Acids for Metabolic Labeling
FeatureL-Azidohomoalanine (AHA)L-Homopropargylglycine (HPG)
Structure Methionine analog with a terminal azideMethionine analog with a terminal alkyne
Incorporation Efficiency Generally high, but can be lower than methionine.[2]Can be lower than AHA in some systems.
Cellular Toxicity Generally low at typical working concentrations.Can exhibit higher toxicity than AHA in some cell lines.
Click Reaction Partner Alkyne- or cyclooctyne-modified probes.Azide-modified probes.
Typical Working Concentration 25-50 µM in cultured cells.25-50 µM in cultured cells.
Advantages Robust incorporation, well-established protocols.Provides an alternative for dual-labeling experiments with AHA.
Limitations Methionine starvation can induce cellular stress.[1]Potential for higher cellular toxicity.
Table 2: Recommended Fluorescent Probes for Click Chemistry
Probe TypeFluorophore ExamplesExcitation (nm)Emission (nm)Click Chemistry Type
Alkyne-Dyes Alexa Fluor 488 Alkyne495519CuAAC
TAMRA Alkyne555580CuAAC
Alexa Fluor 647 Alkyne650668CuAAC
Cyclooctyne-Dyes DBCO-Alexa Fluor 488495519SPAAC
DBCO-Sulfo-Cy5649670SPAAC

Experimental Protocols

Protocol 1: Deprotection of Z-L-Aha-OH (DCHA) to L-Aha

This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from Z-L-Aha-OH (DCHA) via catalytic hydrogenolysis to yield L-Aha suitable for use in cell culture.

Materials:

  • Z-L-Aha-OH (DCHA)

  • Methanol (anhydrous)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • 0.1 M Hydrochloric acid (HCl)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve Z-L-Aha-OH (DCHA) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (approximately 10% by weight of the starting material).

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the flask with hydrogen gas to replace the air.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Acidification and Evaporation: To the filtrate, add a stoichiometric amount of 0.1 M HCl to form the hydrochloride salt of L-Aha. Remove the methanol under reduced pressure using a rotary evaporator.

  • Final Product: The resulting white solid is L-Aha hydrochloride, which can be stored at -20°C. Confirm the identity and purity of the product using NMR and mass spectrometry.

Protocol 2: Metabolic Labeling of Nascent Proteins with L-Aha

This protocol details the metabolic labeling of cultured mammalian cells with L-Aha.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium (e.g., DMEM without methionine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Aha hydrochloride (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Seed cells on an appropriate culture vessel (e.g., 6-well plate, culture dish) and grow to 70-80% confluency.

  • Methionine Depletion: Wash the cells twice with warm PBS. Replace the complete medium with pre-warmed methionine-free medium supplemented with dFBS. Incubate the cells for 30-60 minutes to deplete intracellular methionine stores.

  • L-Aha Labeling: Prepare a stock solution of L-Aha hydrochloride in sterile water or PBS. Add L-Aha to the methionine-free medium to a final concentration of 25-50 µM. Incubate the cells for the desired labeling period (e.g., 1-4 hours).

  • Cell Harvest: After incubation, wash the cells twice with cold PBS.

  • Cell Lysis: Lyse the cells on ice using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for fluorescent probe conjugation via click chemistry.

Protocol 3: Fluorescent Probe Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized fluorescent probe to AHA-labeled proteins in a cell lysate.

Materials:

  • AHA-labeled cell lysate (from Protocol 2)

  • Alkyne-fluorescent probe (e.g., Alexa Fluor 488 Alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • DMSO

  • PBS

Procedure:

  • Prepare Click Reaction Mix: Prepare a fresh click reaction cocktail. For a 100 µL final reaction volume, mix the following in order:

    • AHA-labeled protein lysate (containing 50-100 µg of protein)

    • Alkyne-fluorescent probe (final concentration 10-50 µM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

    • TCEP or Sodium Ascorbate (final concentration 5 mM)

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.

  • Analysis: The fluorescently labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or mass spectrometry-based proteomics.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation of L-Aha cluster_labeling Metabolic Labeling cluster_conjugation Fluorescent Conjugation cluster_analysis Downstream Analysis Z_Aha Z-L-Aha-OH (DCHA) Deprotection Deprotection (Hydrogenolysis) Z_Aha->Deprotection L_Aha L-Aha Deprotection->L_Aha AHA_Incubation L-Aha Incubation L_Aha->AHA_Incubation Cells Cultured Cells Met_Depletion Methionine Depletion Cells->Met_Depletion Met_Depletion->AHA_Incubation Labeled_Proteins AHA-labeled Proteins AHA_Incubation->Labeled_Proteins Labeled_Proteins_Input AHA-labeled Proteins Click_Reaction Click Chemistry (CuAAC or SPAAC) Fluorescently_Labeled Fluorescently Labeled Proteins Click_Reaction->Fluorescently_Labeled Fluorescent_Probe Fluorescent Probe (Alkyne or Cyclooctyne) Fluorescent_Probe->Click_Reaction Labeled_Proteins_Input->Click_Reaction Fluorescently_Labeled_Input Fluorescently Labeled Proteins Analysis Fluorescence Imaging Proteomics (MS) SDS-PAGE Fluorescently_Labeled_Input->Analysis

Caption: Experimental workflow for fluorescent labeling of nascent proteins.

Signaling Pathway: mTOR

mTOR_pathway Growth_Factors Growth Factors Nutrients PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis (AHA Incorporation) S6K1->Protein_Synthesis eIF4E->Protein_Synthesis

Caption: Simplified mTOR signaling pathway leading to protein synthesis.

Signaling Pathway: Autophagy

Autophagy_Pathway Nutrient_Deprivation Nutrient Deprivation (Starvation) mTORC1 mTORC1 Nutrient_Deprivation->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex PI3KC3_Complex PI3KC3 Complex ULK1_Complex->PI3KC3_Complex Phagophore Phagophore Formation PI3KC3_Complex->Phagophore LC3_Lipidation LC3 Lipidation Phagophore->LC3_Lipidation Autophagosome Autophagosome LC3_Lipidation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Protein Degradation (of AHA-labeled proteins) Autolysosome->Degradation

Caption: Key steps in the autophagy pathway for protein degradation.

References

Application Notes and Protocols for Z-L-Aha-OH (DCHA) Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the use of Z-L-Aha-OH (DCHA) in bioconjugation applications. This document outlines the necessary preliminary steps of converting the stable dicyclohexylammonium (DCHA) salt to the free acid and the subsequent removal of the benzyloxycarbonyl (Z) protecting group to yield L-azidohomoalanine (AHA). Once prepared, AHA can be incorporated into proteins and utilized for bioorthogonal "click" chemistry reactions, enabling the site-specific conjugation of a wide array of molecules.

Introduction to Z-L-Aha-OH (DCHA) and Bioconjugation

Z-L-Aha-OH (DCHA) is a protected, salt form of L-azidohomoalanine (AHA), a non-canonical amino acid that serves as a powerful tool in chemical biology and drug development. The azide moiety on AHA acts as a bioorthogonal handle, allowing for highly specific covalent modification using "click" chemistry. This enables the precise attachment of reporter molecules, drugs, or other functional groups to proteins both in vitro and in vivo.

The DCHA salt form enhances the stability and handling of the amino acid derivative. However, prior to its use in biological systems or peptide synthesis, the dicyclohexylamine must be removed to generate the free carboxylic acid. Furthermore, the Z-group (benzyloxycarbonyl), which protects the alpha-amino group, must be cleaved to allow for the incorporation of AHA into a protein's primary sequence by the cellular translational machinery, typically as a surrogate for methionine.

This guide details the protocols for these essential deprotection steps and the subsequent bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocols

Liberation of the Free Acid from the DCHA Salt

This protocol describes the conversion of the Z-L-Aha-OH (DCHA) salt to the free acid, Z-L-Aha-OH.

Materials:

  • Z-L-Aha-OH (DCHA)

  • Ethyl acetate (or t-butyl methyl ether)

  • 10% Phosphoric acid solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 1 part of Z-L-Aha-OH (DCHA) in 5-10 volumes of ethyl acetate in a separatory funnel.

  • Add 10% phosphoric acid while stirring until the solid is fully dissolved and two clear phases are visible.

  • Ensure the pH of the lower aqueous phase is between 2 and 3.

  • Separate the aqueous phase.

  • Wash the organic phase once with 2 volumes of 10% phosphoric acid.

  • Subsequently, wash the organic phase three times with 2 volumes of deionized water. The pH of the final aqueous wash should be ≥ 4.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution to remove the sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid, Z-L-Aha-OH, which will likely be an oil.

Data Presentation: DCHA Salt Removal

ParameterValue/ObservationSource
Starting MaterialZ-L-Aha-OH (DCHA)-
SolventEthyl acetate
Acid10% Phosphoric acid
Final pH of Aqueous Wash≥ 4
ProductZ-L-Aha-OH (free acid)
Expected FormOil
Deprotection of the Z-Group to Yield L-Aha

This protocol outlines the removal of the benzyloxycarbonyl (Z) protecting group from Z-L-Aha-OH to yield L-azidohomoalanine (L-Aha). Caution: Standard catalytic hydrogenation for Z-group removal will likely reduce the azide group and should be avoided. An acid-mediated deprotection is recommended.

Materials:

  • Z-L-Aha-OH (from step 2.1)

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas stream

Procedure:

  • Dissolve the Z-L-Aha-OH in a minimal amount of glacial acetic acid.

  • Add a 2-fold molar excess of 33% HBr in acetic acid.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, precipitate the L-Aha hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitate by centrifugation.

  • Wash the pellet with cold diethyl ether two more times to remove residual reagents.

  • Dry the final product, L-Aha hydrobromide, under a stream of nitrogen or argon gas. The product can be converted to the free amino acid by ion-exchange chromatography if required for specific applications.

Data Presentation: Z-Group Deprotection

ParameterValue/ObservationSource
Starting MaterialZ-L-Aha-OH-
Deprotection Reagent33% HBr in acetic acidGeneral Chemical Knowledge
Reaction Time1-2 hoursGeneral Chemical Knowledge
ProductL-Aha hydrobromideGeneral Chemical Knowledge
Purification MethodPrecipitation with diethyl etherGeneral Chemical Knowledge
Bioconjugation of L-Aha Incorporated Protein via CuAAC

This protocol describes the "click" reaction between an L-Aha-containing protein and an alkyne-functionalized molecule.

Materials:

  • L-Aha-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug)

  • Copper(II) sulfate (CuSO₄) solution

  • Sodium ascorbate solution (freshly prepared)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Buffer for reaction (e.g., phosphate buffer)

Procedure:

  • To the L-Aha-containing protein in buffer, add the alkyne-functionalized molecule to the desired final concentration.

  • If necessary, add TCEP to reduce any disulfide bonds that may interfere with the reaction.

  • In a separate tube, premix the CuSO₄ and sodium ascorbate solutions to prepare the copper(I) catalyst. A typical final concentration is 1 mM CuSO₄ and 5 mM sodium ascorbate.

  • Add the copper(I) catalyst to the protein-alkyne mixture to initiate the click reaction.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the protein is unstable.

  • Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

  • Purify the bioconjugated protein using standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents.

Data Presentation: CuAAC Bioconjugation

ParameterRecommended ConcentrationSource
L-Aha Protein1-10 mg/mLGeneral Protocol
Alkyne-Molecule10-50 molar excessGeneral Protocol
CuSO₄1 mMGeneral Protocol
Sodium Ascorbate5 mMGeneral Protocol
Reaction Time1-4 hoursGeneral Protocol
Reaction TemperatureRoom Temperature or 4°CGeneral Protocol

Visualizations

Experimental Workflow

G cluster_0 Preparation of L-Aha cluster_1 Bioconjugation start Z-L-Aha-OH (DCHA) Salt free_acid Z-L-Aha-OH (Free Acid) start->free_acid DCHA Removal (10% Phosphoric Acid) l_aha L-Azidohomoalanine (L-Aha) free_acid->l_aha Z-Group Deprotection (HBr in Acetic Acid) protein_inc Protein Incorporation of L-Aha l_aha->protein_inc click_reaction Click Reaction (CuAAC) protein_inc->click_reaction final_conjugate Bioconjugated Protein click_reaction->final_conjugate alkyne Alkyne-functionalized Molecule alkyne->click_reaction

Caption: Workflow for the preparation of L-Aha and subsequent bioconjugation.

Signaling Pathway Analogy: Bioorthogonal Labeling

G cluster_0 Cellular Machinery cluster_1 Bioorthogonal Reaction ribosome Ribosome protein Protein with L-Aha (Azide) ribosome->protein Translation mrna mRNA mrna->ribosome conjugate Labeled Protein protein->conjugate alkyne_probe Alkyne Probe alkyne_probe->conjugate CuAAC 'Click' l_aha L-Aha l_aha->ribosome

Caption: Conceptual diagram of L-Aha incorporation and bioorthogonal labeling.

Logical Relationship: Deprotection and Conjugation

G cluster_0 Initial State cluster_1 Activation Steps cluster_2 Reactive Species cluster_3 Final Application start_compound Z-L-Aha-OH (DCHA) (Protected, Salt Form) step1 Step 1: DCHA Removal start_compound->step1 step2 Step 2: Z-Group Deprotection step1->step2 reactive_aha L-Aha (Ready for Incorporation) step2->reactive_aha bioconjugation Bioconjugation reactive_aha->bioconjugation

Caption: Logical flow from the starting material to the final application.

Application Notes and Protocols for the Analytical Characterization of Z-L-Aha-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of biomolecular conjugates synthesized using Z-L-Aha-OH (N-benzyloxycarbonyl-L-2-aminoheptanoic acid). Z-L-Aha-OH is a synthetic amino acid derivative that can be incorporated into peptides, proteins, or other molecules to introduce a bioorthogonal handle or to modify their physicochemical properties. Robust analytical characterization is crucial to ensure the identity, purity, and stability of these conjugates for research and therapeutic applications.

Introduction to Z-L-Aha-OH Conjugates

Z-L-Aha-OH possesses a benzyloxycarbonyl (Z or Cbz) protecting group on the alpha-amino group and a linear seven-carbon side chain. This structure allows for its use as a building block in solid-phase or solution-phase synthesis. The Z-group offers stability under various conditions and can be removed via hydrogenolysis. The heptanoic acid side chain imparts hydrophobicity, which can influence the properties of the final conjugate.

Characterization of Z-L-Aha-OH conjugates typically involves a multi-faceted approach to confirm the successful conjugation, determine the degree of labeling, assess purity, and characterize biophysical properties. This document outlines the key analytical techniques and provides detailed protocols for their implementation.

Analytical Methods and Data Presentation

A combination of chromatographic and spectroscopic techniques is essential for the thorough characterization of Z-L-Aha-OH conjugates.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the covalent incorporation of Z-L-Aha-OH into a target molecule and for determining the molecular weight of the conjugate.

Key Applications:

  • Confirmation of successful conjugation.

  • Determination of the number of incorporated Z-L-Aha-OH units (degree of labeling).

  • Identification of conjugation sites (through tandem MS).

  • Assessment of sample purity and identification of impurities.

Data Presentation:

Quantitative data from mass spectrometry should be summarized as shown in Table 1.

Sample IDTarget MoleculeExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)Degree of Labeling
Peptide-1Ac-G-G-G-K-NH2459.5720.8261.31
Protein-ARecombinant IgG150,000150,785~783~3

Note: The mass of Z-L-Aha-OH is 279.3 g/mol . The mass added upon conjugation will be this value minus the mass of water (18.02 g/mol ) for a condensation reaction, resulting in a net mass addition of approximately 261.3 Da per modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the Z-L-Aha-OH conjugate at the atomic level. It is particularly useful for confirming the presence of the Z-group and the aminoheptanoic acid side chain.

Key Applications:

  • Structural confirmation of the Z-L-Aha-OH moiety within the conjugate.

  • Assessment of the impact of conjugation on the conformation of the target molecule.

  • Quantification of conjugation, in some cases.

Data Presentation:

Key ¹H NMR chemical shifts for the Z-L-Aha-OH moiety are presented in Table 2. These are approximate values and can vary depending on the solvent and the local chemical environment within the conjugate.

ProtonsApproximate Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Z-group)7.2 - 7.4multiplet5H
CH₂ (Z-group)5.1singlet2H
α-CH4.2 - 4.4multiplet1H
β-CH₂1.6 - 1.8multiplet2H
γ, δ, ε-CH₂1.2 - 1.4multiplet6H
ζ-CH₃0.8 - 0.9triplet3H
High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the purification and purity assessment of Z-L-Aha-OH conjugates. Different HPLC modes can be employed based on the properties of the conjugate.

Key Applications:

  • Purification of the conjugate from unreacted starting materials and byproducts.

  • Determination of the purity of the final conjugate.

  • Quantification of the conjugate.

HPLC Modes for Z-L-Aha-OH Conjugate Analysis:

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The incorporation of the hydrophobic Z-L-Aha-OH will typically increase the retention time of the conjugate compared to the unconjugated molecule.[1][2]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. Useful for assessing aggregation of the conjugate.[3]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. Conjugation may alter the overall charge of the molecule, enabling separation.[3]

Data Presentation:

A summary of HPLC analysis should be presented in a tabular format as shown in Table 3.

Sample IDHPLC MethodRetention Time (min)Peak Area (%)Purity (%)
Unconjugated PeptideRP-HPLC10.5100>98
Z-L-Aha-OH-Peptide ConjugateRP-HPLC15.295.395.3
Conjugate Post-PurificationRP-HPLC15.299.199.1

Experimental Protocols

Protocol 1: Mass Spectrometry Analysis of a Z-L-Aha-OH Peptide Conjugate

This protocol describes the analysis of a Z-L-Aha-OH conjugated peptide using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

  • Z-L-Aha-OH conjugated peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

  • ESI-TOF or ESI-QTOF mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide conjugate in 0.1% FA in water to a final concentration of 10-100 µM.

  • MS Instrument Setup:

    • Set the mass spectrometer to positive ion mode.

    • Set the mass range to encompass the expected m/z values of the unconjugated and conjugated peptide.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) for peptide analysis.

  • Data Acquisition:

    • Inject the sample into the mass spectrometer via direct infusion or coupled to an HPLC system.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Process the raw data to obtain the deconvoluted mass spectrum.

    • Identify the peaks corresponding to the unconjugated peptide and the Z-L-Aha-OH conjugate(s).

    • Calculate the mass difference to confirm conjugation and determine the degree of labeling.

Protocol 2: ¹H NMR Spectroscopy of a Z-L-Aha-OH Conjugate

This protocol provides a general procedure for acquiring a ¹H NMR spectrum of a Z-L-Aha-OH conjugate.

Materials:

  • Z-L-Aha-OH conjugate sample (lyophilized)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the conjugate (typically 1-5 mg) in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Tune and shim the spectrometer.

    • Set the appropriate spectral width and acquisition parameters.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum (e.g., to the residual solvent peak).

    • Integrate the peaks and assign the chemical shifts, paying close attention to the characteristic signals of the Z-group and the heptanoic acid side chain as listed in Table 2.

Protocol 3: RP-HPLC Analysis of a Z-L-Aha-OH Conjugate

This protocol outlines a general method for analyzing the purity of a Z-L-Aha-OH conjugate using RP-HPLC.

Materials:

  • Z-L-Aha-OH conjugate sample

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 254 nm (for the Z-group)

    • Gradient: A typical gradient might be:

      • 0-5 min: 5% B

      • 5-35 min: 5-95% B

      • 35-40 min: 95% B

      • 40-45 min: 95-5% B

      • 45-50 min: 5% B

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram. The Z-L-Aha-OH conjugate should have a longer retention time than the unconjugated starting material due to increased hydrophobicity.

    • Integrate the peak areas to determine the purity of the conjugate.

Visualizations

The following diagrams illustrate key workflows and concepts in the characterization of Z-L-Aha-OH conjugates.

experimental_workflow cluster_synthesis Conjugation cluster_purification Purification cluster_characterization Characterization Z_L_Aha_OH Z-L-Aha-OH Conjugation_Reaction Conjugation Reaction Z_L_Aha_OH->Conjugation_Reaction Target_Molecule Target Molecule (Peptide, Protein, etc.) Target_Molecule->Conjugation_Reaction Crude_Conjugate Crude Conjugate Conjugation_Reaction->Crude_Conjugate HPLC_Purification HPLC Purification (e.g., RP-HPLC) Crude_Conjugate->HPLC_Purification Purified_Conjugate Purified Conjugate HPLC_Purification->Purified_Conjugate MS Mass Spectrometry Purified_Conjugate->MS NMR NMR Spectroscopy Purified_Conjugate->NMR HPLC_Analysis Analytical HPLC Purified_Conjugate->HPLC_Analysis Biophysical Biophysical Methods Purified_Conjugate->Biophysical

Caption: General experimental workflow for the synthesis and characterization of Z-L-Aha-OH conjugates.

analytical_techniques cluster_primary Primary Characterization cluster_secondary Structural & Functional Characterization Conjugate Z-L-Aha-OH Conjugate MS Mass Spectrometry Conjugate->MS HPLC HPLC Conjugate->HPLC NMR NMR Spectroscopy Conjugate->NMR CD Circular Dichroism Conjugate->CD Functional_Assay Functional Assay Conjugate->Functional_Assay Identity Identity MS->Identity Identity & Degree of Labeling Purity Purity HPLC->Purity Purity & Homogeneity Structure Structure NMR->Structure Detailed Structure Conformation Conformation CD->Conformation Secondary Structure Activity Activity Functional_Assay->Activity Biological Activity

Caption: Orthogonal analytical methods for characterizing Z-L-Aha-OH conjugates.

References

Z-L-Aha-OH (DCHA): Application Notes and Protocols for Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Z-L-Aha-OH (DCHA), a protected form of L-Azidohomoalanine (AHA), in proteomics research. AHA is a bio-orthogonal analog of the amino acid methionine, which allows for the metabolic labeling of newly synthesized proteins (NSPs). The incorporated azide group serves as a chemical handle for the attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This enables the specific enrichment, identification, and quantification of proteins synthesized within a defined period, offering a powerful tool to study dynamic changes in the proteome.

Core Applications in Proteomics

The primary application of Z-L-Aha-OH (DCHA) in proteomics is the Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) of newly synthesized proteins.[1][2] This technique allows for:

  • Pulse-labeling of the translatome: Investigating the cellular response to various stimuli by capturing only the proteins synthesized after the stimulus is applied.[2]

  • Enrichment of low-abundance proteins: Newly synthesized proteins, which are often regulatory and of low abundance, can be selectively enriched and identified.[3][4]

  • Quantitative proteomics: In conjunction with stable isotope labeling methods like HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification), BONCAT allows for the relative and absolute quantification of newly synthesized proteins.[4][5]

  • Spatial and temporal proteomics: Light-activated versions of AHA enable the labeling of proteins in specific subcellular locations or at precise times.

  • Secretome analysis: Identification and quantification of secreted proteins, which are crucial for cell-cell communication, without the interference of high-abundance serum proteins.[3]

  • Studies of protein turnover and degradation: Pulse-chase experiments using AHA can be designed to measure the degradation rates of proteins.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data from proteomics studies utilizing L-Azidohomoalanine.

Experiment Type Cell/System Type Number of Proteins Identified/Quantified Key Finding Reference
HILAQ QuantificationHEK293T cell line1962 newly synthesized proteins (NSPs) quantifiedHILAQ strategy demonstrates high sensitivity in quantifying the newly synthesized proteome.[5]
HILAQ in Disease ModelHT22 oxytosis model226 proteins with a >2-fold change in abundanceIdentified significant changes in the proteome in a model of oxidative stress-induced cell death.[5]
Proteome PerturbationDeveloping murine embryo246 unique proteins identified in specific gel bands89% of proteins were common between AHA-treated and control samples, with only 10% showing significant expression changes, indicating minimal perturbation by AHA incorporation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Azidohomoalanine (AHA)

This protocol describes the labeling of newly synthesized proteins in mammalian cells using AHA.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Methionine-free cell culture medium

  • L-Azidohomoalanine (AHA) stock solution (e.g., 50 mM in sterile water)

  • Fetal Bovine Serum (FBS), dialyzed

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate to reach 50-60% confluency on the day of the experiment.[6]

  • Methionine Depletion: On the day of the experiment, aspirate the complete medium, wash the cells once with warm PBS, and then add methionine-free medium supplemented with dialyzed FBS. Incubate for 30-60 minutes to deplete intracellular methionine stores.[6]

  • AHA Labeling: Add the AHA stock solution to the methionine-free medium to a final concentration of 25-50 µM. For a negative control, add a corresponding amount of L-methionine instead of AHA.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours) in a 37°C CO2 incubator. The optimal incubation time depends on the experimental goals and the protein synthesis rate of the cell line.

  • Cell Harvest: After incubation, place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

  • Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and analysis.

Protocol 2: Click Chemistry Reaction for Biotin Tagging of AHA-labeled Proteins

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the azide-modified, newly synthesized proteins.

Materials:

  • AHA-labeled protein lysate (from Protocol 1)

  • Alkyne-biotin conjugate (e.g., DBCO-PEG4-Biotin)

  • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM in DMSO

  • Copper(II) sulfate (CuSO4), 50 mM in water

  • Streptavidin-agarose beads

Procedure:

  • Prepare Click Chemistry Reaction Mix: For a 100 µL reaction, combine the following in order:

    • Protein lysate (containing 50-100 µg of protein)

    • Alkyne-biotin (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

  • Initiate the Reaction: Add CuSO4 to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation, protected from light.[7]

  • Protein Precipitation (Optional): Precipitate the biotin-labeled proteins using a methanol/chloroform procedure to remove excess reagents.

  • Enrichment of Biotinylated Proteins:

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

    • Add streptavidin-agarose beads and incubate for 2 hours at room temperature with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea, and detergent-containing buffers) to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads using a buffer containing biotin or by on-bead digestion with trypsin.

    • Prepare the eluted proteins for mass spectrometry analysis according to standard protocols (e.g., reduction, alkylation, and tryptic digestion).

Visualizations

Experimental Workflow: BONCAT for Proteomics

BONCAT_Workflow cluster_cell_culture Cell Culture & Labeling cluster_biochemistry Biochemical Processing cluster_analysis Downstream Analysis start Start with Mammalian Cells met_dep Methionine Depletion start->met_dep aha_label AHA Pulse-Labeling met_dep->aha_label lysis Cell Lysis aha_label->lysis click_chem Click Chemistry (Alkyne-Biotin) lysis->click_chem enrich Streptavidin Enrichment click_chem->enrich digest On-Bead Digestion (Trypsin) enrich->digest ms LC-MS/MS Analysis digest->ms data Data Analysis (Protein ID & Quant) ms->data

Caption: Workflow for BONCAT proteomics.

Logical Relationship: HILAQ Quantitative Proteomics

HILAQ_Workflow cluster_labeling Differential Labeling cluster_processing Sample Processing cluster_analysis Mass Spectrometry & Data Analysis condition1 Condition 1: Label with 'Light' AHA mix Combine Cell Lysates (1:1 ratio) condition1->mix condition2 Condition 2: Label with 'Heavy' AHA (hAHA) condition2->mix click_chem Click Chemistry (Alkyne-Biotin) mix->click_chem enrich Enrich AHA-peptides click_chem->enrich ms LC-MS/MS Analysis enrich->ms quant Quantification: Measure Heavy/Light Peptide Ratios ms->quant result Relative Quantification of Newly Synthesized Proteins quant->result

Caption: HILAQ quantitative proteomics workflow.

Signaling Pathway: General Cellular Response to Stimulus

Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_outcome Proteomic Analysis stimulus Stimulus (e.g., Drug, Growth Factor) receptor Receptor Activation stimulus->receptor pathway Intracellular Signaling Cascade (e.g., MAPK, PI3K) receptor->pathway transcription Transcriptional Changes pathway->transcription translation Translation of New Proteins (AHA Labeling) transcription->translation boncat BONCAT Analysis translation->boncat phenotype Altered Cellular Phenotype boncat->phenotype

Caption: General signaling leading to new protein synthesis.

References

Application Notes and Protocols for Site-Specific Protein Modification with L-Azidohomoalanine (Aha)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a powerful tool for understanding protein function, dynamics, and localization. L-Azidohomoalanine (Aha) is a non-canonical amino acid and an analog of methionine that can be metabolically incorporated into newly synthesized proteins by the cell's own translational machinery.[1][2] This process effectively installs a bioorthogonal azide chemical handle into the protein structure. The azide group is small, biocompatible, and does not significantly perturb protein structure or function, making it an ideal tag.[3][4] Following incorporation, the azide handle can be selectively modified through a "click" chemistry reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach a variety of probes for detection, purification, and analysis.[1][5]

This two-step "tag-and-modify" strategy provides a non-radioactive, versatile, and robust method for labeling and studying newly synthesized proteins in a wide range of biological systems, from cell cultures to living organisms.[6][7] These application notes provide an overview of the methodology, quantitative data, and detailed protocols for using L-Aha in research and development.

Principle of Methodology

The use of L-Aha for protein modification is a two-step process. First, the bioorthogonal chemical reporter (Aha) is introduced into the target protein using the cell's intrinsic biosynthetic pathways. Second, a probe containing a corresponding bioorthogonal functional group (e.g., an alkyne) is introduced, which specifically ligates to the reporter.[5][8]

  • Metabolic Incorporation: Cells are cultured in methionine-free medium supplemented with L-Aha.[9] During protein synthesis (translation), methionyl-tRNA synthetase recognizes and charges tRNA Met with Aha, leading to its incorporation into the polypeptide chain at positions normally occupied by methionine.[1]

  • Bioorthogonal Ligation (Click Chemistry): The azide group on the incorporated Aha does not react with any native functional groups within the cell.[10] It can be specifically targeted with a molecule containing a terminal alkyne via the CuAAC reaction.[1] This reaction is highly efficient and specific, allowing for the covalent attachment of various probes, such as fluorophores for imaging, biotin for affinity purification, or other tags for downstream analysis.[2][6]

G cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Downstream Analysis Aha L-Aha (Methionine Analog) Culture Cell Culture (Methionine-free medium) Aha->Culture Supplementation Translation Ribosomal Translation Culture->Translation Protein Newly Synthesized Protein (Aha-labeled) Translation->Protein Incorporation ClickReaction Click Chemistry (CuAAC) Protein->ClickReaction AlkyneProbe Alkyne-Probe (e.g., Fluorophore, Biotin) AlkyneProbe->ClickReaction ModifiedProtein Modified Protein (Probe-tagged) ClickReaction->ModifiedProtein Covalent Bond Formation Analysis Fluorescence Microscopy Western Blot Mass Spectrometry Affinity Purification ModifiedProtein->Analysis

Caption: General workflow for L-Aha metabolic labeling and bioorthogonal modification.

Key Applications

The versatility of L-Aha labeling has led to its adoption in numerous applications across cell biology and drug development.

G cluster_apps Applications Core L-Aha Metabolic Labeling App1 Monitoring Protein Synthesis Rate Core->App1 App2 Proteome Profiling (NSPs) Core->App2 App3 Protein Turnover & Degradation Analysis Core->App3 App4 In Vivo Labeling in Animal Models Core->App4 App5 Secretome Analysis Core->App5 App6 Visualizing Protein Localization Core->App6

Caption: Core technique of L-Aha labeling enables diverse research applications.

  • Monitoring Protein Synthesis: By labeling cells with Aha and detecting the incorporated azide with a fluorescent alkyne probe, global protein synthesis rates can be quantified using techniques like flow cytometry or fluorescence microscopy.[11][12] This is useful for studying cellular responses to stress, drugs, or different growth conditions.

  • Identification of Newly Synthesized Proteins (NSPs): The biorthogonal non-canonical amino acid tagging (BONCAT) strategy uses Aha to tag NSPs, which are then coupled to an alkyne-biotin probe for enrichment via avidin affinity purification.[1] Subsequent analysis by mass spectrometry allows for the identification and quantification of proteins synthesized under specific conditions.[2]

  • Protein Turnover and Degradation: Pulse-chase experiments using Aha can be performed to measure the half-lives of proteins.[3] Cells are first pulsed with Aha to label a cohort of NSPs. The label is then "chased" with methionine-containing media, and the rate of disappearance of the Aha-labeled proteins is monitored over time to determine degradation rates.[9]

  • Secretome Analysis: Aha labeling provides an effective way to enrich and identify secreted proteins from complex, serum-containing culture medium.[1] Because only newly synthesized and secreted proteins are labeled, they can be selectively captured from the medium, reducing background from serum proteins.

  • In Vivo Labeling: Studies have demonstrated the feasibility of labeling proteins in vivo in animal models like mice and rats by injecting Aha.[13] This allows for the study of tissue-specific protein synthesis and turnover in a physiological context.

Quantitative Data Summary

The optimal concentration and duration of L-Aha labeling can vary significantly depending on the cell type, organism, and experimental goal. The following tables summarize reported conditions from the literature.

Table 1: Example In Vivo Dosing Parameters for L-Aha Labeling

OrganismAdministration RouteDoseStudy FocusReference
MouseSubcutaneous Injection0.1 mg g⁻¹ body weightBiodistribution and protein labeling kinetics in various tissues[13]
RatIntraocular Injection1.4 mg kg⁻¹Labeling of retinal proteins[14]

Table 2: Example Cellular Labeling Conditions for L-Aha

Cell TypeL-Aha ConcentrationLabeling DurationApplicationReference
HEK Cells4 mM1 hourPositive control for Western blot[14]
Mouse B Cells50 µM1-2 hoursCell cycle analysis of protein synthesis via flow cytometry[12]
MEFs & Human Cancer Cells50 µM2 hours (pulse)Quantification of long-lived protein degradation[9]

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for specific cell types and experimental systems.

Protocol 1: Metabolic Labeling of Proteins in Cultured Mammalian Cells

This protocol describes the labeling of newly synthesized proteins with L-Aha.

Materials:

  • Mammalian cells of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Methionine-free growth medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Azidohomoalanine (Aha) stock solution (e.g., 50 mM in sterile water or PBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell scrapers or Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow for 24-48 hours until they reach the desired confluency (typically 70-80%).

  • Methionine Depletion (Starvation):

    • Aspirate the complete growth medium from the cells.

    • Gently wash the cells twice with pre-warmed PBS to remove residual methionine.

    • Add pre-warmed methionine-free medium supplemented with dFBS. The use of dialyzed serum is critical to minimize methionine from an external source.[9]

    • Incubate the cells for 45-60 minutes in a CO₂ incubator to deplete intracellular methionine stores.

  • L-Aha Labeling:

    • Prepare the labeling medium by supplementing fresh, pre-warmed methionine-free medium (with dFBS) with L-Aha to the desired final concentration (e.g., 25-100 µM).

    • Remove the starvation medium and add the L-Aha labeling medium to the cells.

    • Incubate for the desired labeling period (e.g., 1-4 hours). Incubation time depends on the protein synthesis rate of the cell type and the experimental goals.

  • Cell Harvesting:

    • After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

    • For adherent cells, lyse them directly on the plate by adding ice-cold lysis buffer, or detach them using a cell scraper or trypsin before pelleting and lysing. For suspension cells, pellet them by centrifugation and wash with PBS before lysis.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the Aha-labeled proteins. The protein concentration should be determined using a standard protein assay (e.g., BCA). The lysate is now ready for downstream click chemistry and analysis.

Protocol 2: Detection of Aha-Labeled Proteins via CuAAC Click Chemistry

This protocol describes the ligation of an alkyne-fluorophore to Aha-labeled proteins in a cell lysate for analysis by SDS-PAGE.

Materials:

  • Aha-labeled protein lysate from Protocol 1

  • Alkyne-fluorophore probe (e.g., Alkyne-TAMRA, Alkyne-Biotin)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) Sulfate (CuSO₄)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare Click Reaction Master Mix: Note: Prepare fresh and add components in the specified order to prevent premature copper reduction.

    • For a typical 50 µL reaction, combine the following:

      • ~25-50 µg of Aha-labeled protein lysate

      • PBS or Tris buffer to bring the volume to ~40 µL

      • Alkyne-probe (final concentration 25-100 µM)

      • TBTA (final concentration 50-100 µM)

      • TCEP (final concentration 1 mM)

      • CuSO₄ (final concentration 1 mM)

  • Reaction Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Protein Precipitation (Optional but Recommended):

    • To remove excess reagents, precipitate the protein using a methanol/chloroform protocol or a commercial clean-up kit.

    • Resuspend the protein pellet in an appropriate buffer (e.g., 1x SDS-PAGE loading buffer).

  • Analysis:

    • Add SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes at 95°C.

    • Resolve the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. The same gel can then be stained with Coomassie Blue or used for Western blot to confirm total protein loading.

Experimental Workflow Visualization

The entire process, from cell preparation to final data analysis, can be visualized as a comprehensive workflow.

G cluster_prep Cell Preparation & Labeling cluster_click Click Chemistry Reaction cluster_analysis Downstream Analysis A Seed Cells B Wash & Starve (Methionine-free medium) A->B C Label with L-Aha B->C D Wash & Harvest Cells C->D E Prepare Protein Lysate D->E F Combine Lysate, Alkyne-Probe & Reagents E->F G Incubate (1-2h, RT) F->G H Stop Reaction / Precipitate Protein G->H I SDS-PAGE H->I L Affinity Purification (if Biotin probe used) H->L Biotin Probe J In-Gel Fluorescence Scan I->J K Western Blot / Coomassie Stain I->K M Mass Spectrometry L->M

Caption: Detailed experimental workflow from cell labeling to downstream analysis.

References

Troubleshooting & Optimization

low yield in Z-L-Aha-OH (DCHA) click reaction troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-L-Aha-OH (DCHA) click reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) experiments involving Z-L-Aha-OH (DCHA).

Troubleshooting Guide

This guide addresses common issues encountered during the click reaction with Z-L-Aha-OH (DCHA), presented in a question-and-answer format.

Q1: Why is my click reaction yield low or non-existent?

A1: Low or no yield in a click reaction can stem from several factors related to the reactants, catalyst system, and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Problem: Inactive Catalyst

    • Cause: The active catalytic species for the CuAAC reaction is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen.[1][2]

    • Solution:

      • Ensure you are using a reducing agent, such as sodium ascorbate, in excess (typically 3- to 10-fold) to maintain the copper in the Cu(I) oxidation state.[1]

      • Prepare reaction mixtures by deoxygenating the solvents.

      • Use freshly prepared solutions, especially for the reducing agent.

  • Problem: Issues with Z-L-Aha-OH (DCHA)

    • Cause: Z-L-Aha-OH is supplied as a dicyclohexylamine (DCHA) salt to improve its stability and handling.[3][4] The DCHA must be removed to liberate the free azide for the reaction.

    • Solution: Before the reaction, the DCHA salt must be removed. This is typically achieved by suspending the salt in an organic solvent like ethyl acetate and washing with a weak acid, such as 10% citric acid, to extract the DCHA into the aqueous phase, leaving the free Z-L-Aha-OH in the organic phase.[3]

  • Problem: Ligand Issues

    • Cause: The absence or use of an inappropriate ligand can lead to low reaction rates, especially at low reactant concentrations.[5][6] Ligands stabilize the Cu(I) catalyst, prevent its disproportionation, and accelerate the reaction.[6][7]

    • Solution:

      • Incorporate a copper-chelating ligand such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine).[2][6] THPTA is water-soluble and often preferred for bioconjugation reactions.[2]

      • Use the appropriate ligand-to-copper ratio, typically 1:1 or 2:1, although a 5-fold excess of ligand to copper can be beneficial in protecting biomolecules from oxidation.[6][8]

  • Problem: Solvent Choice

    • Cause: The choice of solvent can significantly impact the reaction. While the click reaction is robust in various solvents, including water, solubility of all components is crucial.[1][9] Hydrophobic reactants may aggregate in purely aqueous solutions, making the reactive groups inaccessible.[8]

    • Solution:

      • Use a co-solvent like DMSO, t-BuOH, or DMF to ensure all reactants are fully dissolved.[8] Water is known to accelerate the reaction in many cases.[9]

  • Problem: Inhibitors

    • Cause: Certain functional groups or impurities can inhibit the copper catalyst. Thiols are potent poisons for the CuAAC reaction.[5] Iodide ions from using cuprous iodide (CuI) can also interfere with the reaction.[8]

    • Solution:

      • Ensure your reaction components are free from thiol-containing impurities.

      • If using a Cu(I) salt, consider CuBr or CuOAc instead of CuI.[8]

Below is a troubleshooting workflow to diagnose low yield issues:

G start Low or No Reaction Yield check_catalyst 1. Verify Catalyst Activity start->check_catalyst sub_catalyst1 Is Cu(I) present? (Use fresh reducing agent) check_catalyst->sub_catalyst1 Oxidation? sub_catalyst2 Is a ligand used? (Add THPTA/TBTA) check_catalyst->sub_catalyst2 Slow kinetics? check_reagents 2. Check Reactant Integrity sub_reagents1 Was DCHA salt removed from Z-L-Aha-OH? check_reagents->sub_reagents1 sub_reagents2 Are alkyne and azide pure? check_reagents->sub_reagents2 check_conditions 3. Evaluate Reaction Conditions sub_conditions1 Are all components soluble? (Adjust solvent system) check_conditions->sub_conditions1 sub_conditions2 Is the reaction deoxygenated? check_conditions->sub_conditions2 check_purification 4. Review Purification Method sub_purification1 Is the product being lost during workup? check_purification->sub_purification1 success Improved Yield sub_catalyst1->check_reagents sub_catalyst2->check_reagents sub_reagents1->check_conditions sub_reagents2->check_conditions sub_conditions1->check_purification sub_conditions2->check_purification sub_purification1->success

Troubleshooting workflow for low click reaction yield.

Q2: I am observing unexpected byproducts. What could be the cause?

A2: The formation of byproducts can be due to side reactions, often related to the catalyst system or the reactants themselves.

  • Oxidative Homocoupling: In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes to form diynes (Glaser coupling).[10]

    • Solution: Ensure thorough deoxygenation of the reaction mixture and maintain a sufficient excess of the reducing agent.[10]

  • Damage to Biomolecules: The combination of Cu(II) and sodium ascorbate can generate reactive oxygen species (ROS), which can degrade sensitive biomolecules like proteins and DNA.[1][8]

    • Solution: Use a copper-chelating ligand, which can act as a sacrificial reductant and protect the biomolecules.[6] Minimizing agitation of the solution can also help.[8]

  • Side Reactions with TCEP: If using Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent, be aware that it can interfere with the CuAAC reaction due to its copper-binding and azide-reducing properties.[8][10]

    • Solution: Sodium ascorbate is the most commonly recommended reducing agent.[1] If ascorbate cannot be used, hydroxylamine is an alternative.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the DCHA salt in Z-L-Aha-OH (DCHA)? A1: The dicyclohexylamine (DCHA) forms a salt with the carboxylic acid of Z-L-Aha-OH. This salt form is typically a stable, crystalline solid that is easier to handle and purify compared to the free acid, which might be an oil.[3][4] Before use in a click reaction, the DCHA must be removed to liberate the free carboxylic acid.[3]

Q2: What is the optimal copper source for the click reaction? A2: The most convenient and commonly used copper source is Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[2] Pre-formed Cu(I) salts like CuBr can also be used, but they are less stable and require stricter anaerobic conditions.[8][11]

Q3: Which ligand should I choose: TBTA or THPTA? A3: The choice of ligand depends on the solvent system.

  • TBTA (tris-(benzyltriazolylmethyl)amine) is suitable for reactions in organic solvents or aqueous-organic mixtures.[2]

  • THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) is water-soluble and is the preferred ligand for bioconjugation reactions in aqueous buffers, as it helps to maintain cell viability in live-cell labeling experiments.[2]

Q4: Can I perform the click reaction without a ligand? A4: While the reaction can proceed without a ligand, it is often much slower, especially at low concentrations of reactants (<1 mM).[5] A ligand is highly recommended for efficient and rapid bioconjugation.[6]

Q5: How can I purify the final product? A5: Purification methods depend on the nature of the product.

  • For small molecules, simple filtration or extraction may be sufficient.[9]

  • For bioconjugates, techniques like dialysis, size exclusion chromatography, or precipitation (e.g., with ethanol or acetone) can be used to remove excess reagents and the copper catalyst.[12][13] A final wash with a copper chelator like EDTA can help remove residual copper.[12]

Data Summary

The following table summarizes the impact of key reaction parameters on the yield of the CuAAC reaction.

ParameterConditionExpected Impact on YieldRationale
Copper Source CuSO₄ + Sodium AscorbateHighConvenient in situ generation of active Cu(I) catalyst.[2]
Cu(I) salts (e.g., CuBr)HighDirect use of the active catalyst, but requires strict anaerobic conditions.[8]
Reducing Agent Sodium AscorbateHighEfficiently reduces Cu(II) to Cu(I) and scavenges oxygen.[1]
TCEPPotentially LowCan interfere with the reaction by binding copper and reducing the azide.[8][10]
Ligand With Ligand (THPTA/TBTA)HighAccelerates the reaction and stabilizes the Cu(I) catalyst.[5][6]
Without LigandLow (especially at low conc.)Slower reaction rate and potential for catalyst deactivation.[5]
Oxygen DeoxygenatedHighPrevents oxidation of the Cu(I) catalyst to inactive Cu(II).[14]
AerobicLowLeads to catalyst oxidation and potential for oxidative side reactions.[10]
Solvent Aqueous/Organic mixturesHighEnsures solubility of all reactants. Water can accelerate the reaction.[8][9]
Purely Aqueous (with insoluble reactants)LowInaccessibility of reactants due to aggregation.[8]

Experimental Protocols

Protocol 1: Removal of DCHA from Z-L-Aha-OH (DCHA)

  • Suspend the Z-L-Aha-OH DCHA salt in ethyl acetate (EtOAc).

  • Add a 10% aqueous solution of citric acid to the suspension.

  • Stir the biphasic mixture vigorously until all the solid has dissolved. The Z-L-Aha-OH will be in the organic phase, and the dicyclohexylammonium citrate will be in the aqueous phase.[3]

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free Z-L-Aha-OH.

Protocol 2: General Protocol for CuAAC Reaction with Z-L-Aha-OH

This protocol is a starting point and may require optimization for specific substrates.

  • Prepare Stock Solutions:

    • Z-L-Aha-OH (free form after DCHA removal) in DMSO or an appropriate solvent.

    • Alkyne-containing molecule in a compatible solvent.

    • Copper(II) sulfate (CuSO₄): 100 mM in water.[15]

    • THPTA ligand: 200 mM in water.[15]

    • Sodium Ascorbate: 100 mM in water (must be freshly prepared).[15]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule and the Z-L-Aha-OH. The final concentration of each reactant is typically in the range of 1-10 mM.

    • Add the THPTA/CuSO₄ premix (prepared by mixing one volume of 100 mM CuSO₄ with two volumes of 200 mM THPTA a few minutes before use). A typical final concentration is 1 mM CuSO₄ and 5 mM THPTA.[6][15]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[1]

  • Reaction Incubation:

    • Vortex the mixture gently.

    • Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Purification:

    • Purify the product using an appropriate method as described in the FAQ section.

Visualizations

The following diagrams illustrate key aspects of the Z-L-Aha-OH click reaction.

G cluster_reactants Reactants cluster_catalyst Catalyst System Z-L-Aha-OH Z-L-Aha-OH Triazole Product Triazole Product Z-L-Aha-OH->Triazole Product Azide Alkyne Alkyne Alkyne->Triazole Product Alkyne CuSO4 Cu(II)SO4 Cu(I) Cu(I) CuSO4->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(I) Cu(I)-Ligand Cu(I)-Ligand Complex Cu(I)->Cu(I)-Ligand Ligand THPTA/TBTA Ligand->Cu(I)-Ligand Cu(I)-Ligand->Triazole Product Catalysis

Components of the CuAAC reaction.

References

Technical Support Center: Optimizing Catalyst Concentration for Z-L-Aha-OH CuAAC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Z-L-Azidohomoalanine (Z-L-Aha-OH). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the copper(I) catalyst in a Z-L-Aha-OH CuAAC reaction?

A1: For most bioconjugation applications, a copper(I) concentration in the range of 50 µM to 100 µM is a good starting point.[1] Concentrations below 50 µM may lead to poor reaction rates and incomplete conversion, while concentrations significantly above 100 µM are often unnecessary and can increase the risk of side reactions and cellular toxicity.[1]

Q2: How does the Z-protecting group on L-Aha-OH affect the CuAAC reaction?

A2: While CuAAC is known for its high functional group tolerance, the benzyloxycarbonyl (Z) protecting group, being a carbamate, is generally stable under typical CuAAC conditions. However, it is always advisable to perform a small-scale trial reaction to ensure compatibility with your specific reaction conditions and downstream applications.

Q3: Is a ligand necessary for the copper catalyst? If so, which one and at what concentration?

A3: Yes, a copper-chelating ligand is highly recommended. Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can accelerate the reaction rate. A common and effective ligand for aqueous systems is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). It is recommended to use at least five equivalents of the ligand relative to the copper concentration.[1] For example, if you are using 100 µM CuSO₄, you should use 500 µM THPTA.

Q4: What is the role of the reducing agent and which one should I use?

A4: The reducing agent is crucial for generating the active Cu(I) catalyst from a Cu(II) source (like CuSO₄) in situ. Sodium ascorbate is the most commonly used and preferred reducing agent for its effectiveness and convenience.[1] It is important to use a fresh solution of sodium ascorbate for optimal performance.

Q5: My reaction is not working or the yield is very low. What are the common causes?

A5: Several factors can contribute to low or no product formation:

  • Inactive Catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. Ensure your sodium ascorbate solution is fresh and consider degassing your solvents to remove oxygen.

  • Incorrect Reagent Concentration: Verify the concentrations of all your reagents, including the Z-L-Aha-OH, alkyne, copper source, ligand, and reducing agent.

  • Presence of Chelating Agents: Buffers or reagents containing metal chelators like EDTA or citrate can sequester the copper catalyst, inhibiting the reaction.

  • Poor Solubility: If your substrates are not fully dissolved, the reaction will be inefficient. Consider using a co-solvent like DMSO or DMF.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Z-L-Aha-OH CuAAC experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalyst (Cu(I) oxidized)- Use a freshly prepared solution of sodium ascorbate.- Degas all buffers and solvents by sparging with nitrogen or argon.- Increase the concentration of sodium ascorbate (e.g., from 5 mM to 10 mM).
Presence of chelating agents (e.g., EDTA, Tris buffer)- Use buffers that do not chelate copper, such as HEPES or phosphate buffer.[1][2] - Purify your reagents to remove any potential chelating contaminants.
Insufficient catalyst concentration- Increase the copper sulfate concentration incrementally, for example, from 50 µM to 100 µM or 200 µM.[3]
Slow Reaction Rate Suboptimal ligand-to-copper ratio- Ensure a ligand-to-copper ratio of at least 5:1.[1]
Low reaction temperature- While many CuAAC reactions proceed at room temperature, gentle heating (e.g., to 37°C) may increase the rate. Monitor for any potential degradation of starting materials.
Low reactant concentration- If possible, increase the concentration of either Z-L-Aha-OH or the alkyne partner.
Presence of Side Products (e.g., Alkyne Dimerization) Oxidative homocoupling (Glaser coupling) due to excess Cu(II) or oxygen- Increase the concentration of the reducing agent (sodium ascorbate).[4] - Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).
Degradation of starting materials- Analyze the stability of Z-L-Aha-OH and the alkyne under the reaction conditions separately. The Z-group can be sensitive to certain conditions.
Difficulty in Product Purification Residual copper catalyst- After the reaction, add a chelating agent like EDTA to sequester the copper. - Utilize purification methods such as silica gel chromatography or HPLC.

Experimental Protocols

General Protocol for Z-L-Aha-OH CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of Z-L-Aha-OH in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Prepare a stock solution of your alkyne-containing molecule in a compatible solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the Z-L-Aha-OH and alkyne solutions to the desired final concentrations in your chosen reaction buffer (e.g., phosphate buffer, pH 7.4).

    • Add the THPTA solution to a final concentration of 500 µM.

    • Add the CuSO₄ solution to a final concentration of 100 µM.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Vortex the tube briefly to mix.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a solution of EDTA to a final concentration of 10 mM to chelate the copper.

    • Proceed with your standard purification protocol (e.g., protein precipitation, chromatography).

Quantitative Data Summary
ParameterRecommended RangeNotes
CuSO₄ Concentration 50 - 250 µM[3]Start with 100 µM for bioconjugation.
Ligand (THPTA) Concentration 5x the copper concentrationA 5:1 ratio is crucial for catalyst stability and activity.[1]
Sodium Ascorbate Concentration 2.5 - 10 mM[1]Use a freshly prepared solution. Higher concentrations can help prevent oxidative side reactions.
pH 6.5 - 8.0[1][2]Avoid Tris buffer as it can inhibit the reaction.[1][2]
Temperature Room Temperature (20-25°C)Gentle heating to 37°C can be explored to increase the rate.

Visual Guides

Experimental Workflow for Z-L-Aha-OH CuAAC

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_initiation 3. Initiation & Incubation cluster_workup 4. Work-up & Purification prep_aha Z-L-Aha-OH Solution mix_reactants Combine Z-L-Aha-OH, Alkyne, Buffer prep_aha->mix_reactants prep_alkyne Alkyne Solution prep_alkyne->mix_reactants prep_cu CuSO4 Solution add_ligand_cu Add THPTA and CuSO4 prep_cu->add_ligand_cu prep_ligand THPTA Solution prep_ligand->add_ligand_cu prep_asc Sodium Ascorbate (Prepare Fresh) add_asc Add Sodium Ascorbate to Initiate prep_asc->add_asc mix_reactants->add_ligand_cu add_ligand_cu->add_asc incubate Incubate at Room Temp (Monitor Progress) add_asc->incubate quench Quench with EDTA incubate->quench purify Purify Product quench->purify

Caption: A typical workflow for performing a CuAAC reaction with Z-L-Aha-OH.

Troubleshooting Logic for Low Reaction Yield

G start Low or No Product check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagent Concentrations Correct? start->check_reagents check_conditions Are Reaction Conditions Optimal? start->check_conditions solution_catalyst Use Fresh Na-Ascorbate Degas Solvents check_catalyst->solution_catalyst solution_reagents Verify Concentrations Avoid Chelators (EDTA, Tris) check_reagents->solution_reagents solution_conditions Optimize Temp & pH Ensure Solubility check_conditions->solution_conditions end Improved Yield solution_catalyst->end solution_reagents->end solution_conditions->end

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

References

preventing side reactions with Z-L-Aha-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Z-L-Aha-OH (DCHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and to offer troubleshooting support for experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is Z-L-Aha-OH (DCHA)?

Z-L-Aha-OH (DCHA) is the dicyclohexylamine (DCHA) salt of Z-L-Azidohomoalanine. L-Azidohomoalanine (Aha) is an analog of the amino acid methionine where the terminal methyl group of the side chain is replaced by an azide group. The "Z" group (benzyloxycarbonyl) is a protecting group for the α-amino group. The DCHA salt form is often used to improve the handling and stability of the free acid, which can be oily and less stable.

Q2: What are the main applications of Z-L-Aha-OH (DCHA)?

The primary application of Z-L-Aha-OH is in bioconjugation and chemical biology, leveraging the bioorthogonal reactivity of the azide group. It is a key reagent for:

  • Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the precise and efficient labeling of biomolecules.

  • Metabolic Labeling: As a methionine surrogate, L-Azidohomoalanine can be incorporated into proteins during cellular protein synthesis. This enables the labeling and subsequent visualization or purification of newly synthesized proteins.

  • Peptide Synthesis: It can be incorporated into synthetic peptides to introduce a "clickable" handle for further modification.

Q3: Why is it supplied as a DCHA salt?

The dicyclohexylamine (DCHA) salt of Z-L-Aha-OH is generally a stable, crystalline solid that is easier to handle and purify compared to the free acid form. The salt formation protects the carboxylic acid group, potentially preventing unwanted side reactions during storage and handling.

Troubleshooting Guide: Preventing Side Reactions

This guide addresses common side reactions encountered when using Z-L-Aha-OH (DCHA) and provides strategies for their prevention.

Issue 1: Reduction of the Azide Group

The azide functional group is susceptible to reduction, leading to the formation of an amine. This is a common side reaction in the presence of reducing agents.

Potential Causes:

  • Presence of thiol-containing reagents in the reaction mixture, such as dithiothreitol (DTT), β-mercaptoethanol (BME), or cysteine residues in proteins. Thiols are known to reduce azides.[1]

  • Use of certain reducing agents for other purposes in the experimental workflow.

Recommended Solutions:

SolutionDetailed Explanation
Avoid Thiol-Based Reducing Agents If possible, use non-thiol-based reducing agents like TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction, as it is less likely to reduce azides.
Protect Thiol Groups If the presence of thiols is unavoidable (e.g., cysteine residues in a protein of interest), consider temporarily protecting the thiol groups with a reagent like N-ethylmaleimide (NEM) before introducing Z-L-Aha-OH.
Optimize Reaction Conditions Minimize reaction times and use the lowest effective concentration of any necessary reducing agents. Perform reactions at a lower temperature to decrease the rate of the reduction side reaction.
Purification Post-Reaction If some reduction is unavoidable, the desired azide-containing product can often be separated from the amine byproduct using chromatographic techniques such as HPLC.
Issue 2: Premature Cleavage of the Z-Protecting Group

The benzyloxycarbonyl (Z) protecting group is generally stable but can be cleaved under certain conditions, exposing the primary amine and potentially leading to unwanted reactions.

Potential Causes:

  • Exposure to strong acidic or basic conditions.

  • Presence of catalytic metals (e.g., Palladium, Platinum) and a hydrogen source, which are conditions for catalytic hydrogenation.

Recommended Solutions:

SolutionDetailed Explanation
Maintain Neutral pH Whenever possible, perform reactions in a buffered solution with a pH range of 6.0-8.0 to ensure the stability of the Z-group.
Avoid Harsh Reagents Avoid the use of strong acids (e.g., TFA, HCl) or strong bases (e.g., NaOH) in the presence of Z-L-Aha-OH unless the intention is to deprotect the amine.
Chelate Metal Contaminants If metal contamination is suspected from upstream processes, consider the use of a chelating agent like EDTA to sequester the metal ions and prevent catalytic cleavage of the Z-group.
Orthogonal Protecting Group Strategy In complex multi-step syntheses, consider using an orthogonal protecting group strategy. This involves selecting protecting groups that can be removed under different conditions, allowing for selective deprotection without affecting the Z-group. For example, using an Fmoc group which is base-labile, alongside the acid-labile or hydrogenation-labile Z-group.[2][3]
Issue 3: Low Yield or Incomplete Reaction in Click Chemistry

Users may experience low yields or incomplete reactions when using Z-L-Aha-OH in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Potential Causes:

  • Oxidation of the Cu(I) catalyst to the inactive Cu(II) state.

  • Poor quality or degradation of reagents.

  • Steric hindrance around the azide or alkyne reaction partner.

  • Incompatible buffer components.

Recommended Solutions:

SolutionDetailed Explanation
Use Fresh Reagents Prepare fresh solutions of the copper catalyst (e.g., CuSO₄) and the reducing agent (e.g., sodium ascorbate) immediately before use. Sodium ascorbate solutions are particularly prone to oxidation.
Include a Ligand Use a stabilizing ligand for the copper(I) catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), to protect the Cu(I) from oxidation and improve reaction efficiency.
Degas Solutions Remove dissolved oxygen from all reaction buffers and solutions by sparging with an inert gas (e.g., argon or nitrogen) or by using a freeze-pump-thaw method. This will minimize the oxidation of the Cu(I) catalyst.
Optimize Reaction Conditions Adjust the concentrations of the reactants. An excess of the alkyne-containing molecule is often used. Vary the reaction time and temperature. While many click reactions are fast at room temperature, some may benefit from longer incubation or gentle heating.
Check Buffer Compatibility Some buffer components, particularly those containing chelating agents like EDTA or high concentrations of certain amino acids, can interfere with the copper catalyst. If possible, perform the reaction in a non-chelating buffer or perform a buffer exchange step prior to the click reaction.

Experimental Protocols

Protocol 1: Liberation of Free Z-L-Aha-OH from its DCHA Salt

This protocol is necessary before using Z-L-Aha-OH in reactions that require the free carboxylic acid, such as peptide coupling.

Materials:

  • Z-L-Aha-OH (DCHA)

  • Ethyl acetate (EtOAc)

  • 10% aqueous citric acid solution or 5% aqueous potassium bisulfate (KHSO₄) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend Z-L-Aha-OH (DCHA) in ethyl acetate (approximately 10 mL of EtOAc per 1 g of the salt).

  • Transfer the suspension to a separatory funnel.

  • Add an equal volume of the 10% citric acid or 5% KHSO₄ solution.

  • Shake the funnel vigorously for 1-2 minutes. The solid should dissolve as the DCHA is protonated and moves into the aqueous layer, while the free Z-L-Aha-OH remains in the ethyl acetate layer.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the organic layer twice with deionized water to remove any remaining acid and DCHA salt.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.

  • Filter the solution to remove the drying agent.

  • Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the free Z-L-Aha-OH, which may be a solid or a viscous oil.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for labeling an alkyne-modified biomolecule with Z-L-Aha-OH.

Materials:

  • Z-L-Aha-OH (free acid or DCHA salt can be used, as the reaction is typically performed in a buffered solution)

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare stock solutions of all reagents in degassed buffer or water.

    • Z-L-Aha-OH: 10 mM

    • Alkyne-biomolecule: 1 mg/mL (or desired concentration)

    • CuSO₄: 50 mM

    • Sodium ascorbate: 500 mM (prepare fresh)

    • THPTA/TBTA: 50 mM

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-biomolecule to a final concentration of 10-50 µM.

    • Z-L-Aha-OH to a final concentration of 100-500 µM (10-fold excess).

    • THPTA/TBTA to a final concentration of 500 µM.

    • CuSO₄ to a final concentration of 100 µM.

  • Vortex the mixture gently.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • The reaction can be stopped by adding a chelating agent like EDTA or by proceeding directly to a purification step (e.g., dialysis, size-exclusion chromatography) to remove excess reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start with Z-L-Aha-OH (DCHA) free_acid Liberate Free Acid (Protocol 1) start->free_acid If required cell_culture Metabolic Labeling in Cell Culture start->cell_culture Direct use bioconjugation Bioconjugation (e.g., Click Chemistry) free_acid->bioconjugation purification Purification bioconjugation->purification cell_culture->purification analysis Analysis (e.g., MS, SDS-PAGE) purification->analysis

General experimental workflow for using Z-L-Aha-OH (DCHA).

troubleshooting_logic cluster_azide Azide Group Issues cluster_z_group Z-Group Issues cluster_click Click Chemistry Issues start Experiment Issue azide_reduction Azide Reduction? start->azide_reduction z_cleavage Z-Group Cleavage? start->z_cleavage low_yield Low Click Yield? start->low_yield sol_azide Avoid Thiols Use TCEP azide_reduction->sol_azide sol_z Maintain Neutral pH Avoid Harsh Reagents z_cleavage->sol_z sol_click Use Fresh Reagents Add Ligand Degas Solutions low_yield->sol_click

Troubleshooting logic for common side reactions.

References

Technical Support Center: Z-L-Aha-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using Z-L-Aha-OH (N-α-benzyloxycarbonyl-L-azidohomoalanine) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Is the Z-group (benzyloxycarbonyl) on Z-L-Aha-OH stable during standard Fmoc-SPPS?

A: Yes, the Z-group is a benzyloxycarbonyl protecting group that is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the standard acidic conditions used for cleavage from most resins (e.g., Trifluoroacetic acid - TFA).

Q2: Is the azido group of Z-L-Aha-OH stable throughout the SPPS workflow?

A: The azide group is generally robust and stable under the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc removal and cleavage with a high concentration of TFA.[1] However, the choice of scavengers used during the final TFA cleavage is critical, as some can reduce the azide group.[1]

Q3: My peptide containing Z-L-Aha-OH shows a mass corresponding to the reduction of the azide to an amine. What is the likely cause?

A: The most common cause of the reduction of an azide to an amine during SPPS is the use of thiol-based scavengers in the final cleavage cocktail.[1] Scavengers like 1,2-ethanedithiol (EDT) are particularly problematic and can lead to significant reduction of the azide group.[1][2][3]

Q4: How can I prevent the reduction of the azido group during cleavage?

A: To prevent azide reduction, it is crucial to select appropriate scavengers for your cleavage cocktail.

  • Avoid: Thiol-based scavengers, especially 1,2-ethanedithiol (EDT).

  • Recommended: A scavenger cocktail containing Triisopropylsilane (TIS) and water is generally safe for peptides containing an azido group.[1] If a thiol scavenger is necessary for protecting other sensitive residues like tryptophan, Dithiothreitol (DTT) is a much safer alternative to EDT and causes significantly less azide reduction.[1]

Q5: I am observing poor coupling efficiency when trying to incorporate Z-L-Aha-OH into my peptide sequence. What could be the issue and how can I improve it?

A: Poor coupling of Z-L-Aha-OH can be due to several factors, including steric hindrance from the Z-group. Here are some troubleshooting steps:

  • Increase Coupling Time: Extend the coupling reaction time to allow for complete incorporation.

  • Double Coupling: Perform a second coupling step to ensure maximum efficiency.

  • Choice of Coupling Reagent: Use a more potent coupling reagent. Carbodiimide reagents like DCC and DIC in the presence of an additive like HOBt or Oxyma are standard.[4] For difficult couplings, consider using phosphonium or uronium salt-based reagents like HBTU, HATU, or PyBOP, which are known for their high efficiency.

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction to completion.[5]

Q6: Can the use of piperidine for Fmoc deprotection lead to any side reactions with the azido group?

A: While generally stable, there have been reports of an elimination of the azide ion from peptides with an N-terminal α-azidoaspartate residue upon treatment with reagents commonly used for Fmoc removal. While Z-L-Aha-OH is not an α-azidoaspartate, it is a good practice to keep deprotection times to the minimum required for complete Fmoc removal to minimize the risk of any potential side reactions.

Data Presentation

Table 1: Effect of Thiol Scavengers on Azide Group Stability During TFA Cleavage

Thiol ScavengerPeptide Sequence ContextObserved Azide Reduction (%)Reference
1,2-Ethanedithiol (EDT)Various peptide sequencesUp to 50%[1][2]
Dithiothreitol (DTT)Various peptide sequencesMinimal to none[1]
ThioanisoleVarious peptide sequencesMinimal to none[1]

Data is estimated from published findings and represents the conversion of the azide to the corresponding amine during TFA-mediated cleavage.[1]

Experimental Protocols

Protocol 1: Coupling of Z-L-Aha-OH in Fmoc-SPPS

This protocol outlines a general procedure for the manual coupling of Z-L-Aha-OH.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Z-L-Aha-OH (3-5 equivalents relative to resin loading) and an activating agent such as HOBt or Oxyma (3-5 equivalents) in DMF.

    • Add the coupling reagent, for example, DIC (3-5 equivalents), to the amino acid solution and allow to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated Z-L-Aha-OH solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

  • Capping (Optional): If the Kaiser test is positive, indicating incomplete coupling, cap the unreacted amines using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.

Protocol 2: Cleavage of a Peptide Containing Z-L-Aha-OH from the Resin

This protocol is designed to cleave the peptide from the resin while preserving the Z-group and the azido functionality.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard cleavage that is safe for the azido group, use the following ratio:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Deionized Water

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the suspension at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

  • Peptide Isolation:

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.

    • Dry the final peptide product under vacuum.

Visualizations

SPPS_Workflow_with_Z_L_Aha_OH Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling_AA Couple Next Fmoc-AA-OH Wash1->Coupling_AA Wash2 DMF Wash Coupling_AA->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Repeat->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 Coupling_Aha Couple Z-L-Aha-OH Wash3->Coupling_Aha Wash4 DMF Wash Coupling_Aha->Wash4 Deprotection3 Final Fmoc Deprotection Wash4->Deprotection3 Wash5 DMF/DCM Wash Deprotection3->Wash5 Cleavage Cleavage (TFA/TIS/H2O) Wash5->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Peptide Final Peptide Precipitation->Peptide

Caption: SPPS workflow for incorporating Z-L-Aha-OH.

Troubleshooting_Z_L_Aha_OH cluster_coupling Coupling Issues cluster_cleavage Cleavage/Final Product Issues Start Problem Encountered with Z-L-Aha-OH Containing Peptide IncompleteCoupling Incomplete Coupling (Positive Kaiser Test) Start->IncompleteCoupling AzideReduction Mass Spec Shows Azide Reduction (M-26) Start->AzideReduction Sol_CouplingTime Increase Coupling Time IncompleteCoupling->Sol_CouplingTime Sol_DoubleCouple Perform Double Coupling IncompleteCoupling->Sol_DoubleCouple Sol_Reagent Use Stronger Coupling Reagent (e.g., HATU, PyBOP) IncompleteCoupling->Sol_Reagent CheckScavenger Check Cleavage Cocktail Scavenger AzideReduction->CheckScavenger IsEDT Is EDT present? CheckScavenger->IsEDT IsEDT->AzideReduction No, investigate other causes UseSafeScavenger Replace with TIS/H2O or DTT if thiol is needed IsEDT->UseSafeScavenger Yes

Caption: Troubleshooting logic for Z-L-Aha-OH in SPPS.

References

Technical Support Center: Purification of Z-L-Aha-OH Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Z-L-Aha-OH labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying peptides labeled with Z-L-Aha-OH?

A1: The main challenges in purifying Z-L-Aha-OH labeled peptides stem from the physicochemical properties of the label and the peptide itself. The benzyloxycarbonyl (Z) group is bulky and hydrophobic, which can lead to several issues:

  • Poor Solubility: The hydrophobicity of the Z-group can decrease the peptide's solubility in aqueous solutions commonly used in reversed-phase HPLC.[1][2]

  • Aggregation: The increased hydrophobicity can promote intermolecular interactions, leading to peptide aggregation. This is a significant challenge that can result in low yields and difficult purification.[3][4]

  • Strong Retention in RP-HPLC: The hydrophobic nature of the Z-group can cause the peptide to bind strongly to the stationary phase of a reversed-phase column, requiring high concentrations of organic solvent for elution.

Q2: How stable is the azide group of L-Aha-OH during solid-phase peptide synthesis (SPPS) and purification?

A2: The azide functional group is generally stable under the standard conditions of Fmoc-SPPS, including the repetitive cycles of Fmoc deprotection with piperidine and standard coupling reactions.[5] However, the most common side reaction is the reduction of the azide group to a primary amine (-NH₂) during the final trifluoroacetic acid (TFA) cleavage from the solid support.[5][6][7] This results in a mass decrease of 26 Da in the final product.

Q3: Is the benzyloxycarbonyl (Z) group stable during the final TFA cleavage?

A3: Yes, the Z-group is generally stable under the acidic conditions of TFA cleavage used in Fmoc-based SPPS.[8] This allows for the synthesis of N-terminally Z-protected peptides where the Z-group is retained on the final cleaved peptide.

Q4: What are the common impurities encountered during the purification of Z-L-Aha-OH labeled peptides?

A4: Common impurities can include:

  • Deletion sequences: Incomplete coupling reactions during SPPS can lead to peptides missing one or more amino acids.

  • Truncated sequences: Premature termination of the peptide chain synthesis.

  • Peptides with azide reduction: As mentioned in Q2, the azide group can be reduced to an amine during TFA cleavage, leading to a significant impurity.[5][6][7]

  • Incompletely deprotected peptides: Residual side-chain protecting groups that were not fully removed during cleavage.

  • By-products from scavengers: Scavengers used in the cleavage cocktail can sometimes react with the peptide.

Q5: How can I improve the solubility of my Z-L-Aha-OH labeled peptide for HPLC purification?

A5: To improve solubility, consider the following strategies:

  • Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the HPLC mobile phase.[2]

  • Use of Chaotropic Agents: For severe aggregation, chaotropic agents like guanidinium chloride or urea can be added to the sample and mobile phases to disrupt hydrogen bonding.[1] Note that these may need to be removed in a subsequent step.

  • Optimize Mobile Phase Composition: Increasing the percentage of organic solvent (e.g., acetonitrile) in the initial mobile phase can help solubilize hydrophobic peptides.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Z-L-Aha-OH Labeled Peptide
Potential Cause Recommended Solution
Peptide Aggregation Incorporate chaotropic agents (e.g., 6M guanidinium chloride) in the initial solubilization buffer.[1] Work with dilute concentrations of the peptide during purification.[1]
Azide Reduction during Cleavage Avoid thiol-based scavengers like 1,2-ethanedithiol (EDT) in the TFA cleavage cocktail.[5][6] Use scavengers compatible with the azide group, such as triisopropylsilane (TIS) and water.[6] Dithiothreitol (DTT) may also be a suitable alternative to EDT.[6]
Poor Solubility Test solubility in various organic solvents (DMSO, DMF, acetonitrile) before HPLC.[2] Use a higher initial concentration of organic solvent in the HPLC gradient.
Incomplete Coupling during SPPS For difficult couplings, consider double coupling or using a more potent coupling reagent like HATU.
Problem 2: Poor Peak Shape and Resolution in HPLC
Potential Cause Recommended Solution
Peptide Aggregation on Column Add a small percentage of an organic modifier like isopropanol to the mobile phase. Optimize the gradient to be shallower, allowing for better separation of closely eluting species.
Strong Hydrophobic Interactions Use a column with a shorter alkyl chain (e.g., C8 instead of C18). Increase the column temperature (e.g., to 40-50 °C) to reduce viscosity and improve peak shape.
Ion Pairing Issues Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) in both mobile phases to ensure sharp peaks.
Column Overloading Reduce the amount of peptide injected onto the column. Perform multiple smaller injections instead of one large injection.

Quantitative Data Summary

The following table provides representative data for the purification of a Z-L-Aha-OH labeled peptide using reversed-phase HPLC. Actual results may vary depending on the specific peptide sequence and instrumentation.

Parameter Condition 1 (Standard) Condition 2 (Optimized for Hydrophobic Peptide)
Column C18, 5 µm, 100 Å, 4.6 x 250 mmC8, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile/Isopropanol (3:1)
Gradient 10-60% B over 30 min20-70% B over 40 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection 220 nm220 nm and 254 nm (for Z-group)
Crude Purity ~50%~50%
Purity after 1st Pass ~85%~92%
Final Purity >95%>98%
Overall Yield ~20%~25%

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of Z-L-Aha-OH Labeled Peptides

Objective: To purify the target peptide to >95% purity.

Materials:

  • Crude Z-L-Aha-OH labeled peptide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO.

    • Dilute the dissolved peptide with Mobile Phase A to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Equilibrate the C18 column with 90% Mobile Phase A and 10% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

    • Inject the prepared sample onto the column.

    • Run a linear gradient from 10% to 60% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 220 nm.

    • Collect fractions corresponding to the major peak.

  • Purity Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using an analytical HPLC method.

    • Pool the fractions with the desired purity (>95%).

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (SPPS) with Z-L-Aha-OH cleavage TFA Cleavage (non-thiol scavengers) synthesis->cleavage solubilization Solubilization of Crude Peptide (e.g., in DMSO) cleavage->solubilization hplc Reversed-Phase HPLC solubilization->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Z-L-Aha-OH Peptide lyophilization->final_product

Caption: Experimental workflow for the synthesis and purification of Z-L-Aha-OH labeled peptides.

signaling_pathway cluster_cell Cellular Application cluster_detection Detection via Click Chemistry peptide Z-L-Aha-OH Labeled Peptide gpcr G-Protein Coupled Receptor (GPCR) peptide->gpcr Binding click_reaction Click Reaction (Azide-Alkyne Cycloaddition) peptide->click_reaction Post-lysis or in situ labeling g_protein G-Protein gpcr->g_protein Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction detection Detection/Isolation (Fluorescence Microscopy or Affinity Purification) click_reaction->detection probe Fluorescent or Biotinylated Alkyne Probe probe->click_reaction

Caption: Use of Z-L-Aha-OH labeled peptides in studying a generic GPCR signaling pathway.

References

Technical Support Center: SPAAC Reactions with Z-L-Aha-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Z-L-Aha-OH (N-carboxybenzyl-L-azidohomoalanine) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is Z-L-Aha-OH and why is it used in SPAAC reactions?

Z-L-Aha-OH is an unnatural amino acid that contains an azide moiety. It serves as a bioorthogonal handle that can be incorporated into peptides and proteins. The azide group reacts specifically with a strained alkyne, such as dibenzocyclooctyne (DBCO), through a copper-free click chemistry reaction known as SPAAC.[1][2] This allows for the precise labeling and conjugation of biomolecules under physiological conditions.[1] The "Z" or "Cbz" group (carboxybenzyl) is a common protecting group for the amine, which can be removed later if necessary.

Q2: Is the SPAAC reaction with Z-L-Aha-OH truly copper-free and biocompatible?

Yes, a key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, which is necessary for the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3] This makes SPAAC highly suitable for applications in living systems, such as live-cell imaging and in vivo studies, as it minimizes cellular toxicity.[1]

Q3: What factors influence the rate of the SPAAC reaction?

Several factors can affect the kinetics of a SPAAC reaction:

  • Reactant Concentration: Higher concentrations of both the Z-L-Aha-OH and the cyclooctyne partner will increase the reaction rate.[4]

  • Temperature: Increasing the temperature (e.g., from room temperature to 37°C) can accelerate the reaction, but the thermal stability of the biomolecules involved must be considered.[4]

  • pH: The optimal pH for SPAAC reactions is typically in the physiological range (pH 7-8.5). Extreme pH values can affect the stability of the reactants and the biomolecule of interest.

  • Solvent: While SPAAC is effective in aqueous buffers, the addition of organic co-solvents like DMSO may be necessary to dissolve hydrophobic reactants, although high concentrations can be detrimental to proteins.[5]

  • Choice of Cyclooctyne: Different strained alkynes exhibit varying reaction kinetics. For instance, derivatives like DIBO and DBCO are known for their fast reaction rates.[6][7]

Q4: Can I monitor the progress of my SPAAC reaction in real-time?

Yes, if you are using a DBCO-functionalized reagent, you can monitor the reaction by UV-Vis spectrophotometry. DBCO has a characteristic absorbance peak at approximately 309-310 nm, which disappears as it reacts with the azide.[4][5][8] This allows for real-time kinetic analysis. Alternatively, inline ATR-IR spectroscopy can be used to monitor the disappearance of the characteristic azide peak around 2100 cm⁻¹.[9]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Poor solubility of Z-L-Aha-OH. The carboxybenzyl (Z) group makes this reagent significantly more hydrophobic than its unprotected counterpart (L-Azidohomoalanine hydrochloride).[10][11]1. Use a Co-solvent: Dissolve the Z-L-Aha-OH in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer.[12] Keep the final concentration of the organic solvent as low as possible (ideally <20%) to avoid denaturing your biomolecule.[5]2. Slow Addition: Add the dissolved Z-L-Aha-OH solution dropwise to the reaction mixture while gently stirring to prevent precipitation.[13]
Low Reactant Concentration. The reaction rate is dependent on the concentration of both the azide and the alkyne.1. Increase Stoichiometry: Use a molar excess (e.g., 1.5 to 10-fold) of the less critical or more soluble component to drive the reaction to completion.[4]2. Concentrate the Reaction: If possible, perform the reaction in a smaller volume to increase the effective concentration of the reactants.
Steric Hindrance. The bulky Z-group or the structure of the biomolecule near the azide may impede the approach of the cyclooctyne.[14][15]1. Introduce a Spacer: If designing the experiment from scratch, consider using a Z-L-Aha-OH derivative with a PEG spacer to extend the azide away from the potentially interfering groups.2. Optimize Reaction Time and Temperature: Increase the reaction time (e.g., incubate overnight at 4°C) or modestly increase the temperature (e.g., to 37°C) if your biomolecule is stable.[4]
Degraded Reagents. Azides are generally stable, but cyclooctynes can degrade over time, especially if exposed to moisture or oxidizing conditions.1. Use Fresh Reagents: Prepare fresh solutions of your cyclooctyne reagent before each experiment.2. Proper Storage: Store cyclooctyne reagents, especially in solid form, at -20°C and protected from light and moisture.
Problem 2: Poor Solubility of Z-L-Aha-OH Reagent

This is a common challenge due to the hydrophobic nature of the carboxybenzyl (Z) protecting group.

G start Start: Z-L-Aha-OH powder test_small Test solubility on a small aliquot first start->test_small dissolve_dmso Dissolve Z-L-Aha-OH in a minimal volume of a compatible organic solvent (e.g., DMSO, DMF) test_small->dissolve_dmso add_dropwise Slowly add the organic solution dropwise to the stirring aqueous buffer dissolve_dmso->add_dropwise observe Observe for precipitation add_dropwise->observe success Solution is clear. Proceed with reaction. observe->success No precipitate Precipitation occurs observe->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot option1 Increase final co-solvent percentage (if biomolecule tolerates it) troubleshoot->option1 option2 Decrease the final concentration of Z-L-Aha-OH troubleshoot->option2 option3 Try a different co-solvent (e.g., DMF, NMP) troubleshoot->option3 G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Purification & Analysis prep_aha Dissolve Z-L-Aha-OH in minimal DMSO mix Add Z-L-Aha-OH stock dropwise to protein solution prep_aha->mix prep_protein Prepare DBCO-Protein in aqueous buffer (pH 7.4) prep_protein->mix incubate Incubate at RT (2-4h) or 4°C (overnight) mix->incubate purify Purify via Size-Exclusion Chromatography or Dialysis incubate->purify analyze Analyze product (e.g., SDS-PAGE, Mass Spectrometry) purify->analyze

References

Technical Support Center: Optimizing Z-L-Aha-OH Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-L-Aha-OH (N-Carbobenzyloxy-L-azidohomoalanine) labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is Z-L-Aha-OH and how does it work?

Z-L-Aha-OH is a protected version of L-azidohomoalanine (AHA), an analog of the amino acid methionine. The "Z" or "Cbz" (Carbobenzyloxy) group protects the amino group of AHA.[1][2] When introduced to cell culture, it is believed that intracellular esterases cleave the Z-group, releasing L-Aha.[3] This L-Aha is then incorporated into newly synthesized proteins by the cellular translational machinery in place of methionine.[4][5] The azide group on the incorporated AHA serves as a bio-orthogonal handle for "click" chemistry, allowing for the covalent attachment of a fluorescent probe or biotin for visualization and purification of nascent proteins.[4]

Q2: Why should I use Z-L-Aha-OH instead of L-Aha?

The Carbobenzyloxy (Z) protecting group is a well-established protecting group in peptide synthesis that provides stability to the amino acid.[1][] While not definitively proven in all cell lines, the protected form may offer advantages in terms of stability in culture medium. However, the free carboxylic acid ("-OH") may result in lower cell permeability compared to esterified forms of AHA.[7][8] The choice between Z-L-Aha-OH and other AHA derivatives may depend on the specific cell type and experimental conditions.

Q3: What are the critical parameters for successful Z-L-Aha-OH labeling?

Several factors influence the efficiency of Z-L-Aha-OH labeling:

  • Cell Health: Healthy, actively dividing cells will have higher rates of protein synthesis and therefore, higher incorporation of Z-L-Aha-OH.[9]

  • Methionine Depletion: It is crucial to culture cells in methionine-free medium prior to and during labeling to reduce competition between endogenous methionine and Z-L-Aha-OH for incorporation into proteins.[4][10]

  • Z-L-Aha-OH Concentration: The optimal concentration needs to be determined empirically for each cell type, balancing labeling efficiency with potential cytotoxicity.

  • Labeling Duration: The incubation time will depend on the rate of protein synthesis in your cell line and the desired level of labeling.

  • Click Chemistry Reagents: The quality and concentration of the copper catalyst, ligand, reducing agent, and the alkyne probe are critical for a successful click reaction.

Q4: Can Z-L-Aha-OH be toxic to my cells?

While AHA itself is generally considered non-toxic at optimal concentrations, high concentrations or prolonged exposure to any metabolic labeling reagent can potentially affect cell health.[4] It is recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration of Z-L-Aha-OH for your specific cell line and experimental duration.

Troubleshooting Guides

Problem 1: Low or No Fluorescence/Biotin Signal

A weak or absent signal is a common issue in metabolic labeling experiments. The following guide will help you identify the potential cause and find a solution.

Troubleshooting Workflow for Low Signal

LowSignalTroubleshooting Start Low or No Signal Detected CheckCells Assess Cell Health and Protein Synthesis Start->CheckCells CheckIncorporation Verify Z-L-Aha-OH Incorporation CheckClickReaction Verify Click Reaction Efficiency CheckIncorporation->CheckClickReaction Incorporation confirmed OptimizeLabeling Optimize Labeling Conditions CheckIncorporation->OptimizeLabeling Low or no incorporation OptimizeClick Optimize Click Reaction Conditions CheckClickReaction->OptimizeClick Click reaction is inefficient SolutionFound Problem Resolved CheckClickReaction->SolutionFound Click reaction is efficient CheckCells->CheckIncorporation Cells are healthy CheckCells->OptimizeLabeling Low viability or protein synthesis OptimizeLabeling->SolutionFound OptimizeClick->SolutionFound

A step-by-step guide to troubleshooting low signal intensity.

Possible Causes and Solutions

Potential Cause Suggested Solution
Inefficient Z-L-Aha-OH Incorporation
Incomplete Methionine DepletionEnsure you are using methionine-free media and consider increasing the depletion time (30-60 minutes is a good starting point).[4][10] Use dialyzed fetal bovine serum (dFBS) to avoid residual methionine.[10]
Suboptimal Z-L-Aha-OH ConcentrationTitrate the Z-L-Aha-OH concentration. Start with a range of 25-100 µM and assess both signal intensity and cell viability.[4]
Insufficient Labeling TimeIncrease the incubation time with Z-L-Aha-OH. This will depend on the protein synthesis rate of your cells.
Poor Cell PermeabilityThe free carboxylic acid of Z-L-Aha-OH may limit its passive diffusion across the cell membrane.[7][8] Consider comparing with an esterified form of L-Aha, which may have better permeability.
Inefficient Click Reaction
Inactive Copper CatalystUse freshly prepared solutions, especially the sodium ascorbate solution, as it is prone to oxidation.[7] Ensure the copper is in the correct +1 oxidation state for the reaction.
Incorrect Reagent RatiosOptimize the concentrations of copper, ligand (e.g., THPTA or TBTAA), and the alkyne probe. A ligand-to-copper ratio of at least 5:1 is often recommended to protect the copper (I) and prevent cell damage.[7]
Interfering Buffer ComponentsAvoid using buffers containing chelating agents like EDTA or high concentrations of thiols (e.g., DTT) which can interfere with the copper catalyst.[7][9] If thiols are present, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[7]
Low Protein Synthesis
Poor Cell HealthEnsure cells are healthy, within a low passage number, and not overly confluent.[9] Perform a viability assay to confirm cell health.
Experimental TreatmentIf your experiment involves treating the cells with a compound, it may be inhibiting protein synthesis. Include a positive control of untreated cells to verify this.
Problem 2: High Background Signal

High background can mask your specific signal and lead to false positives. This is often due to non-specific binding of the detection reagent or issues with the click reaction components.

Troubleshooting Workflow for High Background

HighBackgroundTroubleshooting Start High Background Signal CheckNegativeControl Analyze Negative Control (no Z-L-Aha-OH) Start->CheckNegativeControl ReduceProbeConc Decrease Alkyne Probe Concentration CheckNegativeControl->ReduceProbeConc High signal in negative control OptimizeClick Optimize Click Reaction Components CheckNegativeControl->OptimizeClick Low signal in negative control, high in sample IncreaseWashes Increase Post-Reaction Washes ReduceProbeConc->IncreaseWashes CheckReagents Check Reagent Purity IncreaseWashes->CheckReagents SolutionFound Problem Resolved OptimizeClick->SolutionFound CheckReagents->SolutionFound

A decision tree for addressing high background fluorescence or biotin signal.

Possible Causes and Solutions

Potential Cause Suggested Solution
Non-Specific Probe Binding
High Alkyne Probe ConcentrationTitrate the concentration of your fluorescent or biotinylated alkyne probe to find the lowest concentration that still provides a good signal-to-noise ratio.
Insufficient WashingIncrease the number and duration of wash steps after the click reaction to remove unbound probe. Consider adding a mild detergent like Tween-20 to your wash buffer.
Click Reaction Issues
Excess CopperFree copper ions can sometimes cause background fluorescence or bind non-specifically to proteins. Ensure you are using a copper-chelating ligand (like THPTA) in sufficient excess (at least 5:1 ligand to copper) to minimize free copper.[7]
Impure ReagentsUse high-purity reagents. Impurities in the alkyne probe or other components can contribute to background.
Cellular Autofluorescence
Intrinsic Cellular FluorescenceIf performing fluorescence microscopy, acquire an image of your cells before the click reaction to assess the level of natural autofluorescence. You may need to use a fluorophore with a longer wavelength (e.g., in the red or far-red spectrum) to minimize this.

Experimental Protocols

Protocol 1: Z-L-Aha-OH Metabolic Labeling of Adherent Mammalian Cells

This protocol provides a general guideline. Optimization of concentrations and incubation times is recommended for each cell line.

Workflow for Z-L-Aha-OH Labeling and Detection

ExperimentalWorkflow Start Start: Healthy Adherent Cells MetDepletion 1. Methionine Depletion Start->MetDepletion Labeling 2. Z-L-Aha-OH Labeling MetDepletion->Labeling Lysis 3. Cell Lysis Labeling->Lysis ClickReaction 4. Click Chemistry Reaction Lysis->ClickReaction Analysis 5. Downstream Analysis (SDS-PAGE, Western Blot, Microscopy) ClickReaction->Analysis

A summary of the key steps in a Z-L-Aha-OH labeling experiment.

Materials:

  • Z-L-Aha-OH

  • Methionine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • Click chemistry reagents (Copper (II) sulfate, THPTA or other ligand, Sodium Ascorbate, Alkyne probe)

Procedure:

  • Cell Seeding: Plate cells to be 70-80% confluent at the time of labeling.

  • Methionine Depletion:

    • Aspirate the growth medium.

    • Wash cells once with warm PBS.

    • Add pre-warmed methionine-free DMEM supplemented with dFBS.

    • Incubate for 30-60 minutes at 37°C.[10]

  • Z-L-Aha-OH Labeling:

    • Prepare the labeling medium by dissolving Z-L-Aha-OH in methionine-free DMEM to the desired final concentration (e.g., 50 µM).

    • Remove the depletion medium and add the labeling medium.

    • Incubate for the desired time (e.g., 4-18 hours) at 37°C.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer with protease inhibitors.

    • Scrape cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Click Chemistry Reaction:

    • In a microfuge tube, add a defined amount of protein lysate (e.g., 50 µg).

    • Add the click chemistry reagents in the following order, vortexing briefly after each addition:

      • Alkyne probe (e.g., fluorescent alkyne or biotin-alkyne)

      • Copper (II) sulfate

      • Ligand (e.g., THPTA)

      • Sodium ascorbate (freshly prepared) to initiate the reaction.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Downstream Analysis: The labeled proteins are now ready for analysis by SDS-PAGE, western blotting, or mass spectrometry. For microscopy, the click reaction is performed on fixed and permeabilized cells on coverslips.

Protocol 2: Cytotoxicity Assay

It is crucial to determine the optimal, non-toxic concentration of Z-L-Aha-OH for your cells. A simple MTT or MTS assay can be used for this purpose.

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • The next day, treat the cells with a range of Z-L-Aha-OH concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) in your standard labeling medium.

  • Incubate for the intended duration of your labeling experiment (e.g., 18 hours).

  • Perform a standard cell viability assay (e.g., MTT, MTS, or a luciferase-based assay for ATP content) according to the manufacturer's instructions.

  • Calculate the percentage of viable cells for each concentration relative to the untreated control. The highest concentration that does not significantly reduce cell viability should be used for your labeling experiments.

Quantitative Data Summary

The optimal concentrations for Z-L-Aha-OH labeling and the subsequent click reaction can vary between cell types and experimental setups. The following tables provide a starting point for optimization.

Table 1: Recommended Concentration Ranges for Z-L-Aha-OH Labeling

Parameter Recommended Range Notes
Z-L-Aha-OH Concentration25 - 100 µMHigher concentrations may increase signal but also risk cytotoxicity. Determine empirically for your cell line.[4]
Methionine Depletion Time30 - 60 minutesEssential for efficient incorporation of Z-L-Aha-OH.[10]
Labeling Duration4 - 24 hoursDependent on the rate of protein synthesis and turnover in your cells.

Table 2: Recommended Reagent Concentrations for Copper-Catalyzed Click Chemistry (CuAAC)

Reagent Stock Solution Final Concentration Notes
Alkyne Probe10 mM in DMSO2 - 50 µMHigher concentrations can lead to increased background.
Copper (II) Sulfate50 mM in H₂O100 µM - 1 mM
Ligand (e.g., THPTA)50 mM in H₂O500 µM - 5 mMMaintain at least a 5:1 molar ratio of ligand to copper.[7]
Sodium Ascorbate500 mM in H₂O1 - 5 mMAlways prepare fresh.[7]

Disclaimer: This technical support guide provides general recommendations. All protocols should be optimized for your specific experimental system.

References

stability issues of Z-L-Aha-OH under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Z-L-Aha-OH under different pH conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of Z-L-Aha-OH in my aqueous solution over time. What could be the cause?

A1: Z-L-Aha-OH, being a hydroxamic acid derivative, is susceptible to hydrolysis, which can lead to its degradation. The rate of this degradation is often dependent on the pH of the solution. It is also possible that other components in your solution are reacting with the Z-L-Aha-OH. We recommend performing a pH stability study to determine the optimal pH for your experiments.

Q2: What is the primary degradation pathway for Z-L-Aha-OH in aqueous solutions?

A2: The most common degradation pathway for hydroxamic acids in aqueous media is hydrolysis. This reaction typically yields the corresponding carboxylic acid and hydroxylamine.[1] The reaction rate can be influenced by both acidic and basic conditions.

Q3: How does pH affect the stability of Z-L-Aha-OH?

A3: The stability of hydroxamic acids is generally pH-dependent. In acidic conditions, the keto tautomer of the hydroxamic acid is more prevalent, while the iminol form is favored in basic conditions.[2][3] Both acidic and basic conditions can catalyze the hydrolysis of the hydroxamic acid functional group.[4] Extreme pH values (highly acidic or highly basic) are likely to accelerate the degradation of Z-L-Aha-OH.

Q4: What is the recommended pH range for storing stock solutions of Z-L-Aha-OH?

A4: To determine the optimal pH for storage, a stability study across a range of pH values is recommended. Generally, a pH closer to neutral (pH 6-7.5) may offer better stability by minimizing acid and base-catalyzed hydrolysis. However, this should be confirmed experimentally for your specific concentration and storage conditions.

Q5: Can I use buffers to maintain the pH of my Z-L-Aha-OH solution?

A5: Yes, using a buffer system is highly recommended to maintain a constant pH and improve the reproducibility of your experiments. When selecting a buffer, ensure that the buffer components themselves do not react with Z-L-Aha-OH. Phosphate or citrate buffers are common starting points.

Troubleshooting Guide: Investigating Z-L-Aha-OH Instability

If you are encountering stability issues with Z-L-Aha-OH, the following guide provides a systematic approach to troubleshoot and determine the optimal conditions for your experiments.

Step 1: Preliminary Stability Assessment

Before conducting a full pH profile, perform a simple experiment to confirm instability.

  • Prepare a solution of Z-L-Aha-OH in your typical experimental buffer or solvent.

  • Divide the solution into two aliquots.

  • Analyze one aliquot immediately using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration (T=0).

  • Store the second aliquot under your standard experimental conditions (e.g., 25°C or 37°C).

  • Analyze the second aliquot after a set period (e.g., 24 hours) and compare the concentration to the initial measurement.

A significant decrease in concentration suggests a stability issue that warrants further investigation.

Step 2: Comprehensive pH Stability Study

This study will help you identify the pH at which Z-L-Aha-OH is most stable. A detailed protocol is provided in the "Experimental Protocols" section below.

Step 3: Analysis of Degradation Products

Identifying the degradation products can confirm the degradation pathway. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to identify the carboxylic acid and hydroxylamine products resulting from hydrolysis.

Data Presentation

The results of a pH stability study should be summarized in a clear and organized manner. The following table is an example of how to present the percentage of Z-L-Aha-OH remaining after a specific time at various pH values and temperatures.

pHTemperature (°C)% Remaining after 24h% Remaining after 48h% Remaining after 72h
3.02585.270.155.8
5.02595.891.587.3
7.42598.597.195.6
9.02590.381.272.5
3.03772.151.935.4
5.03790.782.475.1
7.43796.292.889.9
9.03781.566.754.3

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for Z-L-Aha-OH.

Experimental Protocols

Protocol: pH-Dependent Stability Study of Z-L-Aha-OH using HPLC

Objective: To determine the stability of Z-L-Aha-OH across a range of pH values at a given temperature.

Materials:

  • Z-L-Aha-OH

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Citrate buffer components (e.g., citric acid, sodium citrate)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid and sodium hydroxide (for pH adjustment)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Buffer Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7.4, 8, 9). Use citrate buffers for the acidic range and phosphate buffers for the neutral to slightly basic range. Adjust the final pH using HCl or NaOH.

  • Stock Solution Preparation:

    • Accurately weigh a known amount of Z-L-Aha-OH and dissolve it in a suitable organic solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution.

  • Sample Preparation:

    • For each pH value, dilute the Z-L-Aha-OH stock solution with the corresponding buffer to a final, known concentration (e.g., 10 µg/mL). Prepare enough volume for all time points.

  • Incubation:

    • Store the prepared samples at a constant temperature (e.g., 25°C or 37°C). Protect the samples from light if the compound is known to be light-sensitive.

  • HPLC Analysis:

    • At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.

    • Quench the degradation if necessary by adding an equal volume of cold mobile phase or a suitable organic solvent.

    • Analyze the samples by a validated stability-indicating HPLC method. An example of HPLC conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to separate the parent compound from its degradants (e.g., start with 95% A, ramp to 95% B).

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: Determined by UV-Vis scan of Z-L-Aha-OH (e.g., 254 nm).

      • Column Temperature: 30°C

  • Data Analysis:

    • Calculate the percentage of Z-L-Aha-OH remaining at each time point relative to the initial concentration (T=0).

    • Plot the percentage of Z-L-Aha-OH remaining versus time for each pH value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffers (pH 3-9) prep_samples Dilute Stock into each Buffer prep_buffer->prep_samples prep_stock Prepare Z-L-Aha-OH Stock Solution prep_stock->prep_samples incubate Incubate Samples at Constant Temp. prep_samples->incubate sampling Withdraw Aliquots at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining hplc->data_analysis

Caption: Experimental workflow for the pH stability study of Z-L-Aha-OH.

degradation_pathway Z_L_Aha_OH Z-L-Aha-OH (Hydroxamic Acid) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Z_L_Aha_OH->hydrolysis products Degradation Products hydrolysis->products carboxylic_acid Corresponding Carboxylic Acid products->carboxylic_acid hydroxylamine Hydroxylamine products->hydroxylamine

Caption: Potential hydrolytic degradation pathway of Z-L-Aha-OH.

References

Technical Support Center: Purification Strategies for Reactions Involving Z-L-Aha-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with Z-L-Aha-OH DCHA salt. The following sections address common issues related to removing excess starting material and byproducts from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is Z-L-Aha-OH (DCHA) and why is it used as a salt?

N-Carbobenzoxy-L-2-aminoheptanoic acid (Z-L-Aha-OH) is an N-protected amino acid. Like many protected amino acids, it can be an oil or an amorphous solid, which makes it difficult to purify, handle, and store. To overcome this, it is reacted with the strong organic base dicyclohexylamine (DCHA) to form a stable, crystalline dicyclohexylammonium salt (Z-L-Aha-OH·DCHA).[1][2] This salt form allows for effective purification via recrystallization, ensuring high purity of the starting material.[1]

Q2: I need to use Z-L-Aha-OH in my reaction. Can I use the DCHA salt directly?

No. Before it can be used in subsequent reactions, such as peptide synthesis, the free carboxylic acid (Z-L-Aha-OH) must be liberated from its DCHA salt.[2] The DCHA base would interfere with most coupling reactions. The process involves an acidic workup to protonate the amino acid's carboxyl group and remove the DCHA.

Q3: How do I convert the Z-L-Aha-OH (DCHA) salt to the free acid for my reaction?

The standard method is a liquid-liquid extraction using a suitable organic solvent and an aqueous acid solution. This procedure separates the free amino acid into the organic phase while the DCHA is protonated and extracted into the aqueous phase. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: I performed a reaction and now have unreacted Z-L-Aha-OH in my product mixture. How can I remove it?

The optimal method depends on the chemical properties of your desired product. The most common and robust method for purifying peptides and related molecules is chromatography.

  • Reversed-Phase HPLC (RP-HPLC): This is the standard technique for purifying peptides and complex organic molecules.[3] Separation is based on hydrophobicity. Since Z-L-Aha-OH is a relatively hydrophobic molecule, it will be well-retained on a C18 column and can be separated from more polar or significantly more hydrophobic products.[3]

  • Aqueous Wash (Base Extraction): If your desired product is neutral and not base-labile, you may be able to perform a mild basic wash. By washing the organic reaction mixture with a dilute aqueous base (e.g., 1% sodium bicarbonate), the acidic carboxyl group of the unreacted Z-L-Aha-OH will be deprotonated, making it soluble in the aqueous layer for removal.

  • Flash Chromatography: For larger scale purifications where the product has a significantly different polarity from Z-L-Aha-OH, silica gel flash chromatography can be an effective method.

Q5: Why is hydrochloric acid (HCl) not recommended for removing DCHA?

Using hydrochloric acid to wash away the DCHA is generally avoided. Dicyclohexylamine reacts with HCl to form dicyclohexylammonium chloride, a salt that is only sparingly soluble and can precipitate out of the solution, complicating the purification process.[2][4] It is better to use acids that form more soluble ammonium salts, such as phosphoric acid or potassium hydrogen sulfate (KHSO₄).[2][4]

Data Presentation

Table 1: Solubility Properties of Dicyclohexylamine (DCHA)
SolventSolubilityReference
WaterSlightly/Sparingly Soluble (0.8 - 1 g/L)[4][5][6]
Common Organic Solvents (Ethanol, Ether, Acetone, Chloroform)Soluble / Miscible[4][5]
Table 2: Comparison of Key Purification Techniques
FeatureReversed-Phase HPLC (RP-HPLC)Flash Column Chromatography
Principle Separation based on hydrophobicitySeparation based on polarity
Stationary Phase Typically C18-modified silicaSilica gel or Alumina
Mobile Phase Acetonitrile/Water or Methanol/Water gradientsGradients of organic solvents (e.g., Hexane/Ethyl Acetate)
Best For High-resolution purification of peptides and complex molecules[3]Large-scale purification of compounds with significant polarity differences
Advantages High purity achievable; automated systems available[3][7]High capacity; lower cost for large quantities
Disadvantages Lower capacity; requires specialized equipmentLower resolution; may not separate closely related compounds

Experimental Protocols

Protocol 1: Liberation of Z-L-Aha-OH from its DCHA Salt

This protocol outlines the standard procedure to convert the DCHA salt back into its free acid form, making it ready for use in synthesis.[2]

  • Suspension: Suspend one part of the Z-L-Aha-OH (DCHA) salt in 5-10 volume parts of an organic solvent like ethyl acetate or t-butyl methyl ether.

  • Acidification: While stirring vigorously, slowly add a 10% aqueous solution of phosphoric acid or 1M potassium hydrogen sulfate (KHSO₄) until the solid DCHA salt is completely dissolved and two clear liquid phases are visible.

  • pH Check: Check the pH of the lower aqueous phase. It should be acidic (pH 2-3) to ensure the complete protonation of the amino acid and conversion of DCHA to its salt.[2]

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

  • Organic Phase Washing:

    • Wash the organic phase once more with 2 volume parts of the acidic aqueous solution.

    • Wash the organic phase three times with 2 volume parts of water. The pH of the final aqueous wash should be ≥4.[2]

  • Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator). The resulting product, the free Z-L-Aha-OH, will likely be an oil or solid.[2]

Protocol 2: General Troubleshooting for Removing Excess Z-L-Aha-OH by RP-HPLC

This protocol provides a general workflow for purifying a target compound from unreacted Z-L-Aha-OH.

  • Sample Preparation: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, or DMSO.

  • Scouting Run: Inject a small amount of the crude material onto an analytical RP-HPLC system with a C18 column to develop a separation method. A typical starting gradient is 5-95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 20-30 minutes.

  • Method Optimization: Adjust the gradient based on the scouting run to maximize the resolution between your product peak and the peak corresponding to Z-L-Aha-OH. The "Focus Gradient" function on modern HPLC systems can be used to improve separation.[7]

  • Preparative Purification: Scale up the optimized method to a preparative RP-HPLC system.

  • Fraction Collection: Collect fractions as they elute from the column, monitoring the chromatogram at 210-220 nm.[3]

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to identify those containing the pure product.

  • Pooling and Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) them to obtain the final purified product.[3]

Mandatory Visualizations

G cluster_start Start cluster_process Process cluster_end Result cluster_waste Byproduct Removal start Z-L-Aha-OH (DCHA) Salt in Ethyl Acetate add_acid Add 10% Phosphoric Acid (aq) Stir Vigorously start->add_acid separate Separate Layers (Separatory Funnel) add_acid->separate wash_acid Wash Organic Layer with 10% H₃PO₄ (aq) separate->wash_acid Organic Phase waste Aqueous Layer (Contains DCHA·H₃PO₄) separate->waste Aqueous Phase wash_water Wash Organic Layer 3x with Water wash_acid->wash_water dry Dry Organic Layer (e.g., Na₂SO₄) wash_water->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate end_product Pure Z-L-Aha-OH (Free Acid) evaporate->end_product

Caption: Workflow for liberating free Z-L-Aha-OH from its DCHA salt.

G start Post-Reaction Mixture (Product + Excess Z-L-Aha-OH) q1 Is the product base-stable and neutral? start->q1 wash Perform Mild Basic Wash (e.g., aq. NaHCO₃) q1->wash Yes chromatography Purify via Chromatography q1->chromatography No / Unsure q2 Is the separation sufficient? wash->q2 q2->chromatography No end_pure Pure Product q2->end_pure Yes q3 What is the scale? chromatography->q3 hplc Use Preparative RP-HPLC q3->hplc Small / Analytical flash Use Flash Chromatography q3->flash Large / Preparative hplc->end_pure flash->end_pure

Caption: Decision tree for post-reaction purification strategy.

References

Validation & Comparative

Z-L-Aha-OH vs. azido-lysine for protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Protein Labeling: Z-L-Aha-OH vs. Azido-lysine

For researchers, scientists, and drug development professionals, the ability to accurately label and track proteins is fundamental to understanding complex biological processes and developing novel therapeutics. This guide provides an in-depth comparison of two prominent methods for introducing bioorthogonal azide handles onto proteins: metabolic labeling with L-azidohomoalanine (AHA), the functional component of Z-L-Aha-OH, and chemical labeling of lysine residues with azido-lysine derivatives.

Introduction to the Labeling Strategies

Z-L-Aha-OH (L-Azidohomoalanine) is a non-canonical amino acid that serves as an analog of methionine.[1][2] When introduced to cells, it is incorporated into newly synthesized proteins by the cell's own translational machinery.[3][4] This metabolic labeling approach provides a temporal window into protein synthesis, allowing for the specific tagging of proteins made within a defined period. The "Z" in Z-L-Aha-OH typically denotes a benzyloxycarbonyl protecting group, which would necessitate removal for in vivo applications, making the readily available L-Aha the compound of choice for metabolic labeling.

Azido-lysine , on the other hand, is utilized in a chemical labeling strategy that modifies existing proteins. Commonly, an N-hydroxysuccinimidyl (NHS) ester of an azido-containing molecule is used to react with the primary amines on the side chains of lysine residues, which are abundant on the surface of most proteins.[5][6] This method targets the entire population of a protein, not just the newly synthesized fraction.

Mechanism of Labeling

The fundamental difference between these two methods lies in how the azide group is introduced into the protein structure. Z-L-Aha-OH is incorporated during protein synthesis, while azido-lysine is attached post-translationally.

G cluster_0 Z-L-Aha-OH (AHA) Metabolic Labeling cluster_1 Azido-lysine Chemical Labeling AHA L-Azidohomoalanine (Methionine analog) Ribosome Ribosome AHA->Ribosome Cellular uptake & incorporation during translation Protein_AHA Newly Synthesized Protein with AHA incorporated Ribosome->Protein_AHA Azido-Lysine-NHS Azido-lysine derivative (e.g., NHS ester) Protein Existing Protein (with Lysine residues) Azido-Lysine-NHS->Protein Chemical reaction with Lysine side chains Protein_Azido Protein with azide-labeled Lysine Protein->Protein_Azido

Figure 1. Conceptual workflow comparing metabolic labeling with L-azidohomoalanine (AHA) and chemical labeling with azido-lysine derivatives.

Quantitative Performance Comparison

The choice between Z-L-Aha-OH and azido-lysine often depends on the specific experimental goals. The following table summarizes key quantitative parameters to consider.

ParameterZ-L-Aha-OH (AHA) Metabolic LabelingAzido-lysine Chemical Labeling
Target Proteins Newly synthesized proteinsEntire protein population (new and existing)
Site-Specificity Methionine residues[3]Lysine residues and N-terminus[6]
Labeling Control Temporal control over labeling window[4]Control over the degree of labeling is challenging[5]
Typical Efficiency Incorporation rate can be high but is less efficient than methionine[7][8][9]Can be high, but often results in a heterogeneous mixture of labeled proteins[6]
Potential for Perturbation Can affect protein synthesis rates and cellular metabolism[7][10]Can alter protein charge and potentially disrupt function or interactions[11]

Experimental Protocols

Detailed methodologies are crucial for successful protein labeling. Below are generalized protocols for both AHA metabolic labeling and azido-lysine chemical labeling.

Protocol 1: Metabolic Protein Labeling with L-Azidohomoalanine (AHA)

This protocol is adapted for cultured mammalian cells.

  • Cell Culture Preparation: Plate cells to be 50-60% confluent on the day of the experiment.

  • Methionine Depletion: To enhance AHA incorporation, replace the normal culture medium with methionine-free medium and incubate for 30-60 minutes.[4]

  • AHA Labeling: Add L-Aha to the methionine-free medium to a final concentration of 25-50 µM and incubate for the desired labeling period (e.g., 1-4 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a buffer compatible with downstream click chemistry (e.g., RIPA buffer).

  • Click Chemistry Reaction (CuAAC):

    • To the protein lysate, add the following components in order:

      • Alkyne probe (e.g., alkyne-biotin or alkyne-fluorophore)

      • Copper(II) sulfate (CuSO4)

      • A copper chelating ligand (e.g., THPTA)

      • A reducing agent (e.g., sodium ascorbate), freshly prepared, to reduce Cu(II) to Cu(I).

    • Incubate at room temperature for 1-2 hours.

  • Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry.

Protocol 2: Chemical Protein Labeling with Azido-lysine NHS Ester

This protocol is for the labeling of a purified protein in solution.

  • Protein Preparation: Prepare the protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[12]

  • Reagent Preparation: Dissolve the azido-lysine NHS ester in a small amount of an organic solvent like DMSO.

  • Labeling Reaction: Add a 10-20 fold molar excess of the azido-lysine NHS ester solution to the protein solution. Incubate for 1-2 hours at room temperature.[5]

  • Quenching (Optional): Add a quenching buffer, such as Tris-HCl, to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted labeling reagent using a desalting column or dialysis.

  • Click Chemistry Reaction: The azide-labeled protein can now be used in a click chemistry reaction as described in Protocol 1, step 5.

Impact on Cellular Signaling and Processes

Introducing modifications to proteins can have unintended consequences on cellular functions.

G cluster_0 Potential Impact of AHA Labeling cluster_1 Potential Impact of Azido-lysine Labeling AHA_input L-Azidohomoalanine (AHA) Met_pathway Methionine Metabolism AHA_input->Met_pathway Competes with Methionine tRNA_syn Methionyl-tRNA Synthetase Met_pathway->tRNA_syn Protein_syn Protein Synthesis tRNA_syn->Protein_syn Perturbation Potential for altered protein synthesis rates and metabolic stress Protein_syn->Perturbation Azido_lysine_input Azido-lysine NHS Ester Protein_target Target Protein Azido_lysine_input->Protein_target Lysine_mod Lysine Modification Protein_target->Lysine_mod Signaling Signaling Pathways (e.g., Ubiquitination, Acetylation) Lysine_mod->Signaling May block or mimic natural PTMs Disruption Potential for disruption of protein-protein interactions, and signaling cascades Signaling->Disruption

Figure 2. Potential intersections of AHA and azido-lysine labeling with cellular pathways.

Metabolic labeling with AHA can perturb methionine metabolism, which may affect cellular signaling pathways that are sensitive to methionine levels or overall protein synthesis rates.[3] While studies have shown that AHA labeling may not have substantial adverse effects on overall protein synthesis or degradation, the possibility of effects on specific pathways should be considered.[3]

Chemical labeling of lysine residues directly modifies a site that is often involved in critical post-translational modifications (PTMs) such as ubiquitination, acetylation, and methylation.[13][14] These PTMs are central to the regulation of numerous signaling pathways.[13] Therefore, the non-specific modification of lysine residues could potentially block natural PTMs or otherwise interfere with protein function and signaling.

Summary and Recommendations

The choice between Z-L-Aha-OH (AHA) and azido-lysine for protein labeling is dictated by the scientific question being addressed.

FeatureZ-L-Aha-OH (AHA) Metabolic LabelingAzido-lysine Chemical Labeling
Primary Use Case Studying newly synthesized proteins; temporal analysis of proteomes.Labeling of purified proteins or all copies of a protein on the cell surface.
Advantages - Labels only newly made proteins- Allows for pulse-chase experiments- Can be used in living cells and organisms- Can label proteins in vitro without the need for cell culture- Targets all copies of a protein
Disadvantages - Requires methionine-free media for efficient labeling- Cannot label proteins that do not contain methionine- Potential for metabolic perturbation- Non-specific, targets all accessible lysines- Can lead to a heterogeneous product- May alter protein function or block natural PTMs

References

Validating Z-L-Aha-OH Incorporation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of unnatural amino acid incorporation into proteins is paramount for a range of applications, from proteomics to drug discovery. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for confirming the incorporation of Z-L-Aha-OH (L-Azidohomoalanine), a methionine analog, into newly synthesized proteins. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative approaches.

The core principle behind using Z-L-Aha-OH lies in its metabolic incorporation into proteins, where it replaces methionine. The azido group serves as a bioorthogonal handle, allowing for the selective chemical modification and subsequent analysis of these newly synthesized proteins. Mass spectrometry is the gold standard for unequivocally identifying and quantifying this incorporation.

Performance Comparison: Mass Spectrometry vs. Alternatives

While mass spectrometry offers unparalleled sensitivity and specificity for this application, other techniques can provide indirect evidence of incorporation.

FeatureMass Spectrometry (MS)Western BlottingFluorescence Microscopy
Directness of Evidence Direct (detects mass shift)Indirect (detects reporter tag)Indirect (detects reporter tag)
Specificity High (identifies specific peptide)Moderate (antibody dependent)Low (localization, not identity)
Quantification High (label-free or label-based)Semi-quantitativeQualitative to semi-quantitative
Site of Incorporation Precise (identifies exact residue)NoNo
Throughput HighLow to moderateModerate
Instrumentation Cost HighModerateModerate

Mass Spectrometry-Based Validation Strategies

Several mass spectrometry-based strategies have been developed to validate and quantify the incorporation of azidohomoalanine (Aha). These methods typically involve the "tagging" of the incorporated Aha with a reporter molecule via click chemistry, followed by enrichment and mass spectrometric analysis. A key distinction in these approaches is whether the enrichment is performed at the protein or peptide level.

StrategyDescriptionAdvantagesDisadvantages
Protein-Level Enrichment Aha-containing proteins are biotinylated and then enriched using avidin-based affinity purification before digestion into peptides for MS analysis.Simpler initial workflow.Can lead to the co-purification of interacting non-labeled proteins, resulting in lower specificity.
Peptide-Level Enrichment Proteins are first digested into peptides. The Aha-containing peptides are then biotinylated and enriched.Higher specificity and improved identification and quantification of newly synthesized proteins (NSPs).[1] Approximately 5 times more efficient than protein enrichment.[1]More complex workflow.
HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification) A quantitative strategy that uses a heavy isotope-labeled version of Aha for metabolic labeling.[1] This allows for the direct comparison of two cellular states.Enables duplex quantification and improves accuracy.[1]Limited to duplex experiments in its original implementation.[1]
BONCAT-pSILAC Combines Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) with pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC).[2]Provides accurate quantitative information on the rates of protein synthesis.[2]Can be complex to set up and requires specialized SILAC media.

Experimental Protocols

General Workflow for Validation of Z-L-Aha-OH Incorporation

The validation process involves several key steps, from cell labeling to mass spectrometry data analysis.

G cluster_cell_culture Cell Culture & Labeling cluster_bioconjugation Bioconjugation cluster_enrichment Enrichment cluster_ms Mass Spectrometry A 1. Cell Culture B 2. Methionine Starvation A->B Deplete intracellular Met C 3. Pulse Labeling with Z-L-Aha-OH B->C Introduce Aha D 4. Cell Lysis C->D E 5. Click Chemistry: Aha + Alkyne-Biotin D->E CuAAC F 6. Protein Precipitation & Digestion (Trypsin) E->F G 7. Enrichment of Aha-Biotin Peptides F->G Neutravidin beads H 8. LC-MS/MS Analysis G->H I 9. Data Analysis H->I Identify & Quantify

General workflow for validating Z-L-Aha-OH incorporation.
Detailed Protocol for Peptide-Level Enrichment

This protocol is adapted from the HILAQ methodology and is recommended for its high efficiency and specificity.[1]

  • Cell Culture and Labeling:

    • Culture cells in complete growth medium.

    • To deplete intracellular methionine, replace the complete medium with methionine-free medium and incubate for 30 minutes.[1]

    • Introduce Z-L-Aha-OH (typically at a concentration of 1 mM) into the methionine-free medium and incubate for a defined period (e.g., 1-4 hours) to allow for incorporation into newly synthesized proteins.[1]

  • Cell Lysis and Protein Precipitation:

    • Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

    • Precipitate the proteins using a method such as trichloroacetic acid (TCA) precipitation.

  • Click Chemistry:

    • Resuspend the protein pellet and perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to attach an alkyne-biotin tag to the azide group of the incorporated Aha.[3]

  • Protein Digestion:

    • Precipitate the biotinylated proteins again to remove excess reagents.

    • Resuspend the protein pellet and digest the proteins into peptides using trypsin.

  • Enrichment of Aha-Biotin Peptides:

    • Incubate the peptide mixture with neutravidin-coated beads to capture the biotinylated peptides.[1]

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched peptides from the beads.

  • Mass Spectrometry Analysis:

    • Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein database to identify the peptides.

    • The successful incorporation of Aha is confirmed by the identification of peptides containing this modification. The mass of Aha will be different from that of methionine, leading to a predictable mass shift in the MS data.

    • Quantification can be performed using label-free methods or by comparing the signal intensities of heavy and light Aha-containing peptides in a HILAQ experiment.[1]

Alternative Methodologies

While mass spectrometry is the definitive method, other techniques can be used for a more qualitative assessment of Aha incorporation.

Western Blotting
  • Protocol:

    • Follow steps 1-3 of the peptide-level enrichment protocol to label proteins with Aha and conjugate them to biotin.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore.

    • Detect the signal to visualize the newly synthesized proteins.

  • Expected Outcome: A band or smear on the blot indicates the presence of biotinylated (and therefore Aha-containing) proteins.

Fluorescence Microscopy
  • Protocol:

    • Grow cells on coverslips and perform the Aha labeling as described above.

    • Instead of biotin, use a fluorescent alkyne probe in the click chemistry reaction.

    • Fix and permeabilize the cells.

    • Visualize the localization of the newly synthesized proteins using a fluorescence microscope.

  • Expected Outcome: Fluorescent signal within the cells indicates the incorporation of Aha into newly synthesized proteins.

G cluster_alternatives Alternative Validation Methods A Aha-labeled Proteins B Click Chemistry with Reporter Tag A->B C Western Blot B->C Alkyne-Biotin + Streptavidin-HRP D Fluorescence Microscopy B->D Alkyne-Fluorophore

Workflow for alternative validation methods.

Conclusion

Mass spectrometry provides the most robust and detailed validation of Z-L-Aha-OH incorporation into proteins. The ability to identify specific sites of incorporation and to perform accurate quantification makes it an indispensable tool for research and development in this area. While other methods like Western blotting and fluorescence microscopy can offer qualitative confirmation, they lack the specificity and quantitative power of mass spectrometry. For definitive and comprehensive validation, a mass spectrometry-based approach, particularly one involving peptide-level enrichment, is the recommended strategy.

References

Assessing the Stability of Z-L-Aha-OH Linkages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of chemical linkages within bioconjugates and modified peptides is a critical parameter influencing therapeutic efficacy and safety. This guide provides a comprehensive assessment of the stability of Z-L-Aha-OH (N-benzyloxycarbonyl-L-azidohomoalanine) linkages, comparing its expected performance with alternative linkers. While direct quantitative stability data for Z-L-Aha-OH is not extensively available in the public domain, this guide synthesizes information on the stability of its constituent components—the benzyloxycarbonyl (Z) protecting group, the amide bond, and the azide group—to provide a robust predictive analysis. Detailed experimental protocols for assessing linkage stability are also provided.

Introduction to Z-L-Aha-OH

Z-L-Aha-OH is a non-natural amino acid derivative commonly used in bioconjugation and peptide chemistry. It incorporates a benzyloxycarbonyl (Z) group for N-terminal protection, a central L-homoalanine core, and an azide (-N₃) functionality on the side chain. The azide group serves as a versatile handle for "click chemistry" reactions, enabling the efficient and specific attachment of molecules. The stability of the amide linkage formed by Z-L-Aha-OH is paramount for maintaining the integrity of the resulting conjugate until it reaches its target.

Comparative Stability Analysis

The overall stability of a peptide linkage is influenced by its susceptibility to chemical (hydrolysis, oxidation) and enzymatic degradation. Below is a comparative table outlining the expected stability of the Z-L-Aha-OH linkage against other common linkers used in drug development. This comparison is based on the known properties of the chemical groups involved.

Table 1: Comparative Stability of Z-L-Aha-OH and Alternative Linkers

Linker TypeCleavage MechanismStability in Circulation (pH 7.4)Susceptibility to Enzymatic CleavageKey AdvantagesPotential Liabilities
Z-L-Aha-OH (Amide) Hydrolysis (acid/base), HydrogenolysisExpected to be HighGenerally low for non-natural amino acidsHigh plasma stability; azide for click chemistry.[1][2]Z-group can be cleaved by strong acids or catalytic hydrogenation.[3]
Valine-Citrulline (VC) Protease-cleavable (e.g., Cathepsin B)HighHigh (by specific proteases)Specific release in the tumor microenvironment.[1][2]Dependent on protease expression levels in the tumor.[1]
Hydrazone pH-sensitive (acid-labile)ModerateLowRelease in acidic endosomal/lysosomal compartments.[1]Potential for premature release in circulation due to variable plasma stability.[4]
Disulfide Redox-sensitive (reduction)Moderate to HighLowRelease in the reducing intracellular environment.Susceptible to exchange with circulating thiols.
Thioether (Non-cleavable) Proteolytic degradation of the antibodyVery HighVery Low (linker itself is stable)High plasma stability.[5]Payload is released as an amino acid conjugate, which may have reduced activity.
β-Glucuronide Enzyme-cleavable (β-glucuronidase)HighHigh (by specific enzyme)Highly stable in plasma; specific release at the tumor site.[1]Dependent on the presence of β-glucuronidase.[1]

Expected Degradation Pathways of Z-L-Aha-OH Linkages

Based on the structure of Z-L-Aha-OH, the following degradation pathways can be anticipated under forced degradation conditions:

  • Acid/Base Hydrolysis: The amide bond of the peptide backbone is susceptible to hydrolysis under strongly acidic or basic conditions, leading to cleavage of the peptide chain.

  • Z-Group Cleavage: The benzyloxycarbonyl (Z) group is known to be stable under moderately acidic and basic conditions but can be removed by strong acids (e.g., HBr in acetic acid, TFA at high temperatures) or catalytic hydrogenolysis.[6] Under physiological conditions, the Z-group is generally considered stable.[3]

  • Azide Group Stability: The azide group is remarkably stable under a wide range of chemical conditions, including aqueous environments and exposure to mild acids and bases.[7] It is not prone to enzymatic degradation, making it an excellent bioorthogonal handle.

cluster_main Predicted Degradation Pathways of a Z-L-Aha-OH Containing Peptide cluster_conditions Stress Conditions cluster_products Degradation Products Peptide Peptide with Z-L-Aha-OH Linkage Cleaved_Peptide Cleaved Peptide Fragments Peptide->Cleaved_Peptide Amide bond hydrolysis Deprotected_Peptide Peptide with free N-terminus Peptide->Deprotected_Peptide Z-group cleavage Intact_Peptide Intact Peptide Peptide->Intact_Peptide Resistance to cleavage Strong Acid/Base Strong Acid/Base Strong Acid/Base->Cleaved_Peptide Catalytic Hydrogenolysis Catalytic Hydrogenolysis Catalytic Hydrogenolysis->Deprotected_Peptide Proteolytic Enzymes Proteolytic Enzymes Proteolytic Enzymes->Intact_Peptide Expected Resistance

Predicted Degradation Pathways

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of Z-L-Aha-OH linkages, a series of forced degradation studies should be performed. These studies are designed to accelerate the degradation process and identify potential degradation products.

Hydrolytic Stability Study

Objective: To determine the stability of the Z-L-Aha-OH linkage across a range of pH values.

Methodology:

  • Prepare solutions of the Z-L-Aha-OH containing peptide in buffers of different pH (e.g., pH 2, 5, 7.4, and 9).

  • Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Quench the reaction if necessary (e.g., by neutralizing the pH).

  • Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the remaining intact peptide and detect any degradation products.

  • Characterize the degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

cluster_workflow Hydrolytic Stability Workflow start Prepare Peptide Solutions (pH 2, 5, 7.4, 9) incubate Incubate at 37°C start->incubate sample Collect Aliquots (t = 0, 2, 4...72h) incubate->sample quench Quench Reaction sample->quench analyze RP-HPLC Analysis (Quantification) quench->analyze characterize LC-MS Analysis (Identification) analyze->characterize end Determine Degradation Rate characterize->end

Hydrolytic Stability Workflow
Thermal Stability Study

Objective: To evaluate the effect of temperature on the stability of the Z-L-Aha-OH linkage.

Methodology:

  • Prepare solutions of the peptide in a neutral buffer (e.g., PBS, pH 7.4).

  • Incubate the solutions at various elevated temperatures (e.g., 4°C, 25°C, 37°C, 50°C, and 70°C).

  • Collect samples at different time intervals.

  • Analyze the samples by RP-HPLC and LC-MS as described above.

Enzymatic Stability Study

Objective: To assess the susceptibility of the Z-L-Aha-OH linkage to cleavage by common proteases.

Methodology:

  • Prepare solutions of the peptide in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Add a specific protease (e.g., trypsin, chymotrypsin, pepsin, or plasma).

  • Incubate the mixture at 37°C.

  • Withdraw aliquots at various time points and quench the enzymatic reaction (e.g., by adding a protease inhibitor or acid).

  • Analyze the samples by RP-HPLC and LC-MS to identify cleavage sites and determine the rate of degradation.

cluster_workflow Enzymatic Stability Workflow start Peptide in Buffer (pH 7.4) add_enzyme Add Protease (e.g., Trypsin, Plasma) start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate sample Collect Aliquots & Quench incubate->sample analyze RP-HPLC & LC-MS Analysis sample->analyze end Assess Proteolytic Stability analyze->end

Enzymatic Stability Workflow

Data Presentation and Interpretation

The data obtained from the stability studies should be summarized in tables to facilitate comparison.

Table 2: Example Data Table for Hydrolytic Stability of a Z-L-Aha-OH Containing Peptide

pHTemperature (°C)Time (hours)% Remaining Intact PeptideMajor Degradation Products
2.0500100-
24DataIdentify by MS
72DataIdentify by MS
7.4500100-
24DataIdentify by MS
72DataIdentify by MS
9.0500100-
24DataIdentify by MS
72DataIdentify by MS

Note: The "Data" and "Identify by MS" fields are placeholders for experimental results.

Conclusion

The Z-L-Aha-OH linkage is expected to exhibit high stability under physiological conditions, making it a suitable component for bioconjugates requiring a stable linkage and a bioorthogonal handle for further modification. Its stability is attributed to the robustness of the amide bond and the inertness of the azide group. The benzyloxycarbonyl group provides stable N-terminal protection that can be selectively removed under specific chemical conditions not typically encountered in vivo.

Compared to other cleavable linkers, the Z-L-Aha-OH amide bond is not designed for specific release mechanisms like enzymatic or pH-sensitive cleavage. This makes it a good candidate for applications where the integrity of the conjugate is paramount until it is catabolized through general cellular processes. Forced degradation studies, following the protocols outlined above, are essential to confirm these expected stability characteristics and to fully characterize the degradation profile of any specific peptide containing the Z-L-Aha-OH linkage.

References

A Comparative Analysis of CuAAC and SPAAC for Z-L-Aha-OH Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between two leading bioorthogonal ligation methods, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the detection and modification of proteins metabolically labeled with the non-canonical amino acid Z-L-Azidohomoalanine (Z-L-Aha-OH). Z-L-Aha-OH serves as a powerful tool for monitoring protein synthesis, enabling researchers to tag and identify nascent proteins within complex biological systems.[1][2] The choice between CuAAC and SPAAC is critical and depends on a trade-off between reaction kinetics, biocompatibility, and the specific experimental context.[3][4]

Reaction Principles

Both CuAAC and SPAAC chemistry unite an azide with an alkyne to form a stable triazole linkage.[3] However, their underlying mechanisms are fundamentally different.

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): Often called "click chemistry," this reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between the azide on Z-L-Aha-OH and a terminal alkyne probe.[5] The reaction is highly efficient and fast but requires the introduction of a copper catalyst, which can be toxic to living systems.[6][7]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction is a catalyst-free alternative that employs a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne partner.[8] The inherent ring strain of the cyclooctyne readily reacts with the azide on Z-L-Aha-OH to release this strain, driving the reaction forward without the need for a toxic catalyst.[3][8]

Quantitative Performance Comparison

The selection of a ligation strategy hinges on key performance metrics. The following table summarizes quantitative data comparing CuAAC and SPAAC for labeling applications involving Z-L-Aha-OH.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[5]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[8]
**Second-Order Rate Constant (k₂) **Very fast (typically 10 to 10⁴ M⁻¹s⁻¹).[9][10]Slower than CuAAC (typically 0.1 to 1 M⁻¹s⁻¹), highly dependent on the cyclooctyne used.[4][10]
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst, which can generate reactive oxygen species (ROS).[6][11][12] Requires stabilizing ligands (e.g., THPTA, BTTAA) to mitigate toxicity.[13][14]Excellent biocompatibility, making it the preferred method for live-cell and in vivo imaging.[8][15]
Labeling Efficiency Can be higher in in vitro applications like proteomics, potentially identifying a greater number of labeled proteins.[16][17]May achieve higher labeling efficiencies in live cells compared to copper-catalyzed methods, possibly due to reduced toxicity and better signal-to-noise.[18]
Probe Characteristics Uses small, terminal alkyne probes which cause minimal steric perturbation.[9]Requires bulky, hydrophobic strained cyclooctyne probes (e.g., DBCO), which can sometimes affect solubility and cell penetration.[10]
Potential Side Reactions Copper can damage proteins through oxidation of certain amino acid residues.[19]Some strained alkynes can react non-specifically with thiols on cysteine-containing proteins, leading to background signal.[9][16]

Visualization of Workflows and Mechanisms

To clarify the experimental process and the chemical reactions, the following diagrams illustrate the metabolic labeling workflow and compare the CuAAC and SPAAC mechanisms.

Metabolic_Labeling_Workflow cluster_Metabolism Step 1: Metabolic Incorporation cluster_Ligation Step 2: Bioorthogonal Ligation (Alternative Paths) cluster_CuAAC CuAAC Path cluster_SPAAC SPAAC Path cluster_Analysis Step 3: Downstream Analysis Start Cells in Culture Incorporate Add Z-L-Aha-OH to Media Start->Incorporate Protein Aha is incorporated into newly synthesized proteins Incorporate->Protein CuAAC_Reaction Add Terminal Alkyne Probe, Cu(I) Catalyst, and Ligand Protein->CuAAC_Reaction SPAAC_Reaction Add Strained Alkyne (e.g., DBCO) Probe Protein->SPAAC_Reaction CuAAC_Product Labeled Protein (CuAAC) CuAAC_Reaction->CuAAC_Product Analysis Fluorescence Microscopy, Western Blot, Mass Spectrometry, etc. CuAAC_Product->Analysis SPAAC_Product Labeled Protein (SPAAC) SPAAC_Reaction->SPAAC_Product SPAAC_Product->Analysis

Caption: General workflow for protein labeling using Z-L-Aha-OH.

Reaction_Mechanism_Comparison cluster_CuAAC CuAAC Mechanism cluster_SPAAC SPAAC Mechanism Aha Protein-Aha (Azide) Product_CuAAC 1,4-Disubstituted Triazole Aha->Product_CuAAC + Product_SPAAC Triazole (Regioisomers) Aha->Product_SPAAC + Alkyne_CuAAC Terminal Alkyne Probe Alkyne_CuAAC->Product_CuAAC + Catalyst Cu(I) Catalyst + Ligand Catalyst->Product_CuAAC catalyzes Alkyne_SPAAC Strained Alkyne Probe (e.g., DBCO) Alkyne_SPAAC->Product_SPAAC +

Caption: Comparison of CuAAC and SPAAC reaction mechanisms.

Experimental Protocols

The following protocols are generalized starting points for labeling proteins with Z-L-Aha-OH. Optimization is recommended for specific cell types and experimental goals.

4.1 Metabolic Labeling with Z-L-Aha-OH

  • Cell Culture: Culture cells under standard conditions to the desired confluency. For optimal labeling, ensure cells are in a healthy, proliferative state.

  • Prepare Labeling Medium: Prepare a methionine-free medium. Supplement this medium with Z-L-Aha-OH to a final concentration of 25–50 µM.[2] The exact concentration may require optimization.

  • Incubation: Remove the standard culture medium, wash cells once with PBS, and replace it with the Z-L-Aha-OH-containing medium.

  • Labeling Time: Incubate the cells for a period of 4 to 24 hours at 37°C.[18] Shorter times can be used to specifically label newly synthesized proteins.

  • Harvesting/Fixing: After incubation, cells can be washed with PBS and either lysed for biochemical analysis or fixed for imaging applications before proceeding to the click reaction.

4.2 Protocol for CuAAC Labeling (Post-Metabolic Labeling)

This protocol is intended for fixed cells or cell lysates.

  • Prepare Reagents:

    • Alkyne Probe: Prepare a 1-10 mM stock solution of your alkyne-fluorophore or alkyne-biotin in DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[14]

    • Ligand (e.g., THPTA): Prepare a 50-100 mM stock solution in water.[14][20]

    • Reducing Agent (Sodium Ascorbate): Prepare a 100-300 mM stock solution in water immediately before use.[14]

  • Prepare "Click" Cocktail: In a microcentrifuge tube, combine the reagents in the following order to create the final reaction mix. The final concentrations for a 500 µL reaction are provided as an example:

    • Buffer (e.g., PBS): To final volume.

    • Alkyne Probe: 5-20 µM final concentration.[21]

    • CuSO₄: 100 µM final concentration.[20]

    • THPTA Ligand: 500 µM final concentration (maintaining a 5:1 ligand-to-copper ratio).[20]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM to initiate the reaction.[20][21] Mix gently.

  • Incubation: Add the cocktail to the fixed cells or cell lysate. Incubate for 30-60 minutes at room temperature, protected from light.[14]

  • Wash and Analyze: Wash the cells three times with PBS. The sample is now ready for downstream analysis (e.g., fluorescence microscopy).

4.3 Protocol for SPAAC Labeling (Post-Metabolic Labeling)

This protocol is suitable for live cells, fixed cells, or cell lysates.

  • Prepare Reagent:

    • Strained Alkyne Probe (e.g., DBCO-fluorophore): Prepare a 1-10 mM stock solution in a biocompatible solvent like DMSO.

  • Labeling Solution: Dilute the strained alkyne probe stock solution in a suitable buffer (e.g., PBS or complete cell culture medium for live cells) to a final concentration of 20-50 µM.[18]

  • Incubation: Add the labeling solution to the live cells, fixed cells, or lysate. Incubate for 15-60 minutes at 37°C (for live cells) or room temperature (for fixed samples), protected from light.[18][22]

  • Wash and Analyze: Wash the cells three times with PBS to remove any unreacted probe. The sample is now ready for analysis.

Conclusion and Recommendations

The decision between CuAAC and SPAAC for Z-L-Aha-OH labeling is dictated by the experimental requirements.

  • Choose CuAAC for:

    • In vitro applications where speed and maximum labeling efficiency are critical (e.g., proteomics).[16][17]

    • Experiments with fixed cells or lysates where copper toxicity is not a concern.

    • Applications where the small size of the terminal alkyne probe is advantageous.

  • Choose SPAAC for:

    • Live-cell imaging and in vivo studies where biocompatibility is paramount.[3][8]

    • Long-term tracking experiments that require minimal perturbation to the biological system.

    • Experiments where the potential for copper-induced artifacts must be avoided.

Ultimately, for researchers, scientists, and drug development professionals, understanding the distinct advantages and limitations of each method is crucial for designing robust and reliable experiments to probe the dynamics of protein synthesis.

References

Performance of Aza-Asparagine-Based Legumain Inhibitors in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Legumain, a lysosomal cysteine protease, is overexpressed in numerous cancers and is implicated in tumor growth, invasion, and metastasis. This has made it an attractive target for the development of novel anticancer therapeutics. Aza-asparagine-based inhibitors are a class of potent and selective compounds that covalently modify the active site of legumain. This guide offers an objective comparison of their performance, supported by available experimental data.

Comparative Performance of Aza-Asn Legumain Inhibitors

The potency of aza-asparagine based legumain inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or their second-order rate constant (kobs/[I]). The following table summarizes the available data for representative Aza-Asn inhibitors against recombinant legumain and their selectivity against other proteases.

InhibitorTargetIC50 / kobs/[I]SelectivityReference
Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone (Z-AAN-CMK)Porcine Legumainkobs/[I] = 139,000 M⁻¹s⁻¹Not inhibitory to papain and cathepsin B at concentrations up to 100 µM.[1]
Aza-peptide epoxides (general class)Pig Kidney Legumainkobs/[I] up to 10⁴ M⁻¹s⁻¹Little to no inhibition of caspases, chymotrypsin, papain, cathepsin B, granzyme B, and various aspartyl proteases.[2]
Aza-peptide epoxides (specific derivative)Schistosoma mansoni LegumainIC50 as low as 45 nMNot specified[2]
Aza-peptidyl inhibitors (general library)Recombinant Mouse LegumainIC50 values as low as 4 nMHighly selective toward legumain with little or no cross-reactivity with cathepsins.[3]
LI-1 (aza-epoxide inhibitor)Recombinant LegumainIC50 = 11.5 nMWeak activity against cathepsin B (IC50 = 390 µM) and cathepsin L (IC50 = 220 µM); no significant inhibition of caspase-3 (IC50 = 890 µM).[4]
LI-0 (AOMK inhibitor)Recombinant LegumainIC50 = 704 nMWeak activity against cathepsin B (>1 mM) and cathepsin L (>1 mM); significant inhibition of caspase-3 (IC50 = 2.8 µM).[4]

Note: The available data primarily focuses on the biochemical potency against purified enzymes. Comprehensive studies detailing the cytotoxic effects (IC50 for cell viability) of these inhibitors across a panel of different cancer cell lines are limited in the reviewed literature. One study demonstrated that Cy5-labeled aza-Asn epoxide probes can selectively label active legumain in intact RAW 264.7 macrophage cells, indicating cell permeability.[3]

Experimental Protocols

The following are generalized experimental protocols for assessing the performance of legumain inhibitors.

Legumain Inhibition Assay (In Vitro)

This protocol is used to determine the potency of an inhibitor against purified legumain.

  • Enzyme Activation: Recombinant prolegumain is auto-activated by incubation in an acidic buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 4.5).[5]

  • Inhibitor Incubation: Activated legumain is incubated with various concentrations of the test inhibitor for a defined period.

  • Substrate Addition: A fluorogenic legumain substrate, such as Z-Ala-Ala-Asn-AMC, is added to the enzyme-inhibitor mixture.[3][5]

  • Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate spectrofluorimeter (e.g., excitation at 355 nm and emission at 460 nm).[5]

  • Data Analysis: The IC50 values or second-order rate constants (kobs/[I]) are calculated from the dose-response curves.[3]

Cellular Activity and Selectivity Assay

This protocol assesses the ability of an inhibitor to target legumain within a cellular context.

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

  • Inhibitor Treatment: Cells are treated with varying concentrations of the legumain inhibitor for a specified duration.

  • Cell Lysis: After treatment, cells are lysed to release intracellular proteins.

  • Activity-Based Probe Labeling: The cell lysates are incubated with a fluorescently labeled activity-based probe that specifically targets active legumain.

  • SDS-PAGE and Fluorescence Scanning: The labeled proteins are separated by SDS-PAGE, and the gel is scanned using a fluorescence scanner to visualize the active legumain. The reduction in fluorescence intensity in inhibitor-treated cells compared to control cells indicates the intracellular inhibitory activity.

  • Selectivity Profiling: To assess selectivity, lysates can also be probed for the activity of other proteases (e.g., cathepsins) using specific substrates or probes.

Cytotoxicity Assay

This protocol determines the effect of the inhibitor on cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the legumain inhibitor for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: The IC50 for cytotoxicity is calculated from the dose-response curve, representing the concentration of the inhibitor that reduces cell viability by 50%.

Visualizing the Mechanism and Workflow

Legumain Activation and Inhibition Pathway

Legumain_Pathway Mechanism of Legumain Activation and Inhibition Prolegumain Prolegumain (Inactive Zymogen) Active_Legumain Active Legumain Prolegumain->Active_Legumain Autocatalytic Cleavage (Acidic pH) Substrate Protein Substrate (e.g., Pro-MMPs, Antigens) Active_Legumain->Substrate Cleaved_Products Cleaved Products Active_Legumain->Cleaved_Products Proteolytic Cleavage Aza_Asn_Inhibitor Aza-Asn Inhibitor (e.g., Z-AAN-CMK) Active_Legumain->Aza_Asn_Inhibitor Inhibited_Legumain Inhibited Legumain (Covalently Modified) Active_Legumain->Inhibited_Legumain Irreversible Inhibition

Caption: A diagram illustrating the activation of prolegumain and its subsequent inhibition by an aza-asparagine inhibitor.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Workflow for Legumain Inhibitor Performance Assessment cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_data Data Analysis and Comparison Inhibition_Assay Legumain Inhibition Assay Selectivity_Screen Protease Selectivity Screen Inhibition_Assay->Selectivity_Screen Determine Potency (IC50, kobs/[I]) Compare_Potency Compare Potency Across Cell Lines Selectivity_Screen->Compare_Potency Cell_Culture Culture Cancer Cell Lines Inhibitor_Treatment Treat with Aza-Asn Inhibitor Cell_Culture->Inhibitor_Treatment Cellular_Activity Cellular Activity Assay (Activity-Based Probing) Inhibitor_Treatment->Cellular_Activity Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Inhibitor_Treatment->Cytotoxicity_Assay Cellular_Activity->Compare_Potency Compare_Cytotoxicity Compare Cytotoxicity Across Cell Lines Cytotoxicity_Assay->Compare_Cytotoxicity Structure_Activity Structure-Activity Relationship Compare_Potency->Structure_Activity Compare_Cytotoxicity->Structure_Activity Inhibitor_Comparison Comparison of Legumain Inhibitor Classes cluster_synthetic Synthetic Inhibitors cluster_endogenous Endogenous Inhibitors Legumain_Inhibitors Legumain Inhibitors Aza_Asn_Inhibitors Aza-Asparagine Derivatives (e.g., Epoxides, Michael Acceptors, Halomethylketones) Legumain_Inhibitors->Aza_Asn_Inhibitors Other_Synthetic Other Synthetic Inhibitors (e.g., P1-Asp based) Legumain_Inhibitors->Other_Synthetic Cystatins Cystatins (e.g., Cystatin E/M) Legumain_Inhibitors->Cystatins

References

A Comparative Guide to Z-L-Aha-OH Applications in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of Z-L-Aha-OH (L-Azidohomoalanine), a non-canonical amino acid, in the field of proteomics. It is designed to offer an objective comparison with alternative methods and furnish the necessary experimental details for its implementation. Z-L-Aha-OH serves as a powerful tool for metabolic labeling of newly synthesized proteins, enabling their visualization, identification, and quantification. As a surrogate for methionine, it is incorporated into proteins during translation by the cell's own machinery.[1][2] The bioorthogonal azide group present on Z-L-Aha-OH allows for its specific chemical ligation to reporter molecules via "click chemistry," facilitating a wide range of applications in studying protein dynamics.[3][4]

Performance Comparison: Z-L-Aha-OH vs. Alternative Metabolic Labels

The choice of a metabolic label is critical for the successful investigation of newly synthesized proteins. Below is a comparison of L-Azidohomoalanine (Aha), the active component of Z-L-Aha-OH, with another commonly used methionine analog, Homopropargylglycine (HPG).

FeatureL-Azidohomoalanine (Aha)Homopropargylglycine (HPG)
Incorporation Mechanism Methionine surrogate, incorporated by methionyl-tRNA synthetase.[5]Methionine surrogate, incorporated by methionyl-tRNA synthetase.[5]
Reported Incorporation Efficiency Generally considered to have higher incorporation efficiency than HPG in some systems.[5]Generally considered to have lower incorporation efficiency than Aha.[5]
Detection Method Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).[5]Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).
Common Applications Pulse-labeling of newly synthesized proteins for proteomics, imaging, and cell cycle analysis.[5][6]Similar to Aha, for labeling nascent proteins.[7]
Potential for Cellular Perturbation Methionine starvation prior to labeling can be a source of cellular stress.Methionine starvation prior to labeling can be a source of cellular stress.

Key Applications and Experimental Protocols

Z-L-Aha-OH is primarily utilized in two powerful techniques: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for the enrichment and subsequent identification of newly synthesized proteins, and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) for their visualization.[8][9]

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a robust method for the selective enrichment of newly synthesized proteins from complex biological samples.[10][11] This technique is instrumental in comparative proteomics, allowing for the identification of proteins synthesized under different cellular conditions.

cluster_0 Cell Culture & Labeling cluster_1 Cell Lysis & Click Chemistry cluster_2 Enrichment & Analysis A 1. Culture cells in standard medium B 2. Deplete endogenous methionine (optional, enhances labeling) A->B C 3. Incubate with Z-L-Aha-OH in methionine-free medium B->C D 4. Lyse cells to release proteins C->D E 5. 'Click' alkyne-biotin tag to Aha-labeled proteins D->E F 6. Enrich biotinylated proteins using streptavidin beads E->F G 7. Elute enriched proteins F->G H 8. Identify proteins by Mass Spectrometry G->H cluster_0 Cell Culture & Labeling cluster_1 Fixation & Permeabilization cluster_2 Fluorescent Tagging & Imaging A 1. Culture cells on coverslips B 2. Deplete endogenous methionine (optional) A->B C 3. Incubate with Z-L-Aha-OH B->C D 4. Fix cells with paraformaldehyde C->D E 5. Permeabilize cells with a detergent (e.g., Triton X-100) D->E F 6. 'Click' alkyne-fluorophore to Aha-labeled proteins E->F G 7. (Optional) Immunostaining for co-localization F->G H 8. Image with fluorescence microscopy G->H cluster_0 Upstream Regulation cluster_1 Core Pathway cluster_2 Downstream Effects cluster_3 Experimental Observation (LKB1 Knockout) LKB1 LKB1 AMPK AMPK LKB1->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis (Measured by Aha incorporation) mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits LKB1_KO LKB1 Inactivation Altered_Proteome Altered Newly Synthesized Proteome (Detected by PALM) LKB1_KO->Altered_Proteome

References

The Precision Advantage: Z-L-Aha-OH in Next-Generation Antibody-Drug Conjugate Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A paradigm shift in the construction of Antibody-Drug Conjugates (ADCs) is being driven by the adoption of site-specific conjugation technologies. Among these, the use of the unnatural amino acid Z-L-Aha-OH (N-Carbobenzyloxy-L-Azidohomoalanine) offers significant advantages over traditional, random conjugation methods. By enabling precise control over the placement and stoichiometry of cytotoxic payloads, Z-L-Aha-OH facilitates the generation of homogeneous ADC populations with improved therapeutic indices. This guide provides a comparative analysis of ADCs constructed using Z-L-Aha-OH versus conventional methods, supported by experimental data and detailed protocols for researchers in drug development.

Superior Homogeneity and Controllable Drug-to-Antibody Ratio

The primary advantage of employing Z-L-Aha-OH lies in the ability to achieve a uniform drug-to-antibody ratio (DAR). Traditional methods that target native lysine or cysteine residues result in heterogeneous mixtures of ADCs with varying numbers of conjugated drugs.[1][2][3] This heterogeneity can lead to inconsistent efficacy and safety profiles. In contrast, the incorporation of Z-L-Aha-OH at specific sites in the antibody sequence allows for the precise attachment of a defined number of payload molecules through bioorthogonal "click chemistry".[4][5][6][7][8][9][10]

Table 1: Comparison of ADC Characteristics by Conjugation Method

FeatureZ-L-Aha-OH (Site-Specific)Cysteine Conjugation (Partially Site-Specific)Lysine Conjugation (Non-Specific)
Drug-to-Antibody Ratio (DAR) Homogeneous (e.g., DAR=2 or 4)Heterogeneous (mixture of DAR 0, 2, 4, 6, 8)Highly Heterogeneous (broad distribution)
Conjugation Site Precisely controlledLimited to interchain disulfidesMultiple solvent-accessible lysines
Product Purity HighModerateLow
Reproducibility HighModerateLow
Potential for Automation HighModerateLow
Impact on Antibody Structure MinimalPotential for disulfide bond disruptionPotential for modification of antigen-binding sites

Enhanced Stability and Pharmacokinetics

The site-specific nature of Z-L-Aha-OH conjugation can lead to ADCs with enhanced stability. Random conjugation to cysteine residues, for example, often requires the reduction of interchain disulfide bonds, which can compromise the structural integrity and stability of the antibody.[1] Furthermore, the resulting thioether bond from maleimide chemistry can be susceptible to retro-Michael addition, leading to premature drug release. The triazole linkage formed via click chemistry with the azide group of L-Aha is highly stable, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cell. This improved stability can translate to a better pharmacokinetic profile and a wider therapeutic window.

Table 2: Performance Comparison of ADCs

Performance MetricZ-L-Aha-OH ADC (Expected)Cysteine ADCLysine ADC
Serum Stability High (stable triazole linkage)Variable (potential for deconjugation)Variable
In Vitro Potency (IC50) Potentially improved due to homogeneityEffective, but heterogeneity can impact consistencyEffective, but with high variability
In Vivo Efficacy High, with potentially reduced off-target toxicityProven efficacy, but potential for toxicity due to heterogeneityEfficacious, but often with a narrower therapeutic window
Therapeutic Index Potentially widerModerateNarrower

Experimental Protocols

I. Site-Specific Incorporation of Z-L-Aha-OH into an Antibody

This protocol describes the incorporation of L-Azidohomoalanine (the active form of Z-L-Aha-OH after deprotection) into a monoclonal antibody (mAb) at a specific site using an engineered tRNA/tRNA synthetase pair.

  • Plasmid Preparation:

    • Construct an expression plasmid for the target mAb with an amber stop codon (TAG) at the desired incorporation site.

    • Co-transfect this plasmid into a suitable mammalian cell line (e.g., CHO) with a second plasmid encoding an evolved aminoacyl-tRNA synthetase and its cognate tRNA, which are specific for L-Azidohomoalanine.

  • Cell Culture and Induction:

    • Culture the transfected cells in a methionine-free medium to enhance the incorporation of the methionine analog, L-Aha.

    • Supplement the medium with L-Azidohomoalanine at a final concentration of 1-5 mM.

    • Induce antibody expression according to the specific expression system's protocol.

  • Antibody Purification:

    • Harvest the cell culture supernatant.

    • Purify the L-Aha-containing mAb using standard protein A affinity chromatography.

    • Characterize the purified mAb by SDS-PAGE and mass spectrometry to confirm the incorporation of L-Aha.

II. ADC Construction via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-functionalized drug to the azide-containing antibody.[6][8][9][10]

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-payload in DMSO.

    • Prepare stock solutions of copper(II) sulfate (CuSO4), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in an appropriate buffer.

  • Conjugation Reaction:

    • In a reaction vessel, combine the purified azide-functionalized mAb with the alkyne-payload at a desired molar ratio (typically a slight excess of the payload).

    • Add the copper-chelating ligand to the mixture.

    • Initiate the reaction by adding the CuSO4 and sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification and Characterization of the ADC:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess payload and reagents.[11][12][13][14][15]

    • Characterize the purified ADC to determine the DAR using hydrophobic interaction chromatography (HIC) and mass spectrometry.[16][17][18][19]

    • Assess the level of aggregation using SEC.

III. In Vitro Cytotoxicity Assay

This protocol outlines the evaluation of the ADC's potency in killing target cancer cells.[4][20][21][22][23][24]

  • Cell Seeding:

    • Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a naked antibody control, and a free drug control.

    • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

  • Viability Assessment:

    • Measure cell viability using a suitable assay, such as the MTT or XTT assay.[4][20][21][22][23]

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the dose-response data to a four-parameter logistic curve.

IV. In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol describes the evaluation of the ADC's anti-tumor activity in a preclinical animal model.[24][25][26][27][28][29]

  • Tumor Implantation:

    • Implant human tumor cells subcutaneously into immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC).

    • Administer the treatments intravenously at a predetermined dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight two to three times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Evaluate the anti-tumor efficacy based on tumor growth inhibition.

Visualizing the Advantages and Workflow

The following diagrams illustrate the conceptual benefits and the experimental process of using Z-L-Aha-OH in ADC construction.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting Antigen Tumor Antigen ADC->Antigen 2. Binding Endosome Endosome Antigen->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Trafficking Payload Cytotoxic Payload Lysosome->Payload 5. Payload Release Apoptosis Apoptosis Payload->Apoptosis 6. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Construction_Workflow cluster_incorporation I. L-Aha Incorporation cluster_conjugation II. ADC Conjugation cluster_characterization III. Characterization & Evaluation Plasmid_Prep Plasmid Preparation (mAb + tRNA/Synthetase) Cell_Culture Cell Culture with L-Aha Plasmid_Prep->Cell_Culture Purification_mAb Protein A Purification of mAb-N3 Cell_Culture->Purification_mAb CuAAC CuAAC Click Chemistry (mAb-N3 + Alkyne-Payload) Purification_mAb->CuAAC Purification_ADC SEC Purification of ADC CuAAC->Purification_ADC HIC DAR Analysis (HIC) Purification_ADC->HIC SEC_agg Aggregation Analysis (SEC) Purification_ADC->SEC_agg Cytotoxicity In Vitro Cytotoxicity Assay Purification_ADC->Cytotoxicity InVivo In Vivo Efficacy Study Purification_ADC->InVivo

Caption: Experimental workflow for ADC construction using Z-L-Aha-OH.

Comparison_Advantages cluster_Aha Z-L-Aha-OH Conjugation cluster_Traditional Traditional Conjugation Aha_ADC Homogeneous ADC Aha_DAR Precise DAR Aha_ADC->Aha_DAR Aha_Stability High Stability Aha_ADC->Aha_Stability Trad_ADC Heterogeneous ADC Mixture Aha_TI Wider Therapeutic Index Aha_Stability->Aha_TI Trad_DAR Variable DAR Trad_ADC->Trad_DAR Trad_Stability Potential Instability Trad_ADC->Trad_Stability Trad_TI Narrower Therapeutic Index Trad_Stability->Trad_TI

Caption: Logical comparison of Z-L-Aha-OH versus traditional ADC conjugation.

Conclusion

The use of Z-L-Aha-OH for the site-specific construction of ADCs represents a significant advancement in the field of targeted cancer therapy. The ability to produce homogeneous ADCs with a precisely controlled DAR leads to a more consistent product with potentially improved stability, pharmacokinetics, and a wider therapeutic window. While traditional conjugation methods have led to approved and effective therapies, the precision offered by unnatural amino acid incorporation is poised to enable the development of the next generation of safer and more effective ADCs. The detailed protocols and comparative data provided in this guide are intended to support researchers in harnessing the power of this innovative technology.

References

Comparative Guide to Pan-Caspase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial searches for "Z-L-Aha-OH (DCHA)" did not yield specific drug discovery case studies. This compound appears to be a protected amino acid derivative used in peptide synthesis rather than a widely studied inhibitor. Therefore, this guide focuses on well-documented pan-caspase inhibitors that are highly relevant to drug discovery in the fields of apoptosis and inflammation. We will compare a clinical-stage anti-apoptotic/anti-inflammatory agent (Emricasan), a clinical-stage anti-inflammatory agent (VX-765), and a widely used preclinical research tool (Z-VAD-FMK).

Caspases, a family of cysteine proteases, are central regulators of programmed cell death (apoptosis) and inflammation. Their dysregulation is implicated in a wide range of diseases, making them attractive targets for therapeutic intervention. Pan-caspase inhibitors, which block the activity of multiple caspases, have been developed to broadly suppress these processes. This guide provides a comparative overview of key pan-caspase inhibitors, their mechanisms, and relevant experimental data to inform researchers and drug development professionals.

Data Presentation: Comparison of Pan-Caspase Inhibitors

The following table summarizes the quantitative data and key characteristics of three representative pan-caspase inhibitors.

FeatureEmricasan (IDN-6556)VX-765 (Belnacasan)Z-VAD-FMK
Type Irreversible pan-caspase inhibitorOrally bioavailable prodrug of VRT-043198, a selective inhibitor of the caspase-1 subfamilyCell-permeable, irreversible pan-caspase inhibitor
Primary Mechanism Anti-apoptotic and anti-inflammatoryAnti-inflammatoryAnti-apoptotic (research tool)
Development Stage Investigated in numerous clinical trials for liver diseases, including non-alcoholic steatohepatitis (NASH) and cirrhosis.[1]Has undergone Phase 2 clinical trials for psoriasis and epilepsy.[2]Preclinical research tool.
Inhibitory Potency (IC₅₀/Kᵢ in nM) IC₅₀: Caspase-1: 0.4Caspase-2: 20Caspase-3: 2Caspase-6: 4Caspase-7: 6Caspase-8: 6Caspase-9: 0.3[3]Kᵢ (for active form VRT-043198): Caspase-1: 0.8Caspase-4: <0.6[2][4][5]IC₅₀: Broad range reported (0.0015 - 5.8 mM), indicating general but not highly potent inhibition across multiple caspases.[6]
Reported Efficacy In a clinical study of patients with compensated cirrhosis and severe portal hypertension, Emricasan (25 mg twice daily for 28 days) significantly decreased the hepatic vein pressure gradient (HVPG)[2]. It also led to significant reductions in serum cleaved cytokeratin 18 and caspase-3/7 levels[2]. In patients with non-alcoholic fatty liver disease (NAFLD), Emricasan significantly decreased ALT and caspase 3/7 activation[7].In a preclinical model of collagen-induced arthritis in mice, prophylactic treatment with VX-765 (100 mg/kg, twice daily) significantly reduced joint clinical scores, suppressed bone marrow edema and synovitis, and prevented bone erosion[8].In a mouse model of endotoxic shock, administration of Z-VAD-FMK was shown to reduce inflammation and lethality. It is widely used in vitro to block apoptosis; for example, a concentration of 20µM is suggested for anti-Fas mAb-treated Jurkat cells.

Experimental Protocols

1. Caspase Activity Assay (Fluorometric)

This protocol is a common method to quantify the activity of specific caspases in cell lysates, which is crucial for evaluating the efficacy of inhibitors.

  • Materials:

    • Cells of interest (e.g., Jurkat, THP-1)

    • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

    • Caspase inhibitor to be tested

    • Cell lysis buffer (e.g., 50mM Tris pH 7.5, 150mM NaCl, 0.5% Triton X-100)

    • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AMC for caspase-1)

    • Reaction buffer (e.g., 10 mM Tris, pH 7.5, 0.1% CHAPS, 1 mM DTT)

    • 96-well black plates

    • Fluorometer

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • Pre-treat the cells with various concentrations of the caspase inhibitor for a specified time (e.g., 1-2 hours).

    • Induce apoptosis using the chosen agent. Include positive (apoptosis induction, no inhibitor) and negative (no induction) controls.

    • After the incubation period, lyse the cells by adding cell lysis buffer and incubating on ice for 10-20 minutes.

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new 96-well black plate.

    • Prepare a master mix containing the reaction buffer and the fluorogenic caspase substrate.

    • Add the master mix to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

    • The inhibitor's potency can be determined by calculating the IC₅₀ value from the dose-response curve.

2. Western Blot for Caspase Cleavage

This method provides a qualitative or semi-quantitative assessment of caspase activation by detecting the cleavage of caspases or their substrates.

  • Materials:

    • Cell samples treated as described above

    • SDS-PAGE gels and electrophoresis equipment

    • Western blot transfer system

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against cleaved caspases (e.g., cleaved caspase-3, cleaved PARP)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare cell lysates and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A reduction in the signal for the cleaved protein in inhibitor-treated samples indicates efficacy.

Mandatory Visualization

Mechanism of Pan-Caspase Inhibition in Apoptosis cluster_0 Apoptotic Stimulus Extrinsic Pathway (e.g., TNF-α) Extrinsic Pathway (e.g., TNF-α) Initiator Caspases (e.g., Caspase-8, -9) Initiator Caspases (e.g., Caspase-8, -9) Extrinsic Pathway (e.g., TNF-α)->Initiator Caspases (e.g., Caspase-8, -9) Intrinsic Pathway (e.g., DNA damage) Intrinsic Pathway (e.g., DNA damage) Intrinsic Pathway (e.g., DNA damage)->Initiator Caspases (e.g., Caspase-8, -9) Executioner Caspases (e.g., Caspase-3, -7) Executioner Caspases (e.g., Caspase-3, -7) Initiator Caspases (e.g., Caspase-8, -9)->Executioner Caspases (e.g., Caspase-3, -7) Cleavage of Cellular Substrates Cleavage of Cellular Substrates Executioner Caspases (e.g., Caspase-3, -7)->Cleavage of Cellular Substrates Pan-Caspase Inhibitor (e.g., Emricasan, Z-VAD-FMK) Pan-Caspase Inhibitor (e.g., Emricasan, Z-VAD-FMK) Pan-Caspase Inhibitor (e.g., Emricasan, Z-VAD-FMK)->Initiator Caspases (e.g., Caspase-8, -9) Pan-Caspase Inhibitor (e.g., Emricasan, Z-VAD-FMK)->Executioner Caspases (e.g., Caspase-3, -7) Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis

Caption: Pan-caspase inhibitors block apoptosis by inhibiting both initiator and executioner caspases.

Experimental Workflow for Evaluating Caspase Inhibitors Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Apoptosis Induction Apoptosis Induction Inhibitor Treatment->Apoptosis Induction Cell Lysis Cell Lysis Apoptosis Induction->Cell Lysis Caspase Activity Assay (Fluorometric) Caspase Activity Assay (Fluorometric) Cell Lysis->Caspase Activity Assay (Fluorometric) Western Blot (Cleaved Caspase/PARP) Western Blot (Cleaved Caspase/PARP) Cell Lysis->Western Blot (Cleaved Caspase/PARP) Data Analysis (IC50) Data Analysis (IC50) Caspase Activity Assay (Fluorometric)->Data Analysis (IC50) Western Blot (Cleaved Caspase/PARP)->Data Analysis (IC50)

Caption: Workflow for assessing the efficacy of caspase inhibitors in a cell-based model.

References

Safety Operating Guide

Proper Disposal of Z-L-Aha-OH (DCHA): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Z-L-Aha-OH (DCHA) is a chemical reagent that requires careful handling and disposal due to the presence of an organic azide and dicyclohexylamine (DCHA). It is imperative to treat this compound as potentially hazardous and follow all institutional and local regulations for chemical waste disposal.

This document provides essential safety and logistical information for the proper disposal of Z-L-Aha-OH (DCHA), a click chemistry reagent. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this compound within a laboratory setting. Adherence to these guidelines is critical to mitigate risks associated with its chemical properties.

Chemical Safety and Hazard Information

Z-L-Aha-OH (DCHA) is a salt composed of the amino acid derivative Z-L-2-amino-5-azidohexanoic acid (Z-L-Aha-OH) and dicyclohexylamine (DCHA). The primary hazards are associated with the organic azide group and the DCHA moiety. Organic azides can be energetic and potentially explosive, while DCHA is a corrosive amine.

PropertyDataSource
Chemical Name N-α-Cbz-L-2-amino-5-azidohexanoic acid dicyclohexylamine saltN/A
Common Name Z-L-Aha-OH (DCHA)N/A
CAS Number 1263047-43-3[1]
Molecular Formula C24H37N5O4[2]
Molecular Weight 459.59 g/mol [2]
Appearance SolidN/A
Primary Hazards Potential explosive properties (azide), irritant, corrosive (DCHA)[3][4]
Incompatibilities Strong oxidizing agents, acids, heavy metals and their salts. Avoid contact with metal spatulas.[3][5]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of Z-L-Aha-OH (DCHA).

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation:

  • Crucially, do not mix Z-L-Aha-OH (DCHA) waste with acidic waste streams. [3] The combination can generate highly toxic and explosive hydrazoic acid.[3]

  • Designate a specific, clearly labeled hazardous waste container for Z-L-Aha-OH (DCHA) and any materials contaminated with it (e.g., weighing boats, pipette tips).

3. Small Quantities (Residual amounts on labware):

  • Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol, isopropanol) to dissolve any remaining Z-L-Aha-OH (DCHA).

  • Collect the solvent rinse as hazardous waste in the designated container.

4. Bulk Quantities (Unused or expired material):

  • For larger quantities, it is highly recommended to consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.

  • If directed by EH&S, a chemical deactivation step may be necessary. A common method for deactivating organic azides is reduction to the corresponding amine. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

    • Caution: This is a potentially hazardous reaction and should not be attempted without a thorough risk assessment and approval from your safety officer.

5. Waste Container Management:

  • Keep the designated waste container for Z-L-Aha-OH (DCHA) tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Label the waste container clearly with "Hazardous Waste," "Z-L-Aha-OH (DCHA)," and any other information required by your institution.

6. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's certified waste management vendor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Z-L-Aha-OH (DCHA).

DisposalWorkflow start Start: Have Z-L-Aha-OH (DCHA) waste waste_type Is it a small residual amount or bulk quantity? start->waste_type small_quant Small Residual Quantity waste_type->small_quant Small bulk_quant Bulk Quantity waste_type->bulk_quant Bulk rinse Rinse with organic solvent small_quant->rinse consult_ehs Consult Institutional EH&S for guidance bulk_quant->consult_ehs collect_rinse Collect rinse in designated hazardous waste container rinse->collect_rinse final_disposal Arrange for hazardous waste pickup collect_rinse->final_disposal deactivation Chemical deactivation required? consult_ehs->deactivation perform_deactivation Perform deactivation (trained personnel only) deactivation->perform_deactivation Yes deactivation->final_disposal No perform_deactivation->final_disposal end End final_disposal->end

Caption: Disposal workflow for Z-L-Aha-OH (DCHA).

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor your institution's specific safety protocols. Always consult your institution's Environmental Health and Safety (EH&S) department for definitive guidance on chemical waste disposal.

References

Personal protective equipment for handling Z-L-Aha-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Z-L-Aha-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Z-L-Aha-OH (DCHA), a click chemistry reagent containing an organic azide. The following procedural guidance is based on established best practices for handling potentially energetic and toxic compounds, specifically organic azides, to ensure the safety of laboratory personnel and the integrity of research.

Hazard Assessment and Mitigation

Z-L-Aha-OH (DCHA) is an organic azide. Organic azides are energetic molecules that can be sensitive to heat, light, shock, and friction, posing a risk of explosive decomposition.[1][2][3] They are also potentially toxic, with a toxicity profile that can be comparable to cyanides.[2][4] The primary hazards associated with Z-L-Aha-OH (DCHA) are summarized in the table below.

HazardDescriptionMitigation Measures
Explosive Potential Can decompose violently with input of energy (heat, light, friction, pressure).[1][2] Low molecular weight and high nitrogen content increase this risk.Work on the smallest possible scale, use a blast shield, and avoid heat, friction, and shock.[5][6]
Toxicity Potentially toxic if inhaled, ingested, or absorbed through the skin.[4][7] Can cause symptoms such as dizziness, weakness, and headache.[3][7]Handle in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), and wash hands thoroughly after handling.
Reactivity Reacts with acids to form highly toxic and explosive hydrazoic acid.[1][8] Forms unstable and explosive heavy metal azides with metals like copper and lead.[3][8] Can react with halogenated solvents (e.g., dichloromethane, chloroform) to form extremely unstable di- and tri-azidomethane.[1][2]Avoid all contact with acids, heavy metals, and halogenated solvents. Use non-metal spatulas and avoid ground glass joints.[1][3]
Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocols is mandatory when handling Z-L-Aha-OH (DCHA).

Protection TypeRequired PPESpecifications & Rationale
Eye & Face Safety Goggles & Face ShieldGoggles must be tightly fitting and compliant with EN 166.[6] A full-face shield is required over the goggles, especially when handling the solid or during reactions.
Hand Double Nitrile GlovesWear two pairs of nitrile gloves.[9] Check for perforations before and during use. Change gloves immediately if contaminated, torn, or punctured.
Body Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material is essential. Ensure it is fully buttoned with sleeves rolled down.
Respiratory Not generally required for small-scale use in a fume hood.Work must be conducted in a certified chemical fume hood to prevent inhalation exposure.[5]
Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation and Weighing

  • Designated Area: Conduct all work with Z-L-Aha-OH (DCHA) in a certified chemical fume hood.[10]

  • Blast Shield: Place a blast shield between the user and the apparatus.[10]

  • Minimize Quantities: Weigh out only the minimum amount of material required for the experiment.

  • Use Non-Metal Utensils: Use plastic or ceramic spatulas for weighing and transferring the solid. Never use metal spatulas. [1][8]

  • Avoid Friction: Handle the solid gently. Avoid grinding or any action that could create friction.[4]

3.2. Reaction Setup and Execution

  • Glassware: Inspect glassware for cracks before use. Avoid using glassware with ground glass joints where possible, as friction can be a source of ignition.[3][4] If unavoidable, ensure joints are well-lubricated.

  • Solvent Choice: Do not use halogenated solvents such as dichloromethane or chloroform.[1][2]

  • Temperature Control: If heating is necessary, use a well-calibrated heating mantle or oil bath with a temperature controller. Avoid localized overheating.

  • Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of potentially explosive mixtures.

Disposal Plan

4.1. Quenching Excess Azide

All residual Z-L-Aha-OH (DCHA) in reaction mixtures must be quenched before disposal. A common method is reduction to the corresponding amine.

Experimental Protocol: Quenching with Triphenylphosphine

  • Cooling: Cool the reaction mixture containing residual azide in an ice bath.

  • Dilution: Dilute the mixture with a non-halogenated solvent if necessary to control the reaction rate.

  • Destruction: While stirring, slowly add triphenylphosphine (1.1 equivalents per equivalent of azide). The azide reacts with the phosphine to form a phosphazide.

  • Hydrolysis: Slowly add water to the reaction mixture to hydrolyze the phosphazide to the corresponding amine and triphenylphosphine oxide, releasing nitrogen gas.

  • Verification: Use a method such as TLC or IR spectroscopy to confirm the complete disappearance of the azide.

4.2. Waste Segregation and Labeling

  • Waste Container: Collect all quenched azide waste, including contaminated solvents, paper towels, and gloves, into a dedicated, clearly labeled hazardous waste container.[2][5]

  • Labeling: The label must clearly state "Quenched Azide Waste" and list all chemical components.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Never pour azide-containing waste down the drain. [8][9]

Emergency Procedures
EmergencyProcedure
Spill Small Spill (in fume hood): Absorb with a non-reactive absorbent material (e.g., vermiculite). Collect into a labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent. Large Spill: Evacuate the laboratory immediately. Alert others and contact your institution's emergency response team.
Fire Use a Class D fire extinguisher for fires involving reactive chemicals. Do not use water.
Personal Exposure Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5] Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Safety Workflow Diagram

Caption: Logical workflow for the safe handling of Z-L-Aha-OH (DCHA).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Z-L-Aha-OH (DCHA)
Reactant of Route 2
Reactant of Route 2
Z-L-Aha-OH (DCHA)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.